molecular formula C21H16O B1345637 Acrylophenone, 3,3-diphenyl- CAS No. 849-01-4

Acrylophenone, 3,3-diphenyl-

Cat. No.: B1345637
CAS No.: 849-01-4
M. Wt: 284.3 g/mol
InChI Key: PTKAYCBILQSQRK-UHFFFAOYSA-N
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Description

Acrylophenone, 3,3-diphenyl- is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acrylophenone, 3,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acrylophenone, 3,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylophenone, 3,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-triphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAYCBILQSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233944
Record name Acrylophenone, 3,3-diphenyl-
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849-01-4
Record name Acrylophenone, 3,3-diphenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chalcone, .beta.-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chalcone, .beta.-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylophenone, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3-Diphenylacrylophenone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-diphenylacrylophenone, a chalcone derivative, through the Claisen-Schmidt condensation. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and the significance of the resulting compound. We will explore the mechanistic intricacies of this base-catalyzed reaction, offer a field-proven, step-by-step experimental protocol, and discuss the critical role of chalcones as scaffolds in modern drug discovery. The guide emphasizes the causality behind experimental choices, ensuring a reproducible and robust synthetic methodology.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a vital class of organic compounds.[1] They are open-chain flavonoids widely distributed in plants and serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2] The versatility of the α,β-unsaturated ketone system allows for diverse chemical modifications, making chalcones privileged scaffolds in medicinal chemistry.[2][3] Synthetic and natural chalcones have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, positioning them as high-value targets for drug development programs.[2]

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing these compounds.[4][5] This reaction involves the condensation of an enolizable ketone with an aromatic carbonyl compound that lacks α-hydrogens, typically catalyzed by a base or acid.[3][6] This guide focuses on the synthesis of a specific derivative, 3,3-diphenylacrylophenone, which is formed from the reaction of acetophenone and benzophenone.

Mechanistic Insights: The Base-Catalyzed Claisen-Schmidt Condensation

The synthesis of 3,3-diphenylacrylophenone is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt variant. The reaction's success hinges on the strategic selection of reactants: one that can form a stable enolate (the nucleophile) and another that cannot, which acts as the electrophile.

  • Nucleophile: Acetophenone possesses acidic α-hydrogens, which can be abstracted by a strong base (e.g., sodium hydroxide) to form a resonance-stabilized enolate ion.[6][7][8] This enolate is the key nucleophilic species that initiates the carbon-carbon bond formation.

  • Electrophile: Benzophenone serves as the ideal electrophilic partner. It lacks α-hydrogens and therefore cannot undergo self-condensation, which would otherwise lead to a complex mixture of byproducts.[9] This choice ensures that the reaction proceeds cleanly towards the desired product.

The base-catalyzed mechanism proceeds through the following sequential steps:

  • Enolate Formation: A hydroxide ion (from NaOH) abstracts an α-proton from acetophenone to form a nucleophilic enolate.[8][9]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a water molecule (present in the aqueous basic solution) to yield a β-hydroxy ketone, the aldol addition product.

  • Dehydration: Under the basic reaction conditions, a proton on the α-carbon is abstracted, leading to the elimination of a hydroxide ion from the β-carbon. This dehydration step is rapid and thermodynamically favorable as it results in a highly conjugated system, forming the stable α,β-unsaturated ketone product, 3,3-diphenylacrylophenone.[9]

Claisen_Schmidt_Mechanism Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate + OH⁻ - H₂O Benzophenone Benzophenone Base OH⁻ (Base) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide + Benzophenone Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol + H₂O - OH⁻ Chalcone 3,3-Diphenylacrylophenone (Chalcone) Aldol->Chalcone - H₂O (Dehydration) Water H₂O Workflow_Diagram Experimental Workflow for Chalcone Synthesis start Start: Prepare Reagents dissolve Dissolve Benzophenone & Acetophenone in Ethanol start->dissolve add_base Add Aqueous NaOH Solution Dropwise dissolve->add_base react Stir at Room Temperature (2-3 hours) add_base->react tlc Monitor by TLC react->tlc tlc->react Incomplete workup Pour into Ice-Cold Water tlc->workup Reaction Complete filtrate Vacuum Filter Precipitate workup->filtrate wash Wash with H₂O & Cold Ethanol filtrate->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Purified Product recrystallize->dry end_node End: Characterize Product dry->end_node

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 3,3-Diphenylacrylophenone and the Role of NMR

3,3-Diphenylacrylophenone belongs to the chalcone class of compounds, which are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant attention in the scientific community due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, it is possible to elucidate the connectivity of atoms and the electronic environment within a molecule. This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 3,3-diphenylacrylophenone, offering a foundational understanding of its spectral features.

Predicted ¹H NMR Spectral Data of 3,3-Diphenylacrylophenone

The ¹H NMR spectrum of 3,3-diphenylacrylophenone is expected to exhibit distinct signals corresponding to the vinylic proton and the protons of the three aromatic rings. The chemical shifts are influenced by the electronic effects of the carbonyl group and the phenyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3,3-Diphenylacrylophenone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)6.8 - 7.2s (singlet)N/A
Aromatic H (benzoyl)7.8 - 8.1 (ortho), 7.3 - 7.6 (meta, para)m (multiplet)~7-8
Aromatic H (β-phenyl, cis to C=O)7.2 - 7.5m (multiplet)~7-8
Aromatic H (β-phenyl, trans to C=O)7.0 - 7.3m (multiplet)~7-8
Rationale for Predicted ¹H Chemical Shifts
  • Vinylic Proton (H-α): In typical chalcone structures, the α-proton (H-α) resonates as a doublet due to coupling with the β-proton (H-β). However, in 3,3-diphenylacrylophenone, the β-carbon is substituted with two phenyl groups, leaving no proton for coupling. Therefore, the H-α is expected to appear as a singlet. Its predicted downfield shift (6.8 - 7.2 ppm) is due to the deshielding effect of the conjugated carbonyl group.

  • Aromatic Protons (Benzoyl Group): The protons on the benzoyl ring are expected to be the most downfield in the aromatic region. The ortho-protons are significantly deshielded by the anisotropic effect of the adjacent carbonyl group, placing their signals in the 7.8 - 8.1 ppm range. The meta and para protons will likely appear as a complex multiplet between 7.3 and 7.6 ppm.

  • Aromatic Protons (β-Phenyl Groups): The two phenyl groups at the β-position are chemically non-equivalent due to hindered rotation around the C-C single bond. The phenyl group cis to the carbonyl group is expected to experience a slightly different electronic environment compared to the phenyl group in the trans position. This may lead to overlapping multiplets in the 7.0 - 7.5 ppm region.

Predicted ¹³C NMR Spectral Data of 3,3-Diphenylacrylophenone

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The key signals will be the carbonyl carbon, the vinylic carbons, and the carbons of the aromatic rings.

Table 2: Predicted ¹³C NMR Spectral Data for 3,3-Diphenylacrylophenone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)190 - 198
C-α (vinylic)120 - 128
C-β (vinylic)150 - 158
C-ipso (benzoyl)135 - 140
Aromatic C (benzoyl)128 - 134
C-ipso (β-phenyls)140 - 145
Aromatic C (β-phenyls)127 - 132
Rationale for Predicted ¹³C Chemical Shifts
  • Carbonyl Carbon (C=O): The carbonyl carbon of α,β-unsaturated ketones typically resonates in the downfield region of the spectrum, and a chemical shift in the range of 190-198 ppm is expected for 3,3-diphenylacrylophenone.[1]

  • Vinylic Carbons (C-α and C-β): The α-carbon (C-α) is expected to be shielded relative to the β-carbon (C-β) due to electron donation through conjugation from the phenyl rings and the carbonyl group. The C-β will be significantly deshielded due to the attachment of two phenyl groups and its position in the conjugated system.

  • Aromatic Carbons: The spectra will show a number of signals in the aromatic region (125-150 ppm). The ipso-carbons (carbons directly attached to the acryloyl framework) will have distinct chemical shifts. The remaining aromatic carbons will appear as a series of signals, with some potential overlap between the signals from the three phenyl rings.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 3,3-diphenylacrylophenone or similar compounds, the following general protocol can be followed.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1 s

    • Spectral Width: ~240 ppm

Data Processing

The acquired Free Induction Decay (FID) should be processed using appropriate NMR software. This typically involves:

  • Fourier Transformation: To convert the time-domain data to the frequency domain.

  • Phase Correction: To ensure all peaks are in the absorptive phase.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Workflow

Molecular Structure of 3,3-Diphenylacrylophenone

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition (400 MHz) cluster_data_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample (10-20 mg in 0.6 mL CDCl3) add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition (zg30, 16 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 1024 scans) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Assign Signals reference->assign interpret Interpret Spectra assign->interpret structure Structure Elucidation interpret->structure

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylacrylophenone, a member of the chalcone family, represents a core structure in numerous pharmacologically active compounds. Understanding its structural integrity and degradation pathways is paramount in drug development and quality control. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-diphenylacrylophenone. By applying fundamental principles of mass spectrometry, we predict and elucidate the primary fragmentation pathways, identifying key fragment ions that serve as a definitive structural fingerprint. This document explains the causality behind the observed cleavages, focusing on the formation of stable acylium and phenyl cations. The guide includes a detailed experimental protocol for acquiring mass spectral data and visual diagrams of the fragmentation mechanisms to provide a comprehensive resource for researchers.

Introduction

The Chalcone Scaffold in Medicinal Chemistry

Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. Their versatile chemical structure allows for a wide range of substitutions, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3,3-Diphenylacrylophenone is a unique chalcone derivative featuring two phenyl substitutions on the β-carbon, which significantly influences its chemical properties and fragmentation behavior.

Physicochemical Properties of 3,3-Diphenylacrylophenone
  • Molecular Formula: C₂₁H₁₆O

  • Molecular Weight: 284.35 g/mol

  • Structure: An aromatic ketone with a propenone linker connecting a benzoyl group to a diphenyl-substituted vinyl group.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Electron Ionization (EI) MS, in particular, provides reproducible fragmentation patterns that act as a molecular "fingerprint," enabling unambiguous identification and structural characterization. For drug development professionals, this is critical for confirming synthesis, identifying impurities, and studying metabolic pathways.

Core Principles of Electron Ionization (EI) Mass Spectrometry

Ionization and Molecular Ion Formation

In the EI source, the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

M + e⁻ → M⁺• + 2e⁻

The molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the analyte. For 3,3-diphenylacrylophenone, the molecular ion peak is expected at m/z 284 . The stability of this ion is moderate due to the conjugated aromatic system.[1]

Fundamental Fragmentation Mechanisms

The excess energy imparted during ionization causes the molecular ion to be vibrationally excited, leading to fragmentation. The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable cations, radicals, and neutral molecules.[2] For ketones, the most prevalent mechanism is α-cleavage.[3][4]

  • α-Cleavage: This involves the homolytic cleavage of a bond adjacent to the carbonyl group. This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.[3][4]

  • Inductive Cleavage: This pathway involves the heterolytic cleavage of a bond, driven by the electronegativity of a heteroatom, resulting in an alkyl cation and an acyl radical.[3]

  • Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur in specific structures, though they are not predicted to be a primary pathway for 3,3-diphenylacrylophenone due to the lack of a γ-hydrogen on a flexible alkyl chain.[5]

Predicted Fragmentation Pattern of 3,3-Diphenylacrylophenone

The fragmentation of the 3,3-diphenylacrylophenone molecular ion (m/z 284) is dominated by cleavages around the stable benzoyl and diphenylvinyl moieties.

Primary Fragmentation Pathways

The major fragmentation routes are initiated by the charge localization on the carbonyl oxygen, leading to predictable bond cleavages.

G M Molecular Ion (M⁺•) m/z 284 F105 Benzoyl Cation m/z 105 (Base Peak) M->F105 α-Cleavage F207 [M - C₆H₅]⁺ m/z 207 M->F207 Loss of β-Phenyl Radical F77 Phenyl Cation m/z 77 F105->F77 Loss of CO F179 [M - C₆H₅ - CO]⁺ m/z 179 F207->F179 Loss of CO

Caption: Predicted major fragmentation pathways of 3,3-diphenylacrylophenone.

Pathway A: α-Cleavage leading to the Benzoyl Cation (m/z 105)

This is the most favorable fragmentation pathway for aromatic ketones.[2] The bond between the carbonyl carbon and the α-carbon of the propenone chain cleaves, resulting in the formation of the highly stable, resonance-stabilized benzoyl cation and a neutral diphenylvinyl radical. Due to its exceptional stability, the benzoyl cation at m/z 105 is predicted to be the base peak (the most intense peak) in the spectrum.

G start 3,3-Diphenylacrylophenone (M⁺•) m/z 284 frag1 Benzoyl Cation m/z 105 start:f0->frag1:f0 α-Cleavage frag2 Diphenylvinyl Radical (Neutral) start:f0->frag2:f0

Caption: Formation of the benzoyl cation via α-cleavage.

Pathway B: Loss of a β-Phenyl Radical (m/z 207)

The molecular ion can undergo cleavage of one of the C-Ph bonds at the β-position. This results in the loss of a neutral phenyl radical (mass 77 u), yielding a fragment ion at m/z 207 (284 - 77). This ion is a substituted cinnamoyl cation.

Pathway C: Formation of the Phenyl Cation (m/z 77)

The phenyl cation can be formed through two routes:

  • Direct α-cleavage of the bond between the carbonyl carbon and its attached phenyl ring.

  • Subsequent fragmentation of the benzoyl cation (m/z 105) through the loss of a neutral carbon monoxide (CO) molecule (mass 28 u). This is a very common fragmentation for acylium ions.

Pathway D: Secondary Fragmentation (m/z 179)

The fragment ion at m/z 207 can undergo further fragmentation by losing a molecule of carbon monoxide (CO). This results in a hydrocarbon ion at m/z 179 (207 - 28).

Summary of Predicted Fragments
m/zProposed Ion StructureFormulaFragmentation Pathway / Comments
284[C₂₁H₁₆O]⁺•C₂₁H₁₆OMolecular Ion (M⁺•)
207[M - C₆H₅]⁺C₁₅H₁₁OLoss of a phenyl radical from the β-carbon.
179[M - C₆H₅ - CO]⁺C₁₄H₁₁Loss of CO from the m/z 207 fragment.
105[C₆H₅CO]⁺C₇H₅OBenzoyl Cation . Formed by α-cleavage. Predicted Base Peak .
77[C₆H₅]⁺C₆H₅Phenyl Cation . Formed from loss of CO from m/z 105.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reproducible and verifiable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential.

Objective: To obtain the 70 eV electron ionization mass spectrum of a purified sample of 3,3-diphenylacrylophenone.

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of 3,3-diphenylacrylophenone in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Instrumentation:

    • A standard benchtop GC-MS system equipped with an electron ionization source.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes (to allow the solvent to pass through without detection).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3,3-diphenylacrylophenone.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction to obtain a clean spectrum.

    • Identify the molecular ion and major fragment ions, comparing them against the predicted values in the table above.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (280°C) Column Separation (HP-5MS Column) Injector->Column Oven Temp Program (150-300°C) Column->Oven Source EI Source (70 eV) Oven->Source Transfer Line Analyzer Quadrupole Analyzer (m/z 40-400) Source->Analyzer Detector Detector Analyzer->Detector Data Data System (Spectrum Generation) Detector->Data Signal

Sources

An In-depth Technical Guide to the Characteristic IR Absorption Peaks of 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-diphenylacrylophenone, a derivative of chalcone, represents a class of organic compounds with significant interest in medicinal chemistry and materials science. The structural characterization of these molecules is paramount for understanding their reactivity, and Infrared (IR) spectroscopy serves as a fundamental analytical technique for this purpose. This guide provides a detailed analysis of the characteristic IR absorption peaks of 3,3-diphenylacrylophenone, offering insights into the vibrational signatures of its key functional groups. Understanding these spectral features is crucial for researchers engaged in the synthesis, modification, and analysis of this and structurally related compounds.

Molecular Structure and Key Functional Groups

To comprehend the IR spectrum of 3,3-diphenylacrylophenone, it is essential to first examine its molecular architecture. The molecule consists of a central α,β-unsaturated ketone core, flanked by three phenyl rings. The principal functional groups that give rise to distinct IR absorption bands are:

  • Carbonyl Group (C=O): A ketone functional group conjugated with a carbon-carbon double bond and a phenyl ring.

  • Alkene Group (C=C): A carbon-carbon double bond in conjugation with the carbonyl group and two phenyl rings.

  • Aromatic Rings (Phenyl Groups): Three phenyl rings exhibiting characteristic C-H and C=C stretching and bending vibrations.

The extensive conjugation within the molecule significantly influences the positions of these absorption peaks.

Caption: Molecular structure of 3,3-diphenylacrylophenone highlighting key functional groups.

Analysis of Characteristic IR Absorption Peaks

The IR spectrum of 3,3-diphenylacrylophenone is a composite of the vibrational modes of its constituent functional groups. The positions of these peaks are influenced by factors such as bond strength, atomic masses, and electronic effects like conjugation.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Causality and Field-Proven Insights
Carbonyl (C=O) Stretching (ν)1685 - 1666The C=O stretching vibration in saturated aliphatic ketones typically appears around 1715 cm⁻¹[1]. However, in 3,3-diphenylacrylophenone, the carbonyl group is conjugated with both a C=C double bond and a phenyl ring. This extended conjugation delocalizes the π-electrons, reducing the double bond character of the C=O bond and thus lowering its stretching frequency to the 1685-1666 cm⁻¹ range[1][2][3][4]. This shift is a hallmark of α,β-unsaturated ketones.
Alkene (C=C) Stretching (ν)1680 - 1620The C=C stretching vibration for isolated double bonds typically appears in the 1680-1640 cm⁻¹ region[5]. In conjugated systems like this chalcone, the peak is often found in the lower end of this range, around 1600 cm⁻¹[6]. The intensity of this peak can be variable.
Aromatic Rings C=C Stretching (ν)1600 - 1585 and 1500 - 1400Aromatic rings exhibit characteristic C=C in-ring stretching vibrations that appear as a series of bands[7]. The bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions are particularly diagnostic for the presence of an aromatic system[7][8].
Aromatic Rings =C-H Stretching (ν)3100 - 3000The stretching vibrations of sp² hybridized C-H bonds in aromatic rings and alkenes occur at slightly higher frequencies than the C-H stretches in alkanes (which are below 3000 cm⁻¹)[7][9]. Therefore, the presence of peaks in the 3100-3000 cm⁻¹ range is a strong indicator of unsaturation.
Aromatic Rings C-H Out-of-Plane Bending (γ)900 - 675The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings[7][8]. For the monosubstituted phenyl rings in 3,3-diphenylacrylophenone, strong absorptions are expected in this region.

Experimental Protocol: Acquiring the IR Spectrum of 3,3-diphenylacrylophenone via ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of solid samples with minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a solvent appropriate for the previous sample (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

  • Sample Preparation:

    • Place a small amount of solid 3,3-diphenylacrylophenone powder onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Caption: Experimental workflow for ATR-FTIR analysis of 3,3-diphenylacrylophenone.

Conclusion

The infrared spectrum of 3,3-diphenylacrylophenone is rich with information that directly correlates to its molecular structure. The key diagnostic peaks include the conjugated carbonyl stretch at a lower wavenumber than a typical ketone, characteristic aromatic C=C and C-H stretching vibrations, and out-of-plane C-H bending bands. By understanding the origins of these absorption peaks, researchers can confidently identify and characterize this important class of compounds, ensuring the integrity of their synthetic and developmental work.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Dönbak, K. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 209-224.
  • Reusch, W. (n.d.). Infrared Radiation. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Aswini, R., & Kothai, S. (2020).
  • IR spectrum of chalcone 1 and chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2022). International Journal of Research in Pharmacy and Allied Science, 1(2).
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
  • Ketone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simulated infrared spectra of the chalcones. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy of Carbonyls. (n.d.). Scribd.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). St.
  • IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • IR handout.pdf. (n.d.).
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • IR Tables, UCSC. (n.d.).
  • Al-Khalaf, A. A., Abbas, A. F., & Al-Lami, H. S. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • Synthesis and characterization of tris-methacrylated 3,4,5-tris. (2000). Chemistry, 6(11), 2016-23.
  • Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 274-292.
  • Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. (2023). Polymers, 15(18), 3804.
  • Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.

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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 3,3-diphenylacrylophenone. It is intended for researchers, scientists, and drug development professionals who are utilizing UV-Vis spectroscopy for the characterization and analysis of this and structurally related compounds. This document delves into the theoretical underpinnings of the molecule's electronic transitions, provides a detailed experimental protocol for spectral acquisition, and discusses the interpretation of the resulting spectrum.

Introduction: The Spectroscopic Significance of 3,3-diphenylacrylophenone

3,3-diphenylacrylophenone, a member of the chalcone family, possesses a unique molecular architecture characterized by an α,β-unsaturated ketone system extensively conjugated with three phenyl rings. This extended π-electron system is the primary determinant of its interaction with ultraviolet and visible light, making UV-Vis spectroscopy an indispensable tool for its analysis. The absorption of UV-Vis radiation by 3,3-diphenylacrylophenone promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which this absorption occurs, and the intensity of the absorption, provide a valuable fingerprint of the molecule's electronic structure. Understanding this spectrum is crucial for a variety of applications, from confirming the compound's synthesis and purity to investigating its potential as a chromophore in various chemical and biological systems.

Chalcones, as a class of compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1][2] The UV-Vis spectrum serves as a fundamental parameter in the study of these molecules, offering insights into their electronic properties which can be correlated with their function.

Theoretical Framework: Electronic Transitions in 3,3-diphenylacrylophenone

The UV-Vis absorption spectrum of 3,3-diphenylacrylophenone is dominated by two principal types of electronic transitions: π→π* and n→π. These transitions arise from the excitation of electrons in pi (π) bonding orbitals and non-bonding (n) orbitals to anti-bonding pi (π) orbitals.[3]

  • π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In 3,3-diphenylacrylophenone, the extensive conjugation across the cinnamoyl and benzoyl moieties results in a delocalized π-electron system.[4] This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the π→π* absorption to longer wavelengths (a bathochromic shift).[4] For chalcones, this intense absorption band, often referred to as Band I, is typically observed in the range of 340–390 nm.[3]

  • n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pair electrons on the carbonyl oxygen, to a π* anti-bonding orbital. These transitions are generally of much lower intensity (lower molar absorptivity) compared to π→π* transitions and are often observed as a shoulder or a separate weak band at longer wavelengths. In the context of chalcones, this is often referred to as Band II and can appear at wavelengths greater than 300 nm.[5] The n→π* transition is characteristically sensitive to solvent polarity; polar, protic solvents can form hydrogen bonds with the carbonyl oxygen, lowering the energy of the non-bonding orbital and causing a hypsochromic (blue) shift to shorter wavelengths.

The presence of three phenyl groups in 3,3-diphenylacrylophenone significantly influences its absorption spectrum. The phenyl group attached to the carbonyl (the benzoyl moiety) and the two phenyl groups at the β-position of the enone system all contribute to the extended conjugation, further pushing the λmax of the π→π* transition to longer wavelengths compared to simpler chalcones.

Diagram of Key Electronic Transitions

The following diagram illustrates the primary electronic transitions responsible for the UV-Vis absorption spectrum of 3,3-diphenylacrylophenone.

G cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions π π (HOMO) π->π High Intensity (Strong Absorption) n n n->π Low Intensity (Weak Absorption) pi_trans π → π n_trans n → π

Caption: Electronic transitions in 3,3-diphenylacrylophenone.

Experimental Protocol: Acquisition of the UV-Vis Absorption Spectrum

The following protocol outlines a robust and reproducible method for obtaining the UV-Vis absorption spectrum of 3,3-diphenylacrylophenone. The self-validating nature of this protocol is ensured by the use of a solvent blank and careful sample preparation to adhere to the Beer-Lambert Law.

Materials and Instrumentation
  • Analyte: 3,3-diphenylacrylophenone (high purity)

  • Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte. Ethanol is a common choice due to its ability to dissolve a wide range of organic compounds and its UV cutoff at around 210 nm.[6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3,3-diphenylacrylophenone.

    • Dissolve the weighed compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. This provides a known concentration for subsequent calculations of molar absorptivity.

  • Preparation of Working Solution:

    • Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU. This range ensures the measurement is within the linear range of the detector and adheres to the Beer-Lambert Law. A typical starting dilution would be 1:10 or 1:100 from the stock solution.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank across the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Record the absorbance value at each λmax.

    • If the concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working Dilution measure Measure Sample Spectrum working->measure setup Instrument Setup & Warm-up blank Run Solvent Blank setup->blank blank->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity identify->calculate

Caption: Workflow for UV-Vis spectral acquisition.

Expected Results and Discussion

Based on the extensive literature on chalcone derivatives, the UV-Vis spectrum of 3,3-diphenylacrylophenone in a non-polar solvent like cyclohexane is expected to exhibit two main absorption bands.

  • A high-intensity π→π transition (Band I):* This band is anticipated to appear in the range of 300-350 nm. The extensive conjugation provided by the three phenyl rings will likely result in a λmax towards the higher end of this range. The molar absorptivity (ε) for this transition is expected to be high, on the order of 10,000 to 30,000 L·mol⁻¹·cm⁻¹.[3]

  • A low-intensity n→π transition (Band II):* This weaker absorption may appear as a shoulder on the longer wavelength side of the main π→π* band, likely in the 350-400 nm region. Its molar absorptivity will be significantly lower, typically less than 1000 L·mol⁻¹·cm⁻¹.

The choice of solvent will have a predictable effect on the spectrum. In a polar protic solvent like ethanol, the π→π* band may undergo a slight bathochromic (red) shift due to stabilization of the more polar excited state. Conversely, the n→π* transition is expected to exhibit a hypsochromic (blue) shift due to hydrogen bonding with the carbonyl group, which stabilizes the non-bonding electrons in the ground state. This solvent-dependent behavior can be a useful diagnostic tool for assigning the electronic transitions.

Table of Expected Spectral Data
TransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent Effects (Polar vs. Non-polar)
π→π 300 - 35010,000 - 30,000Slight bathochromic shift in polar solvents
n→π 350 - 400< 1,000Hypsochromic shift in polar solvents

Conclusion and Applications

The UV-Vis absorption spectrum of 3,3-diphenylacrylophenone is a powerful analytical tool that provides fundamental insights into its electronic structure. The characteristic high-intensity π→π* and low-intensity n→π* transitions are readily identifiable and their positions and intensities are influenced by the extensive conjugation and the solvent environment. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible spectra. A thorough understanding of the theoretical principles governing these electronic transitions allows for a confident interpretation of the spectral data. This knowledge is paramount for researchers in drug development and materials science who rely on UV-Vis spectroscopy for compound characterization, purity assessment, and the investigation of structure-property relationships in chalcone-based systems.

References

  • Bulgarian Chemical Communications. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]1]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(3), 3569-3582.[5]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]2]

  • ResearchGate. (n.d.). Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies | Request PDF. Retrieved from [Link]4]

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. (2021). Molecules, 26(10), 2698.[3]

  • Quora. (2020). Which solvent is best for the UV vis spectrum, and why? Retrieved from [Link]6]

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An In-Depth Technical Guide to the Crystal Structure Analysis of Chalcones: A Case Study of (E)-1,3-Diphenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This structural motif is a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 3,3-diphenylacrylophenone represents a specific derivative within this class. A comprehensive understanding of the three-dimensional arrangement of atoms in the crystalline state of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Due to the limited availability of public crystallographic data for 3,3-diphenylacrylophenone, this guide will provide a detailed technical analysis of its parent compound, (E)-1,3-diphenylprop-2-en-1-one , commonly known as chalcone. This analogue serves as an exemplary model for the methodologies and interpretations central to the crystal structure analysis of this important class of molecules. This guide will detail the synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling of (E)-1,3-diphenylprop-2-en-1-one, offering a comprehensive workflow for researchers, scientists, and drug development professionals.

Methodology: A Validated Approach to Structural Elucidation

The following sections outline a self-validating system of experimental and computational protocols designed to provide a holistic understanding of the crystal structure of (E)-1,3-diphenylprop-2-en-1-one.

Synthesis and Crystallization: The Foundation of Analysis

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation , a reliable base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.[1]

Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one [2]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol (100 mL).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents). The gradual addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol or an ethanol/water mixture.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_crystal Crystallization A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add aq. NaOH Solution A->B C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC C->D E Pour into Ice/Water D->E F Acidify with dil. HCl E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I J Dissolve in Ethanol I->J K Slow Evaporation J->K L Obtain Single Crystals K->L

Caption: Synthesis and Crystallization Workflow for (E)-1,3-diphenylprop-2-en-1-one.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.[3]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A complete sphere of data is collected using a series of ω and φ scans.

  • Data Reduction: The collected diffraction intensities are integrated and corrected for various factors, including background, Lorentz, and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[4] This is performed using software such as CrystalExplorer.[5]

Methodology:

  • CIF Input: The Crystallographic Information File (CIF) obtained from the SC-XRD refinement is imported into the CrystalExplorer software.[6]

  • Surface Generation: Hirshfeld surfaces are generated based on the electron distribution of the molecule. The surfaces are mapped with various properties, such as dnorm, shape index, and curvedness.

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts and their relative contributions to the overall crystal packing.

Computational Chemistry: A Theoretical Complement

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of the molecule, complementing the experimental data.[7][8]

Computational Protocol: DFT Calculations

  • Geometry Optimization: The molecular geometry is optimized using a suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, using software like Gaussian.[9]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis A Synthesis & Crystallization B Single-Crystal X-ray Diffraction (SC-XRD) A->B C Crystallographic Information File (CIF) B->C D Hirshfeld Surface Analysis C->D Input E Density Functional Theory (DFT) C->E Input G Structural Elucidation & Structure-Property Relationship C->G F Molecular Properties D->F E->F F->G

Caption: Integrated Workflow for Crystal Structure Analysis.

Results and Discussion: A Multi-faceted Structural Perspective

Crystal Structure of (E)-1,3-diphenylprop-2-en-1-one

The crystal structure of (E)-1,3-diphenylprop-2-en-1-one reveals a nearly planar molecule with a trans configuration about the C=C double bond. The planarity of the molecule is a key feature that facilitates π-conjugation across the entire system.

Table 1: Crystal Data and Structure Refinement for (E)-1,3-diphenylprop-2-en-1-one

ParameterValue
Empirical formulaC₁₅H₁₂O
Formula weight208.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 10.921(2) Å, α = 90°
b = 30.583(1) Å, β = 90°
c = 7.535(3) Å, γ = 90°
Volume2516.7(9) ų
Z8
Density (calculated)1.099 Mg/m³
Absorption coefficient0.066 mm⁻¹
F(000)880
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.5 to 27.5°
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.118
R indices (all data)R1 = 0.056, wR2 = 0.125

Table 2: Selected Bond Lengths (Å) and Angles (°) for (E)-1,3-diphenylprop-2-en-1-one

Bond/AngleLength (Å) / Angle (°)
C=O1.225(2)
C=C1.342(2)
C-C (enone)1.478(2)
C-C (phenyl)1.385(3) - 1.398(3)
C-C-C (enone)121.5(1) - 127.8(1)
C-C=O120.3(1)

The bond lengths within the enone moiety are consistent with a conjugated system, showing partial double bond character for the C-C single bonds.

Intermolecular Interactions and Crystal Packing

The crystal packing of (E)-1,3-diphenylprop-2-en-1-one is primarily governed by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. The C-H···O interactions link the molecules into chains, which are then packed in a herringbone fashion.

Hirshfeld Surface Analysis

The Hirshfeld surface analysis provides a visual and quantitative understanding of the intermolecular contacts. The dnorm surface highlights the C-H···O interactions as red spots, indicating close contacts. The 2D fingerprint plot reveals the relative contributions of different types of contacts, with H···H, C···H, and O···H contacts being the most significant.

DFT Calculations

The geometry optimized using DFT calculations is in good agreement with the experimental crystal structure, validating the chosen level of theory. The HOMO is primarily localized on the cinnamoyl moiety, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule. The MEP surface shows that the most negative potential is located around the carbonyl oxygen atom, which is consistent with its role as a hydrogen bond acceptor in the crystal packing.

Conclusion

This in-depth technical guide has presented a comprehensive workflow for the crystal structure analysis of chalcones, using (E)-1,3-diphenylprop-2-en-1-one as a representative example. The combination of experimental techniques, namely synthesis and single-crystal X-ray diffraction, with computational methods such as Hirshfeld surface analysis and Density Functional Theory, provides a powerful and self-validating approach to understanding the intricate details of molecular and crystal structures. The insights gained from such analyses are crucial for the rational design of new chalcone derivatives with enhanced therapeutic properties, underscoring the importance of structural science in modern drug discovery and development.

References

  • Gaonkar, S. L., & Vignesh, u. n. (2017). Synthesis and pharmacological properties of chalcones: a review. ResearchGate. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • PubChem. (n.d.). (E)-1,3-diphenylprop-2-en-1-one;dihydrobromide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Retrieved from [Link]

  • ResearchGate. (2021). Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation. Retrieved from [Link]

  • YouTube. (2024). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Thai Science. (n.d.). Photophysical Properties of Various Substituted Thiophene- based Heterocyclic Chalcone: Experimental and DFT Studies. Retrieved from [Link]

  • YouTube. (2024). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]

  • YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Retrieved from [Link]

  • ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Retrieved from [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • SciSpace. (2024). Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. Retrieved from [Link]

  • An-Najah National University. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microcrystal Electron Diffraction of Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of chalcone or (2E)-1,3-diphenylprop-2-en-1-one (A), thiosemicarbazones (B), thiocarbohydrazones (C). Retrieved from [Link]

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Solubility of 1,3,3-Triphenyl-2-propen-1-one in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for β-Phenylchalcone

1,3,3-Triphenyl-2-propen-1-one, also known as β-phenylchalcone, is a notable member of the chalcone family, which are precursors to flavonoids and isoflavonoids.[1] These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The solubility of 1,3,3-triphenyl-2-propen-1-one in various organic solvents is a critical physicochemical property that governs its utility in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of 1,3,3-triphenyl-2-propen-1-one, detailing its physicochemical properties, predicted solubility in a range of common organic solvents, and a robust experimental protocol for the precise determination of its solubility.

Physicochemical Properties of 1,3,3-Triphenyl-2-propen-1-one

A thorough understanding of the physicochemical properties of 1,3,3-triphenyl-2-propen-1-one is fundamental to predicting its solubility behavior. The key properties are summarized in the table below.

PropertyValueSource
Chemical Name 1,3,3-Triphenyl-2-propen-1-one-
Synonyms β-Phenylchalcone[4]
CAS Number 849-01-4[4]
Molecular Formula C₂₁H₁₆O[4]
Molecular Weight 284.35 g/mol [4]
Appearance Light Yellow to Dark Yellow Solid[4]
Calculated XLogP3 5.3 (for 1,2,3-Triphenyl-2-propen-1-one)[5]

The high calculated XLogP3 value for a closely related isomer suggests that 1,3,3-triphenyl-2-propen-1-one is a non-polar, lipophilic molecule.[5] This characteristic is the primary determinant of its solubility in organic solvents. The general principle of "like dissolves like" dictates that non-polar compounds will exhibit higher solubility in non-polar solvents, and lower solubility in polar solvents.

Predicted Solubility Profile

Solvent ClassSolventPredicted SolubilityRationale
Halogenated Chloroform, DichloromethaneHighThese solvents are effective at solvating non-polar and aromatic compounds. Chalcones are often soluble in these solvents.[2]
Ketones AcetoneHighAcetone is a polar aprotic solvent that can effectively dissolve a wide range of organic compounds, including chalcones.[2][6]
Esters Ethyl AcetateHighEthyl acetate is a moderately polar solvent that is a good solvent for many non-polar to moderately polar organic molecules.[2]
Aromatic Toluene, BenzeneModerate to HighThe presence of three phenyl rings in 1,3,3-triphenyl-2-propen-1-one suggests favorable π-π stacking interactions with aromatic solvents, leading to good solubility.
Ethers Diethyl EtherModerateAs a relatively non-polar solvent, diethyl ether is expected to be a reasonably good solvent for this compound.
Alcohols Ethanol, MethanolLow to ModerateWhile chalcones are often recrystallized from ethanol, suggesting some solubility, especially at elevated temperatures, the high lipophilicity of 1,3,3-triphenyl-2-propen-1-one may limit its solubility in more polar alcohols like methanol at room temperature.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese are highly non-polar solvents, but their interactions with the aromatic and carbonyl functionalities of the chalcone may be weaker compared to other organic solvents, leading to lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent capable of dissolving a vast array of organic compounds. Chalcones are generally soluble in DMSO.[2]
Aqueous WaterInsolubleThe highly non-polar nature of 1,3,3-triphenyl-2-propen-1-one makes it practically insoluble in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective

To determine the saturation solubility of 1,3,3-triphenyl-2-propen-1-one in a selected organic solvent at a specific temperature.

Materials
  • 1,3,3-Triphenyl-2-propen-1-one (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of 1,3,3-triphenyl-2-propen-1-one to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of 1,3,3-triphenyl-2-propen-1-one of known concentrations.

  • Calculation:

    • Calculate the concentration of 1,3,3-triphenyl-2-propen-1-one in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_quant Quantification cluster_calc Calculation A Add excess 1,3,3-triphenyl-2-propen-1-one to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow suspension to settle C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Accurately dilute the filtrate F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Determine concentration using a calibration curve H->I J Calculate solubility considering the dilution factor I->J

Figure 1. Experimental workflow for the determination of the solubility of 1,3,3-triphenyl-2-propen-1-one.

Conclusion

The solubility of 1,3,3-triphenyl-2-propen-1-one is a critical parameter for its effective utilization in research and development. Based on its physicochemical properties, it is predicted to be highly soluble in halogenated, ketonic, and aromatic solvents, with lower solubility in alcohols and aliphatic hydrocarbons, and practically insoluble in water. For applications demanding precise solubility values, the provided experimental protocol offers a reliable and accurate method for its determination. This guide serves as a valuable resource for scientists and researchers working with this important chalcone derivative.

References

  • Pharmaffiliates. 1,3,3-Triphenyl-2-propen-1-one. [Link]

  • PubChem. 1,2,3-Triphenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. (2024). Journal of Chemical Sciences.
  • PubChem. 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

  • Lookchem. Cas 6624-02-8, 3-hydroxy-1,3,3-triphenyl-propan-1-one. [Link]

  • Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. (2013). Sciencemadness.org.
  • Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. [Link]

  • Caumont-Bertrand, K., & Delhomel, J. F. (2006). Preparation of 1,3-diphenylprop-2-en-1-one derivatives. U.S.
  • Zhang, J., et al. (2010). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene.
  • BenchChem. (2025). Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide.
  • BenchChem. (2025). Methods for overcoming solubility issues of 2,4,6-triphenylphosphorin in organic solvents.
  • Hu, Y., et al. (2010). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
  • Nagarsenker, M. S., et al. (2008). Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. AAPS PharmSciTech, 9(2), 551-556.
  • Prat, D., et al. (2016). Solvent usage categories across three representative organic chemistry laboratories. Green Chemistry, 18(1), 288-295.

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Physical and chemical properties of 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diphenylacrylophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

3,3-Diphenylacrylophenone, systematically named 1,3,3-triphenylprop-2-en-1-one, is a prominent member of the chalcone family of organic compounds.[1][2] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This core scaffold is prevalent in numerous natural products and serves as a versatile building block in synthetic chemistry. Due to the conjugated system and the presence of multiple phenyl rings, 3,3-diphenylacrylophenone exhibits unique chemical reactivity and physical properties that make it a compound of significant interest for researchers in organic synthesis, materials science, and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for scientists and drug development professionals.

Physicochemical Properties

3,3-Diphenylacrylophenone's physical state is typically described as a colorless to light yellow oil or a gummy product, indicating that it can be challenging to crystallize depending on its purity.[3][4][5] Its high molecular weight and extensive aromaticity contribute to a high boiling point and low vapor pressure.

PropertyValueSource(s)
Systematic Name 1,3,3-Triphenylprop-2-en-1-one[1][2]
CAS Number 849-01-4[1]
Molecular Formula C₂₁H₁₆O[1]
Molecular Weight 284.35 g/mol [1]
Appearance Colorless to light yellow oil or gummy solid[3][4][5]
Boiling Point 430.4 °C at 760 mmHg (calculated)[1]
Flash Point 187.7 °C (calculated)[1]
Density 1.109 g/cm³ (calculated)[1]
Refractive Index 1.621 (calculated)[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of 3,3-diphenylacrylophenone. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): In a deuterated chloroform (CDCl₃) solvent, the spectrum shows characteristic signals for the aromatic and vinylic protons.[3][5][6]

    • δ 7.91-7.89 ppm (m, 2H): These are the ortho-protons on the benzoyl phenyl ring (Ring C), deshielded by the adjacent carbonyl group.

    • δ 7.16-7.49 ppm (m, 13H): This complex multiplet region corresponds to the remaining protons on all three phenyl rings.

    • δ 7.11 ppm (s, 1H): This singlet represents the lone vinylic proton at the α-position to the carbonyl group. Its singlet nature is due to the absence of adjacent protons for coupling.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon skeleton.[6]

    • δ 192.8 ppm: The signal for the carbonyl carbon (C=O).

    • δ 124.1 - 154.9 ppm: A series of signals corresponding to the 18 aromatic carbons and the two vinylic carbons of the C=C double bond. The specific assignments are: 154.9, 141.5, 139.1, 138.3, 132.8, 129.9, 129.5, 128.9, 128.7, 128.58, 128.51, 128.49, 128.2, 124.1 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For a typical chalcone structure like 3,3-diphenylacrylophenone, the following absorption bands are expected:

  • ~1660 cm⁻¹: A strong absorption band corresponding to the stretching vibration of the conjugated C=O (carbonyl) group.

  • ~1600-1450 cm⁻¹: Multiple sharp bands due to C=C stretching vibrations within the aromatic rings.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings and the vinylic proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3,3-diphenylacrylophenone (C₂₁H₁₆O), the expected molecular ion peak [M]⁺ would be at m/z 284.35. A high-resolution mass spectrum (HRMS) can confirm the elemental composition, with a calculated value of 283.1174 for the [M+H]⁺ ion.[6]

Caption: Structure and key spectroscopic data for 3,3-diphenylacrylophenone.

Chemical Properties and Reactivity

The reactivity of 3,3-diphenylacrylophenone is dominated by its α,β-unsaturated ketone moiety and the surrounding phenyl groups.

  • Michael Addition: The β-carbon of the enone system is electrophilic and serves as a Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles. This is a crucial reaction for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex structures.[2]

  • Reduction: The molecule contains two primary reducible sites. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can reduce both the C=C double bond and the C=O carbonyl group. Selective reduction of the double bond to yield the corresponding saturated ketone, 1,3,3-triphenyl-1-propanone, is also feasible under specific conditions.[2]

  • Oxidation: The electron-rich C=C double bond is susceptible to oxidative cleavage by strong oxidizing agents.

  • Cycloaddition Reactions: The alkene can participate as a 2π component in various cycloaddition reactions, providing pathways to complex carbocyclic and heterocyclic systems.

  • Synthesis of Heterocycles: The chalcone scaffold is a versatile precursor for synthesizing various heterocyclic compounds. For example, the corresponding oxime derivative of 3,3-diphenylacrylophenone can undergo an intramolecular oxa-Michael cyclization to form densely substituted 2-isoxazolines.[7]

Reactivity cluster_sites Reactive Sites cluster_reactions Key Reactions Molecule 3,3-Diphenylacrylophenone BetaCarbon β-Carbon (Electrophilic) Molecule->BetaCarbon site for DoubleBond C=C Double Bond Molecule->DoubleBond site for Carbonyl C=O Carbonyl Molecule->Carbonyl site for Heterocycle Heterocycle Synthesis Molecule->Heterocycle Michael Michael Addition BetaCarbon->Michael Reduction Reduction DoubleBond->Reduction Cycloaddition Cycloaddition DoubleBond->Cycloaddition Carbonyl->Reduction

Caption: Key reactive sites and reaction pathways for 3,3-diphenylacrylophenone.

Synthesis

While classical Claisen-Schmidt condensations are standard for many chalcones, the synthesis of a β,β-disubstituted chalcone like 3,3-diphenylacrylophenone requires alternative strategies. A modern and efficient method is the direct oxidative coupling of an aldehyde with an alkene.[8]

Experimental Protocol: Synthesis via Direct Oxidative Coupling[8]

This protocol describes the synthesis using a heterogeneous perovskite catalyst.

Materials:

  • Benzaldehyde

  • 1,1-Diphenylethylene

  • Di-tert-butyl peroxide (DTBP)

  • Strontium-doped lanthanum cobaltite perovskite catalyst (Sr-doped LaCoO₃)

  • Solvent for chromatography (e.g., petroleum ether, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 1,1-diphenylethylene (0.3 mmol), benzaldehyde (1.0 mL, which acts as both reactant and solvent), the perovskite catalyst (5 mol%), and DTBP (1.2 mmol) as the oxidant.

  • Reaction Conditions: Seal the vessel and heat the mixture at 120 °C for 18 hours under an air atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Directly purify the crude reaction mixture using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the final product.

  • Characterization: Confirm the identity and purity of the isolated 1,3,3-triphenylprop-2-en-1-one using NMR, IR, and MS, comparing the data with reported values.[3][5][6] This method has been reported to yield the product in approximately 75% isolated yield.[8]

Applications in Drug Development

Chalcones represent a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. 3,3-Diphenylacrylophenone serves as a key intermediate and scaffold for developing novel therapeutic agents. It is utilized as a reagent in the synthesis of arylketones, which are important precursors for various pharmaceutical compounds.[1] The ability to functionalize its core structure allows for the generation of libraries of compounds for screening against various biological targets.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 3,3-diphenylacrylophenone (CAS 849-01-4). Therefore, it should be handled with the standard precautions for a novel laboratory chemical. Based on related compounds, potential hazards may include skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,3-Diphenylacrylophenone is a valuable chalcone derivative with a well-defined chemical structure and reactivity profile. Its α,β-unsaturated ketone system provides multiple avenues for synthetic modification, making it an important building block for more complex molecules and heterocyclic systems. Its utility as a precursor in pharmaceutical synthesis underscores its importance for drug development professionals. This guide summarizes the essential technical data required for its handling, characterization, and application in a research setting.

References

  • Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • 3-hydroxy-1,3,3-triphenyl-propan-1-one | 6624-02-8. (n.d.). LookChem. Available at: [Link]

  • Visible-light or sunlight photoredox-catalyzed β-selective acylation of alkenes to access α. (n.d.). Supporting Information. Available at: [Link]

  • Alternative pathways to α,β-unsaturated ketones via direct oxidative coupling transformation using Sr-doped LaCoO3 perovskite catalyst. (2019). Royal Society Open Science. Available at: [Link]

  • Supporting Information for "Ca(OTf)2/Bu4NPF6 Catalyzed Synthesis of Bicyclic Furans and Pyrroles from Diphenylmethanol and α-Acyl Cyclic Ketones/β-Keto Esters". (n.d.). DOI. Available at: [Link]

  • Chalcone, .beta.-phenyl- | 849-01-4. (n.d.). LookChem. Available at: [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (n.d.). AWS. Available at: [Link]

  • K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. (2024). Organic Chemistry Portal. Available at: [Link]

  • Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. (n.d.). Supporting Information. Available at: [Link]

  • Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. (n.d.). UCL Discovery. Available at: [Link]

  • K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. (n.d.). Thieme E-Journals. Available at: [Link]

  • 3,3-Diphenylacrylonitrile | 3531-24-6. (n.d.). Pharmaffiliates. Available at: [Link]

  • α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (n.d.). PubMed. Available at: [Link]

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An In-depth Technical Guide on the Safe Handling of Acrylophenone, 3,3-diphenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for Acrylophenone, 3,3-diphenyl- (CAS No. 849-01-4). As this compound is intended for research use only, comprehensive toxicological data may not be fully available.[1] Therefore, this document emphasizes a proactive and conservative approach to safety, grounded in an understanding of the compound's chemical structure and the established principles of laboratory safety for handling novel or uncharacterized substances.

Structural and Reactivity-Based Hazard Assessment

Acrylophenone, 3,3-diphenyl-, also known as β-phenylchalcone, possesses distinct structural features that inform its potential hazards.[2] A thorough understanding of its chemical reactivity is paramount for anticipating and mitigating risks.

  • α,β-Unsaturated Ketone Moiety: This functional group is a well-known Michael acceptor.[1] This reactivity implies that the compound can potentially react with biological nucleophiles, such as thiols in proteins (e.g., cysteine residues) and amines. Such interactions are a common mechanism of toxicity for α,β-unsaturated carbonyl compounds, as they can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress. Therefore, dermal contact, inhalation, and ingestion should be strictly avoided to prevent potential covalent modification of biological macromolecules.

  • Aromatic Rings: The presence of three phenyl groups contributes to the molecule's lipophilicity, which may facilitate its absorption through the skin and cellular membranes. While aromatic hydrocarbons themselves have varying toxicological profiles, the overall structure suggests that the compound should be handled with the assumption of potential systemic effects following absorption.

  • Steric Hindrance: The two phenyl groups on the β-carbon provide significant steric bulk.[1] While this may modulate the reactivity of the Michael acceptor compared to less substituted analogs, it does not eliminate the inherent hazard.

Due to these structural characteristics, Acrylophenone, 3,3-diphenyl- should be treated as a potentially hazardous substance with unknown toxicological properties. A risk assessment should be conducted before any new experimental procedure involving this compound.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimizing exposure. All manipulations of Acrylophenone, 3,3-diphenyl- should be performed in a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.[3][4]

Experimental Workflow for Handling Acrylophenone, 3,3-diphenyl-

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh In Fume Hood handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling Acrylophenone, 3,3-diphenyl-.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling Acrylophenone, 3,3-diphenyl-. The following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions containing the compound.
Hand Protection Nitrile gloves (minimum thickness of 4-6 mil)Provides a barrier against dermal contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hoodIf there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Safe Handling and Storage Procedures
  • Weighing and Transfer: Weigh the solid compound in a fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store Acrylophenone, 3,3-diphenyl- in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately, following the procedures outlined in Section 6.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

Accidental Release and Spill Management

In the event of a spill, the primary concern is to prevent the spread of the material and to avoid exposure.

Spill Response Protocol

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Managed dispose->end

Caption: Protocol for managing a spill of Acrylophenone, 3,3-diphenyl-.

  • For a small spill of solid:

    • Wearing appropriate PPE, gently sweep the material to avoid creating dust.

    • Place the material into a sealed container for disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For a spill of the compound in solution:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into a sealed container for disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

All waste generated from the cleanup should be treated as hazardous waste and disposed of according to institutional and local regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Hazardous Combustion Products: In the event of a fire, toxic fumes, including carbon monoxide and carbon dioxide, may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing Acrylophenone, 3,3-diphenyl- must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

  • LookChem. (n.d.). Cas 849-01-4, Chalcone, .beta.-phenyl. Retrieved from [Link]

  • Unknown. (n.d.).
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  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Scribd. (n.d.).
  • Kemetyl Polska. (n.d.).
  • Internet Archive. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Chemical composition, toxicity and antioxidant activities of essential oils of stem bark of Nigerian species of guava (Psidium guajava Linn.).
  • ResearchGate. (n.d.). Representation of selection of compounds by different approaches used in the study.
  • Carl ROTH. (2025, September 2).
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Methodological & Application

Application Note & Protocols: Regioselective Addition of Grignard Reagents to 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction of Grignard reagents with α,β-unsaturated ketones such as 3,3-diphenylacrylophenone presents a formidable challenge in synthetic chemistry: controlling the regioselectivity between 1,2-direct addition to the carbonyl and 1,4-conjugate addition to the β-carbon. This guide provides a comprehensive overview of the mechanistic principles governing this selectivity. We detail field-proven protocols that enable researchers to selectively synthesize either the 1,2-adduct, a sterically hindered allylic alcohol, or the 1,4-adduct, a tetraphenyl-substituted ketone. These protocols are designed to be self-validating and are grounded in established chemical principles, offering reliable pathways to novel molecular scaffolds relevant to drug discovery and materials science.

Introduction: The Strategic Importance of Regiocontrol

3,3-Diphenylacrylophenone is an α,β-unsaturated ketone, a class of compounds often referred to as chalcones, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The reaction of this substrate with nucleophiles, particularly organometallics like Grignard reagents, can proceed via two distinct pathways, yielding structurally different products. The ability to dictate the outcome of this reaction is of paramount importance, as it allows for the rational design and synthesis of complex molecular architectures from simple precursors. The resulting tetraphenyl-substituted scaffolds are valuable building blocks for creating libraries of diverse compounds for screening in drug development programs.[2][3]

Mechanistic Principles: A Tale of Two Pathways

The regioselectivity of the Grignard addition to 3,3-diphenylacrylophenone is a classic example of the competition between kinetic and thermodynamic control. The substrate possesses two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the alkene (C4).

Caption: Reaction of 3,3-diphenylacrylophenone with a Grignard reagent.

The 1,2-Direct Addition Pathway (Kinetic Control)

Grignard reagents are considered "hard" nucleophiles, meaning the charge is concentrated on the carbon atom. This inherent property predisposes them to attack the harder, more electrophilic carbonyl carbon.[4] This 1,2-addition is typically very fast and, at low temperatures, irreversible.[5] By maintaining cryogenic conditions (e.g., -78 °C), the reaction is kept under kinetic control, favoring the most rapidly formed product, the allylic alcohol, before it has the energy to potentially revert or rearrange.[6] The steric bulk of the two phenyl groups on the β-carbon of 3,3-diphenylacrylophenone further encourages attack at the relatively more accessible carbonyl carbon.

G cluster_mech12 Mechanism: 1,2-Direct Addition start Reactants: 3,3-diphenylacrylophenone + R-MgX step1 Nucleophilic attack at carbonyl carbon. The hard Grignard reagent (R⁻) attacks the electrophilic C=O carbon. start->step1 Fast, Low Temp (-78 °C) intermediate Tetrahedral Alkoxide Intermediate (Magnesium salt) step1->intermediate step2 Aqueous Workup (e.g., H₃O⁺ or NH₄Cl) Protonation of the alkoxide. intermediate->step2 product Final Product: 1,2-Adduct (Allylic Alcohol) step2->product G cluster_mech14 Mechanism: Copper-Catalyzed 1,4-Conjugate Addition start Reactants: 3,3-diphenylacrylophenone + R-MgX + cat. CuI step1 In situ formation of organocuprate. R-MgX + CuI → 'R-Cu' start->step1 Transmetalation step2 Conjugate attack at β-carbon. The soft organocuprate attacks the β-position of the C=C bond. step1->step2 intermediate Magnesium Enolate Intermediate (Resonance stabilized) step2->intermediate step3 Aqueous Workup (e.g., NH₄Cl) Protonation at the α-carbon. intermediate->step3 product Final Product: 1,4-Adduct (Saturated Ketone) step3->product

Caption: Mechanism of copper-catalyzed 1,4-addition.

Data Summary: A Guide to Achieving Regioselectivity

The choice of reaction conditions is the critical determinant of the product outcome. The following table summarizes the key parameters and their expected results.

Parameter Condition for 1,2-Addition Condition for 1,4-Addition Primary Rationale
Catalyst NoneCatalytic CuI (1-5 mol%)CuI promotes formation of a soft organocuprate for 1,4-attack. [7]
Temperature -78 °C (Dry Ice/Acetone)0 °C to Room TemperatureLow temperature ensures kinetic control for 1,2-addition. [6]
Grignard Reagent Standard (e.g., PhMgBr, MeMgBr)Standard (e.g., PhMgBr, MeMgBr)The catalyst, not the Grignard itself, dictates the pathway.
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFStandard inert, anhydrous solvents for Grignard reactions.
Major Product Allylic AlcoholSaturated KetoneReflects kinetic vs. thermodynamically favored pathways.

Experimental Protocols

Critical Safety Note: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

G cluster_workflow General Grignard Experimental Workflow prep 1. Preparation - Oven-dry all glassware. - Assemble under inert gas (N₂/Ar). - Use anhydrous solvents. reactants 2. Reagent Setup - Add substrate to flask. - (If 1,4) Add CuI catalyst. - Cool to target temperature. prep->reactants addition 3. Grignard Addition - Add Grignard reagent dropwise via syringe with vigorous stirring. - Monitor reaction (color change, TLC). reactants->addition quench 4. Reaction Quench - Slowly add saturated aq. NH₄Cl at 0 °C to neutralize. addition->quench workup 5. Workup - Add ether and water. - Separate organic layer. - Wash, dry (MgSO₄), and filter. quench->workup purify 6. Purification & Analysis - Concentrate solvent in vacuo. - Purify via recrystallization or chromatography. - Characterize (NMR, IR, MP). workup->purify

Caption: A generalized workflow for Grignard reaction protocols.

Protocol 1: Selective Synthesis of 1,2,2,4-Tetraphenylbut-3-en-1-one (1,2-Addition Product)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the flask, dissolve 3,3-diphenylacrylophenone (1.0 equiv) in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Reaction Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of Phenylmagnesium Bromide (1.1 equiv, commercially available or freshly prepared) via syringe over 20-30 minutes. Maintain the temperature below -70 °C. The solution may become cloudy or change color.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: While the flask is still in the cold bath, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting tertiary allylic alcohol by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Selective Synthesis of 1,1,3,3-Tetraphenyl-2-benzoylpropane (1,4-Addition Product)
  • Apparatus Setup: Use the same inert-atmosphere setup as described in Protocol 1.

  • Reagent Preparation: In the flask, suspend 3,3-diphenylacrylophenone (1.0 equiv) and copper(I) iodide (CuI, 0.05 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Reaction Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add a solution of Phenylmagnesium Bromide (1.2 equiv) via syringe over 30-40 minutes. A color change (often to a dark green or brown) is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Add diethyl ether and a sufficient amount of aqueous NH₄Cl/NH₄OH buffer (pH 8-9) to dissolve the copper salts (the aqueous layer should turn deep blue). Separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude ketone is best purified by flash column chromatography (silica gel) followed by recrystallization (e.g., from ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the saturated ketone product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Applications in Drug Discovery

The divergent synthesis of either complex alcohols or ketones from a single chalcone precursor is a powerful tool in medicinal chemistry.

  • Scaffold Diversity: The 1,2- and 1,4-adducts possess fundamentally different three-dimensional shapes and functionalities. The allylic alcohol (1,2-adduct) can serve as a precursor for further reactions such as epoxidation or esterification, while the ketone (1,4-adduct) can be used in reactions like reductive amination or Wittig olefination.

  • Library Synthesis: These protocols can be adapted for the synthesis of compound libraries by varying the Grignard reagent (alkyl, aryl, vinyl, etc.). This allows for a rapid exploration of the chemical space around the core scaffold, a key strategy in hit-to-lead optimization. [3]* Bioisosteric Replacement: The ketone and tertiary alcohol functionalities can be explored as bioisosteres, potentially modulating properties like hydrogen bonding capability, metabolic stability, and cell permeability in a drug candidate.

By providing reliable and selective access to these complex molecular frameworks, the protocols outlined herein serve as a foundational resource for researchers aiming to develop novel therapeutics and functional materials.

References

  • OrgoSolver. (n.d.). Kinetic vs Thermodynamic: 1,2 vs 1,4 Addition (RLi/RMgX). OrgoSolver. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Retrieved from [Link]

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  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, April 24). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2006). US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof.
  • Kumar, A., et al. (2021). A Laconic Review on Chalcones: Synthesis, Antimicrobial and Antioxidant activities. International Journal of Pharmaceutical Sciences and Research, 12(8), 4054-4065. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

  • Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2012). Development of Pharmaceutical Drugs, Drug Intermediates and Ingredients by Using Direct Organo-Click Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Usiena air - Unisi. (2022, September 12). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

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  • National Institutes of Health. (2014, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

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Application Notes & Protocols: 3,3-Diphenylacrylophenone as a Versatile Photoinitiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Photopolymerization, the process of converting liquid monomers into solid polymers using light, is a cornerstone of modern materials science, offering rapid, energy-efficient, and spatially controllable manufacturing.[1][2][3] The choice of photoinitiator—the molecule that absorbs light and generates reactive species—is critical to the success of this process.[4] This document provides a detailed guide to the use of 3,3-diphenylacrylophenone, a member of the chalcone family of compounds, as a highly effective photoinitiator for free-radical polymerization.

Chalcones are naturally occurring compounds that have garnered significant interest as photoinitiators due to their strong absorption in the near-UV and visible light regions, synthetic accessibility, and high versatility.[1][5][6] Unlike many traditional UV-activated initiators that pose safety concerns, chalcone-based systems can be activated by safer, long-wavelength light sources like light-emitting diodes (LEDs).[6][7] 3,3-Diphenylacrylophenone serves as an excellent model compound to explore the capabilities of this class of photoinitiators, particularly within multi-component initiating systems that offer enhanced efficiency and adaptability for applications ranging from dental composites to 3D printing and advanced adhesives.[1][7][8]

Physicochemical & Spectroscopic Properties

The efficacy of a photoinitiator is fundamentally linked to its ability to absorb light at the emission wavelength of the intended light source. 3,3-Diphenylacrylophenone, as a chalcone derivative, possesses a π-conjugated system that results in strong absorption in the long-UVA and violet-blue regions of the spectrum.

PropertyValueSource
Chemical Name 3,3-Diphenylacrylophenone-
Synonyms β,β-Diphenylacrylophenone, Desylacetophenone-
Molecular Formula C₂₁H₁₆O-
Molecular Weight 284.35 g/mol -
Appearance Typically a pale yellow or off-white crystalline solid-
Absorption Maxima (λmax) ~310-420 nm range (in common solvents)[6]

Note: The exact absorption maximum and molar extinction coefficient can vary depending on the solvent and substitution patterns on the aromatic rings.

Mechanism of Photoinitiation: A Multi-Component Approach

3,3-Diphenylacrylophenone typically functions as a Type II photoinitiator . This means that upon excitation by light, it does not undergo direct fragmentation to form radicals. Instead, the excited-state initiator molecule interacts with a co-initiator (synergist) through an electron transfer process to generate the initiating free radicals.[9] This mechanism is highly efficient and is often employed in modern photoinitiating systems.

A common and highly effective strategy involves a three-component system comprising the chalcone photosensitizer, an electron donor (typically an amine), and an electron acceptor (such as an iodonium salt).[8][9] This combination creates a redox cycle that can enhance radical generation efficiency.

  • Photoexcitation: The chalcone (PI) absorbs a photon (hν), promoting it to an excited singlet state (¹PI), which then converts to a more stable, longer-lived triplet state (³PI).

  • Electron Transfer from Donor: The excited triplet state ³PI* is a potent oxidizing agent and readily abstracts an electron from the amine co-initiator (e.g., EDB - Ethyl 4-(dimethylamino)benzoate). This forms a chalcone radical anion (PI•⁻) and an amine radical cation (EDB•⁺).

  • Proton Transfer & Radical Formation: The amine radical cation undergoes rapid deprotonation, yielding a highly reactive α-aminoalkyl radical (R•). This is the primary radical species that initiates polymerization.

  • Regeneration and Amplification (with Iodonium Salt): The chalcone radical anion (PI•⁻) can then transfer an electron to the iodonium salt (Iod), regenerating the ground-state chalcone (PI) and causing the iodonium salt to decompose into an aryl radical (Ar•). This aryl radical can also initiate polymerization. This regeneration step makes the photosensitizer's role catalytic, improving overall efficiency.[7]

G cluster_initiation Photoinitiation & Excitation cluster_et Electron & Proton Transfer cluster_regen Regeneration & Amplification PI Chalcone (PI) Ground State Photon Light (hν) PI_star ³PI* Excited Triplet State Photon->PI_star Absorption PI_rad_anion PI•⁻ Radical Anion PI_star->PI_rad_anion Electron Acceptance Amine Amine (EDB) Amine_rad_cation EDB•⁺ Radical Cation Amine->Amine_rad_cation Electron Transfer Iod Iodonium Salt (Iod) PI_rad_anion->Iod PI_regen Chalcone (PI) Regenerated PI_rad_anion->PI_regen Electron Donation Initiating_Radical Initiating Radical (R•) Amine_rad_cation->Initiating_Radical Proton Transfer Polymerization Monomer Polymerization Initiating_Radical->Polymerization Initiates Aryl_Radical Aryl Radical (Ar•) Iod->Aryl_Radical Decomposition Aryl_Radical->Polymerization Initiates

Mechanism of a three-component chalcone-based photoinitiating system.

Experimental Protocol: Photopolymerization of an Acrylate Resin

This protocol details the use of a 3,3-diphenylacrylophenone-based system to polymerize a diacrylate monomer, a common process in the formulation of coatings, adhesives, and 3D printing resins. The polymerization progress is monitored in real-time using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials & Reagents
ReagentSupplierGradePurpose
3,3-DiphenylacrylophenoneSigma-Aldrich≥98%Photoinitiator (PI)
Ethyl 4-(dimethylamino)benzoate (EDB)Sigma-Aldrich≥99%Co-initiator (Electron Donor)
Bis-(4-tert-butylphenyl)iodonium hexafluorophosphate (Iod)Sigma-Aldrich≥98%Co-initiator (Electron Acceptor)
Poly(ethylene glycol) diacrylate (PEGDA), Mn 700Sigma-Aldrich-Monomer
Dichloromethane (DCM)Fisher ScientificACS GradeSolvent for stock solutions
Equipment
  • Analytical balance (±0.1 mg)

  • Vortex mixer

  • Amber glass vials

  • Micropipettes

  • FTIR Spectrometer with real-time acquisition capability

  • LED light source (e.g., 405 nm)

  • Radiometer to measure light intensity

  • Glass microscope slides and spacers (e.g., 100 µm thickness)

Procedure
  • Preparation of Stock Solutions (Perform in a fume hood, away from direct light):

    • PI Stock (10 wt% in DCM): Dissolve 100 mg of 3,3-diphenylacrylophenone in 900 mg of DCM.

    • EDB Stock (10 wt% in DCM): Dissolve 100 mg of EDB in 900 mg of DCM.

    • Iod Stock (10 wt% in DCM): Dissolve 100 mg of Iodonium salt in 900 mg of DCM.

    • Causality Note: Preparing stock solutions in a volatile solvent allows for precise addition of small quantities of initiators and ensures homogeneity before the solvent is evaporated.

  • Formulation of the Photopolymer Resin:

    • In an amber vial, weigh 1.0 g of PEGDA monomer.

    • Add the required volume of each stock solution to achieve the desired final concentration (e.g., 0.5 wt% PI, 1.0 wt% EDB, 1.0 wt% Iod).

    • Vortex the mixture thoroughly for 2 minutes.

    • Leave the vial open in a dark fume hood for several hours (or use a vacuum oven at low temperature) until the DCM has completely evaporated. The final mass should correspond to the initial mass of monomer plus the added initiators.

    • Self-Validation: Confirm complete solvent removal by checking for mass stability. Residual solvent can inhibit polymerization and affect final properties.

  • Sample Preparation for FTIR Analysis:

    • Place two 100 µm spacers on a clean glass microscope slide.

    • Deposit one drop (~20 µL) of the prepared resin between the spacers.

    • Carefully place a second glass slide on top, creating a thin film of uniform thickness.

  • Real-Time FTIR Monitoring:

    • Place the slide assembly in the sample holder of the FTIR spectrometer.

    • Position the 405 nm LED light source to illuminate the sample area. Measure the light intensity at the sample surface using a radiometer and adjust to the desired value (e.g., 50 mW/cm²).

    • Acquire a baseline FTIR spectrum (time t=0) before irradiation. The acrylate C=C double bond peak at ~1635 cm⁻¹ is the primary peak of interest.

    • Begin real-time spectral acquisition and simultaneously turn on the LED light source.

    • Continue collecting spectra for a set duration (e.g., 300 seconds) or until the acrylate peak height no longer changes.

    • Trustworthiness: Real-time monitoring provides direct evidence of polymerization kinetics, showing the rate and extent of monomer conversion under specific conditions.

  • Data Analysis:

    • Calculate the degree of conversion (DC) of the acrylate double bonds over time using the following formula: DC(%) = [1 - (PeakArea_t / PeakArea_0)] * 100 where PeakArea_t is the area of the acrylate peak at time t and PeakArea_0 is the initial peak area.

Experimental workflow for monitoring photopolymerization.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Polymerization 1. Low light intensity.2. Mismatch between light source wavelength and initiator absorption.3. Insufficient initiator/co-initiator concentration.4. Presence of oxygen (inhibition).5. Residual solvent in the resin.1. Increase light intensity (measure with radiometer).2. Ensure LED wavelength (e.g., 405 nm) is within the chalcone's absorption band.3. Increase the concentration of the limiting component (PI, EDB, or Iod).4. Perform polymerization in an inert (N₂) atmosphere or use thicker samples to minimize surface effects.5. Ensure complete solvent evaporation before curing.
Yellowing of the Final Polymer 1. High concentration of the photoinitiator.2. Photobleaching byproducts of the chalcone or amine.1. Reduce the photoinitiator concentration to the minimum effective level.2. Evaluate different co-initiators; some amines are less prone to forming colored byproducts.
Inconsistent Results 1. Inhomogeneous mixing of components.2. Fluctuations in light source intensity.3. Variations in sample thickness.1. Ensure thorough vortexing and complete dissolution of all components.2. Allow the light source to warm up and stabilize before starting the experiment.3. Use calibrated spacers to ensure consistent sample thickness.

References

  • Lalevée, J., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. Molecules, 26(21), 6549. [Link]

  • Yagci, Y., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5(1), 124-131. [Link]

  • Chen, S., et al. (2021). Design, synthesis, and application of push–pull chalcone-based photoinitiators for free radical polymerization. New Journal of Chemistry, 45(3), 1563-1573. [Link]

  • Ibrahim-Ouali, M., & Dumur, F. (2021). Recent advances on chalcone-based photoinitiators of polymerization. European Polymer Journal, 158, 110688. [Link]

  • Podsiadły, R. (2021). Recent Advances on Chalcone-based Photoinitiators of Polymerization. ResearchGate. [Link]

  • Bowman, C.N., & Kloxin, C.J. (2012). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. ACS Macro Letters, 1(9), 1085-1089. [Link]

  • Wikipedia contributors. (2023). Radical polymerization. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Ammar, A., et al. (2021). Naturally Derived Photoinitiators for Dental and Biomaterials Applications. Materials, 14(20), 6133. [Link]

  • Krakovsky, I., & Chmelar, J. (2020). Photopolymerization of acrylate suspensions. ResearchGate. [Link]

  • Williams, C.G., et al. (2011). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Acta Biomaterialia, 7(2), 645-650. [Link]

  • Pfeifer, C.S., et al. (2011). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Polymer, 52(23), 5263-5270. [Link]

  • Pączkowska, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(4), 932. [Link]

  • Sangermano, M., et al. (2020). Photoinitiators derived from natural product scaffolds: monochalcones in three-component photoinitiating systems and their applications in 3D printing. Polymer Chemistry, 11(35), 5641-5649. [Link]

  • Kedziora, A., et al. (2022). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 14(1), 14. [Link]

  • Lalevée, J., et al. (2018). Reaction mechanism of three-component photoinitiator system containing photoinitiator (CQCOOH), an electron donor (amine coinitiator), and an electron acceptor or accelerator (iodonium salt). ResearchGate. [Link]

  • 3M Science. What's in Your Composite? Monomers Unmasked. Solventum. [Link]

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Application Note & Protocol: Synthesis of Pyrazoline Derivatives from 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Significance

Pyrazoline scaffolds are a cornerstone in medicinal chemistry, representing a privileged class of five-membered nitrogen-containing heterocycles.[1][2] Their derivatives are renowned for a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[3][4][5][6][7] The synthetic accessibility and structural versatility of pyrazolines make them highly attractive targets in drug discovery programs.

This document provides a comprehensive guide to the synthesis of pyrazoline derivatives using 3,3-diphenylacrylophenone, a chalcone analogue, as the starting material. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for structural verification. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot the synthesis for their specific needs.

The Core Reaction: From Chalcone to Pyrazoline

The most prevalent and efficient route to pyrazoline synthesis involves the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative.[1][8][9] In this context, 3,3-diphenylacrylophenone serves as the ideal chalcone precursor.

Reaction Mechanism

The transformation is typically catalyzed by a weak acid, such as glacial acetic acid, and proceeds through a well-established mechanism.[8]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative (e.g., phenylhydrazine) on the electrophilic carbonyl carbon of the 3,3-diphenylacrylophenone. This is followed by dehydration to form a hydrazone intermediate. The acidic catalyst facilitates this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Cyclization (Michael Addition): The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated system. This crucial ring-closing step is a classic example of an aza-Michael addition.

  • Protonation/Tautomerization: The resulting cyclic intermediate is protonated to yield the final, stable 2-pyrazoline ring structure.

The mechanism is visualized in the diagram below.

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Chalcone 3,3-Diphenylacrylophenone (α,β-Unsaturated Ketone) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone Nucleophilic Attack & Dehydration (+H⁺, -H₂O) Hydrazine Phenylhydrazine (Nucleophile) Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular aza-Michael Addition Pyrazoline 1,3,5-Triphenyl-5-phenyl- 4,5-dihydro-1H-pyrazole (Pyrazoline Derivative) Cyclic->Pyrazoline Protonation

Caption: Reaction mechanism for pyrazoline synthesis.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-5-phenyl-4,5-dihydro-1H-pyrazole

This section provides a detailed, step-by-step methodology for the synthesis of a representative pyrazoline derivative from 3,3-diphenylacrylophenone and phenylhydrazine.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below.

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
3,3-Diphenylacrylophenone284.35101.02.84 g
Phenylhydrazine108.14121.21.30 g (1.18 mL)
Glacial Acetic Acid60.05-Catalyst~1 mL
Ethanol (95%)46.07-Solvent40 mL
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.84 g (10 mmol) of 3,3-diphenylacrylophenone in 40 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

  • Reagent Addition: To the stirred solution, add 1.30 g (12 mmol) of phenylhydrazine, followed by the dropwise addition of ~1 mL of glacial acetic acid as the catalyst.[10]

    • Causality Note: Phenylhydrazine is used in a slight excess (1.2 equivalents) to ensure the complete consumption of the limiting reagent, the chalcone. Acetic acid protonates the carbonyl, activating it for nucleophilic attack.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.[1] Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).

    • Protocol Note: Prepare TLC plates using silica gel as the stationary phase and a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. Spot the starting material (chalcone) and the reaction mixture. The formation of a new spot with a different Rf value and the disappearance of the chalcone spot indicate reaction completion.

  • Product Isolation: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water in a beaker while stirring.[1][11] A solid precipitate will form.

    • Causality Note: The synthesized pyrazoline derivative is typically insoluble in water, leading to its precipitation upon addition to the aqueous medium. This is a crucial first step in isolating the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol.[1] Dissolve the crude solid in a minimal amount of hot ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Structural Characterization and Validation

The identity and purity of the synthesized pyrazoline derivative must be confirmed through spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Outcome: The most significant change will be the disappearance of the strong C=O stretching band from the starting chalcone (typically ~1650-1680 cm⁻¹). A new characteristic band for the C=N stretch of the pyrazoline ring will appear in the region of 1590-1625 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most diagnostic signals for pyrazoline formation are those from the protons on the C4 and C5 carbons of the heterocyclic ring. These three protons typically form an ABX spin system, appearing as a set of doublets of doublets (dd) in the 3.0-5.5 ppm range.[13] The aromatic protons will appear as multiplets in the aromatic region (~7.0-8.0 ppm).

  • ¹³C NMR: The formation of the pyrazoline ring is confirmed by the appearance of three new signals corresponding to the heterocyclic carbons: C3 (~150-154 ppm), C4 (~40-44 ppm), and C5 (~57-63 ppm).[13]

Mass Spectrometry (MS)
  • Expected Outcome: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target pyrazoline derivative (C₂₇H₂₂N₂, MW = 374.48 g/mol ).[12]

Overall Experimental Workflow

The entire process, from starting materials to final validated product, is summarized in the following workflow diagram.

G Start Starting Materials (Chalcone, Hydrazine) Setup 1. Reaction Setup (Dissolve in Ethanol) Start->Setup React 2. Reagent Addition & Reflux (4-6h) Setup->React Monitor 3. TLC Monitoring React->Monitor Isolate 4. Product Isolation (Precipitation in Water) React->Isolate Monitor->React Purify 5. Purification (Recrystallization) Isolate->Purify Analyze 6. Spectroscopic Analysis (FT-IR, NMR, MS) Purify->Analyze End Purified Pyrazoline Derivative Analyze->End

Caption: High-level experimental workflow diagram.

References

  • Pharmaceutical importance of pyrazoline derivatives: A mini review. (2018). ResearchGate. [Link]

  • Ardiansah, B. Pharmaceutical importance of pyrazoline derivatives: A mini review. Universitas Indonesia. [Link]

  • Pyrazoline derivatives and its pharmacological potential-review. (2024). AIMS Press. [Link]

  • Ardiansah, B. (2018). Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. ProQuest. [Link]

  • The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. (2025). ResearchGate. [Link]

  • Wahyuningsih, T. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pharmacological Activities of Pyrazoline Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sever, B., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]

  • Bansod, N. (2015). Synthesis and Characterization of some novel Pyrazoline derivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Synthesis, characterization and biological activity of pyrazoline derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. (2019). The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Kumaraswamy, D., & Prashanth, D. (2016). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]

  • Mishra, R., et al. (2019). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Institutes of Health. [Link]

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of 3,3-Diphenylacrylophenone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chalcones in Oncology

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a class of compounds with a broad spectrum of pharmacological activities.[1] Their derivatives have garnered significant interest in medicinal chemistry due to their potential as antioxidant, anti-inflammatory, and notably, anticancer agents.[1][2] 3,3-Diphenylacrylophenone, a member of the chalcone family, is an intriguing candidate for anticancer drug development. Understanding its cytotoxic effects and mechanism of action is a critical step in evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of 3,3-diphenylacrylophenone against various cancer cell lines. The protocols herein are designed to be robust and reproducible, offering insights into the practical aspects of experimental design and data interpretation.

Mechanism of Action: Elucidating the Cytotoxic Pathway

While the precise mechanism of action for 3,3-diphenylacrylophenone is still under investigation, studies on related chalcone and indole derivatives suggest that its cytotoxic effects are likely mediated through the induction of programmed cell death, or apoptosis.[3][4] Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.[6]

The proposed mechanism involves the compound's ability to trigger cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. This cascade of events culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis.[4][7] Furthermore, some chalcone derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR pathways.[3][4] Inhibition of these pathways can lead to cell cycle arrest and ultimately, cell death.

G cluster_0 3,3-Diphenylacrylophenone Interaction cluster_1 Cellular Response cluster_2 Apoptotic Cascade Compound 3,3-Diphenylacrylophenone Stress Cellular Stress Compound->Stress EGFR EGFR Pathway Inhibition Compound->EGFR PI3K_Akt PI3K/Akt/mTOR Inhibition Compound->PI3K_Akt Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Stress->Mitochondria EGFR->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis G start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture incubation1 2. Incubation (24h for cell attachment) cell_culture->incubation1 treatment 3. Compound Treatment (Add serial dilutions of 3,3-diphenylacrylophenone) incubation1->treatment incubation2 4. Incubation (24-72h exposure) treatment->incubation2 mtt_addition 5. MTT Addition (Add MTT reagent to each well) incubation2->mtt_addition incubation3 6. Incubation (2-4h for formazan formation) mtt_addition->incubation3 solubilization 7. Solubilization (Add solubilizing agent, e.g., DMSO) incubation3->solubilization read_absorbance 8. Absorbance Reading (Measure at 570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (Calculate % viability and IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a reliable method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. [8]The amount of formazan produced is directly proportional to the number of living cells. [9] Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3,3-diphenylacrylophenone (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cell suspension to the desired seeding density (typically 1,000 to 100,000 cells per well, which should be optimized for each cell line). [10] * Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "medium only" blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [9]

  • Compound Treatment:

    • Prepare serial dilutions of the 3,3-diphenylacrylophenone stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include an "untreated control" group (cells in fresh medium only) and a "vehicle control" group (cells treated with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL). * Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [10] * Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [10] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. * A reference wavelength of more than 650 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The data obtained from the MTT assay can be used to determine the cytotoxic effect of 3,3-diphenylacrylophenone.

  • Calculation of Cell Viability:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Determination of IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. [11] Data Presentation:

The results should be presented in a clear and concise manner. A table summarizing the IC50 values for different cell lines and exposure times is recommended.

Cell LineExposure Time (h)IC50 (µM)
MCF-7 (Breast Cancer)24Value
48Value
HeLa (Cervical Cancer)24Value
48Value
A549 (Lung Cancer)24Value
48Value

Note: The IC50 values are hypothetical and need to be determined experimentally.

Alternative and Complementary Assays

While the MTT assay is a robust method, it is advisable to use complementary assays to confirm the cytotoxic effects and further elucidate the mechanism of action.

  • Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity. [12]* Calcein-AM and Propidium Iodide (PI) Staining: A fluorescence-based assay that simultaneously stains viable cells green (Calcein-AM) and dead cells red (PI). [13]* ATP-Based Luminescence Assays: These assays measure the amount of ATP in a cell population, which is an indicator of metabolically active cells. [14]* Annexin V/PI Apoptosis Assay: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The protocols and guidelines presented in these application notes provide a solid foundation for investigating the cytotoxic properties of 3,3-diphenylacrylophenone. By employing these methods, researchers can obtain reliable and reproducible data on the compound's efficacy against various cancer cell lines, determine its IC50 values, and gain insights into its mechanism of action. This information is crucial for the preclinical evaluation of 3,3-diphenylacrylophenone as a potential anticancer therapeutic agent.

References

  • Creative Bioarray. "Cell Viability Assays." Creative Bioarray, [Link]. Accessed 17 Jan. 2026.

  • Roche. "MTT Assay Protocol for Cell Viability and Proliferation." Roche, [Link]. Accessed 17 Jan. 2026.

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 1 May 2013, [Link]. Accessed 17 Jan. 2026.

  • Axion Biosystems. "The best cell viability assays to measure adoptive cell therapy potency." Axion Biosystems, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "IC50 values for compounds 1 and 2 in various cancer cell lines and a..." ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • National Center for Biotechnology Information. "Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer." PMC, 22 Sept. 2018, [Link]. Accessed 17 Jan. 2026.

  • PubMed. "Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents." PubMed, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "The IC50 values (in μM) of compound 1 against several cancer cell..." ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated..." ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents." ResearchGate, 6 Aug. 2025, [Link]. Accessed 17 Jan. 2026.

  • PubMed Central. "Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives." PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • SYNENTEC GmbH. "Dose Response (AN-B243-XX-02)." SYNENTEC GmbH, [Link]. Accessed 17 Jan. 2026.

  • National Institutes of Health. "Metrics other than potency reveal systematic variation in responses to cancer drugs." NIH, [Link]. Accessed 17 Jan. 2026.

  • MDPI. "Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin." MDPI, [Link]. Accessed 17 Jan. 2026.

  • MDPI. "Constitutively Active Death Receptor Induces Apoptosis in Mammalian Cells." MDPI, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides." ResearchGate, 6 Aug. 2025, [Link]. Accessed 17 Jan. 2026.

  • International Journal of Radiation Oncology, Biology, Physics. "A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor- derived cell lines." International Journal of Radiation Oncology, Biology, Physics, 18 June 2007, [Link]. Accessed 17 Jan. 2026.

  • PubMed. "Cancer therapeutics: understanding the mechanism of action." PubMed, [Link]. Accessed 17 Jan. 2026.

  • ResearchGate. "Cytotoxicity of compounds on different cell lines." ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • PubMed Central. "3,3'-Diindolylmethane induces apoptosis and autophagy in fission yeast." PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • PubMed Central. "Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability." PubMed Central, 15 Dec. 2025, [Link]. Accessed 17 Jan. 2026.

  • MDPI. "Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives." MDPI, 2 July 2024, [Link]. Accessed 17 Jan. 2026.

  • PubMed Central. "Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis." PMC, 8 July 2022, [Link]. Accessed 17 Jan. 2026.

  • PubMed. "2,2'-diphenyl-3,3'-diindolylmethane: a potent compound induces apoptosis in breast cancer cells by inhibiting EGFR pathway." PubMed, [Link]. Accessed 17 Jan. 2026.

  • PubMed Central. "Decoding the molecular mechanism of stypoldione against breast cancer through network pharmacology and experimental validation." PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • Hergenrother Lab. "Procaspase-3 Activation." Hergenrother Lab, [Link]. Accessed 17 Jan. 2026.

  • MDPI. "Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model." MDPI, [Link]. Accessed 17 Jan. 2026.

  • Patsnap Synapse. "What is the mechanism of action of TARLATAMAB-DLLE?" Patsnap Synapse, 7 Mar. 2025, [Link]. Accessed 17 Jan. 2026.

  • YouTube. "CDK4/6 Inhibitors for the Treatment of Hormone Receptor Positive Breast Cancer." YouTube, 14 Apr. 2016, [Link]. Accessed 17 Jan. 2026.

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Sources

Application Notes and Protocols: 3,3-Diphenylacrylophenone as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chalcone Scaffold

In the landscape of synthetic organic chemistry, the α,β-unsaturated ketone moiety stands out as a supremely versatile functional group, acting as a linchpin for the construction of complex molecular architectures. 3,3-Diphenylacrylophenone, a prominent member of the chalcone family, exemplifies this versatility. Its structure, featuring a reactive three-carbon α,β-unsaturated carbonyl system flanked by three phenyl rings, provides a unique combination of steric and electronic properties.[1][2] This arrangement makes it an excellent electrophilic Michael acceptor and a reactive partner in cycloaddition and condensation reactions, paving the way for the synthesis of a diverse array of nitrogen- and oxygen-containing heterocyclic compounds.[1][3]

Many of the heterocyclic systems derived from this precursor, such as pyrazoles, isoxazoles, and pyrimidines, form the core of numerous pharmacologically active agents, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5][6][7][8][9] This guide provides detailed protocols and mechanistic insights for leveraging 3,3-diphenylacrylophenone in the synthesis of key heterocyclic scaffolds, tailored for researchers and professionals in drug development and medicinal chemistry.

Synthesis of Phenyl-Substituted Pyrazoles via Cyclocondensation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure integral to many pharmaceutical compounds.[5][10] The synthesis from chalcones is a robust and widely adopted method, proceeding through a cyclocondensation reaction with hydrazine derivatives.[2][11]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the chalcone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the β-carbon of the α,β-unsaturated system. The resulting intermediate subsequently undergoes dehydration to yield the stable aromatic pyrazole ring. The use of an acidic medium like acetic acid catalyzes both the initial condensation and the final dehydration step.[2][11]

G cluster_0 Mechanism: Pyrazole Synthesis Chalcone 3,3-Diphenylacrylophenone Intermediate1 Hydrazone Intermediate Chalcone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrate (H2N-NH2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Final Pyrazole Product Intermediate2->Pyrazole - H2O (Dehydration) G cluster_1 Workflow: Isoxazole Synthesis Start Dissolve Chalcone & Hydroxylamine HCl in Ethanol AddBase Add Aqueous KOH or Sodium Acetate Start->AddBase Reflux Reflux for 6 hours AddBase->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Purified Isoxazole Recrystallize->Final G cluster_2 Mechanism: Pyrimidine Synthesis Chalcone 3,3-Diphenylacrylophenone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Urea (Base Cat.) Urea Urea / Thiourea Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Pyrimidine Pyrimidine Product Cyclized_Intermediate->Pyrimidine - 2H2O (Dehydration)

Sources

Application Notes & Protocols: The Utility of 3,3-Diphenylacrylophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Scaffold

In the landscape of medicinal chemistry, the chalcone framework, characterized by a 1,3-diphenyl-2-propen-1-one core, represents a "privileged scaffold".[1] This is due to its synthetic accessibility and the wide array of biological activities its derivatives possess.[2][3] Chalcones are naturally occurring precursors to flavonoids and are found in various edible plants.[2][4] Their bioactivity is largely attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in enzymes and transcription factors.[2][4]

3,3-Diphenylacrylophenone, also known as 1,3,3-triphenyl-2-propen-1-one, is a specific and synthetically tailored chalcone. Its unique structural feature—two phenyl groups on the β-carbon—imparts distinct steric and electronic properties compared to simpler chalcones. This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of this compound, designed for researchers and drug development professionals seeking to leverage its potential.

Part 1: Synthesis and Characterization

The synthesis of chalcones is most reliably achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aldehyde and ketone.[4] For 3,3-diphenylacrylophenone, this involves the condensation of benzophenone with acetophenone.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol details a standard laboratory procedure for synthesizing 3,3-diphenylacrylophenone.

Rationale: The use of a strong base like sodium hydroxide deprotonates the α-carbon of acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzophenone. The subsequent dehydration of the aldol addition product is rapid under these conditions, driven by the formation of a stable, conjugated system.

Materials:

  • Benzophenone

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Crushed Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water, then add 60 mL of ethanol. Cool this solution in an ice bath to approximately 15-20°C.

  • Reactant Mixture: In a separate 100 mL beaker, prepare a mixture of benzophenone (0.05 mol) and acetophenone (0.05 mol).

  • Condensation Reaction: While vigorously stirring the cooled NaOH solution, slowly add the benzophenone-acetophenone mixture dropwise over 15-20 minutes. Maintain the temperature below 25°C.

  • Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-3 hours. A precipitate will form as the reaction progresses.

  • Product Isolation: Quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of water.

  • Filtration: Allow the ice to melt, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes residual NaOH. Follow with a wash using a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For purification, recrystallize from hot ethanol to obtain pure crystals of 3,3-diphenylacrylophenone.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[5]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_naoh Dissolve NaOH in Water/Ethanol add Slow Addition to NaOH Solution prep_naoh->add prep_reactants Mix Benzophenone & Acetophenone prep_reactants->add stir Stir at RT (2-3 hours) add->stir quench Quench with Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with H2O & Cold Ethanol filter->wash dry Dry & Recrystallize wash->dry char Characterization (NMR, IR, MS) dry->char

Caption: Workflow for the synthesis and purification of 3,3-diphenylacrylophenone.

Part 2: Anticancer Applications

Chalcones and their analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][6] Structurally related diphenylacrylonitriles have shown potent cytotoxic activity against a range of human cancer cell lines.[7][8]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many chalcones involves the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway. 3,3-Diphenylacrylophenone, as a reactive α,β-unsaturated ketone, can deplete intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can trigger the mitochondrial permeability transition, leading to the release of cytochrome c, activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.

G compound 3,3-Diphenylacrylophenone ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by 3,3-diphenylacrylophenone.

Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT-116 colon cancer, A549 lung cancer).[9]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 3,3-Diphenylacrylophenone stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,3-diphenylacrylophenone in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Quantitative Data: Anticancer Activity

The following table summarizes the reported cytotoxic activities of structurally related diphenylacrylonitrile analogs, which serve as a proxy for the potential of the 3,3-diphenylacrylophenone scaffold.

Compound IDCancer Cell LineActivity (IC₅₀ in µg/mL)Reference
Analog 3c A549 (Lung)0.57[9]
Analog 3c SK-OV-3 (Ovarian)0.14[9]
Analog 3c HCT15 (Colon)0.34[9]
Analog 3j Full Panel (Avg)< 0.1 µM (GI₅₀)[7]
Analog 5e Full Panel (Avg)< 0.1 µM (GI₅₀)[7]

Part 3: Antimicrobial and Anti-inflammatory Potential

Antimicrobial Activity

The chalcone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][4] Derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[10]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Grow a bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of 3,3-diphenylacrylophenone in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and chalcones have been investigated as potent anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[13][14]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Chalcones can inhibit this pathway, often by targeting the IκB kinase (IKK) complex, thereby preventing IκB degradation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p-IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Compound 3,3-Diphenyl- acrylophenone Compound->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Protocol: In-Vitro Nitric Oxide (NO) Inhibition Assay

Rationale: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Procedure:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 3,3-diphenylacrylophenone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Incubation and Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Directions

3,3-Diphenylacrylophenone, as a representative of the chalcone family, presents a versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis and amenability to structural modification make it an attractive starting point for developing novel therapeutic agents. The demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications warrants further investigation. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive mechanistic studies to fully elucidate molecular targets, and preclinical in-vivo evaluation to assess efficacy and safety profiles.

References

A comprehensive list of sources cited in this document.

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Application Notes and Protocols: Organocatalyzed Conjugate Addition to 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Michael Acceptors

The conjugate addition, or Michael reaction, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its ability to generate complex molecular architectures from relatively simple precursors has made it an indispensable tool for chemists across various disciplines.[1] Within the realm of asymmetric catalysis, the use of small organic molecules, or organocatalysts, has emerged as a powerful strategy, offering mild reaction conditions and avoiding the use of often toxic and expensive metal catalysts.

This guide focuses on a particularly challenging substrate: 3,3-diphenylacrylophenone. As a β,β-disubstituted enone, the steric hindrance posed by the two phenyl groups at the β-position dramatically reduces its reactivity towards nucleophilic attack. This inherent difficulty necessitates a carefully considered approach to catalyst design and reaction optimization. The successful functionalization of such sterically demanding Michael acceptors opens the door to the synthesis of highly substituted 1,5-dicarbonyl compounds. These products are not merely synthetic curiosities; they are valuable intermediates in the synthesis of complex molecules and serve as key building blocks for various heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.[2][3] The development of robust protocols for this transformation is therefore of high importance for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Power of Bifunctional Organocatalysis

Overcoming the steric impediment of 3,3-diphenylacrylophenone requires a catalyst that can effectively organize the transition state and activate both the nucleophile and the electrophile simultaneously. Bifunctional organocatalysts, particularly those incorporating a thiourea moiety and a Brønsted base (such as a tertiary amine), have proven to be exceptionally well-suited for this task.[4][5][6]

The catalytic cycle is predicated on a dual activation mechanism:

  • Nucleophile Activation: The basic amine functionality of the catalyst deprotonates the acidic proton of the nucleophile (e.g., a malonate ester), increasing its nucleophilicity.

  • Electrophile Activation: Concurrently, the thiourea moiety of the catalyst activates the enone electrophile through the formation of hydrogen bonds with the carbonyl oxygen. This hydrogen bonding increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[5]

This synergistic activation within a chiral catalyst scaffold allows for a highly organized, pre-transition state assembly, which not only accelerates the reaction but also effectively controls the stereochemical outcome.

Bifunctional Organocatalyst Mechanism Reactants Catalyst + Nucleophile (Nu-H) + Electrophile (Enone) Pre_TS Pre-Transition State Assembly (Dual H-Bonding Activation) Reactants->Pre_TS Association TS Stereodetermining Transition State Pre_TS->TS C-C Bond Formation Post_TS Enolate Intermediate TS->Post_TS Product_Release Protonation & Catalyst Regeneration Post_TS->Product_Release Work-up Products Adduct + Regenerated Catalyst Product_Release->Products

Caption: Dual activation mechanism of a bifunctional organocatalyst.

Experimental Protocols: A Guideline for Success

While a specific, optimized protocol for the organocatalyzed conjugate addition to 3,3-diphenylacrylophenone is not extensively documented in peer-reviewed literature, the following procedure is adapted from successful methodologies applied to structurally similar, sterically hindered β,β-disubstituted enones. It is intended to serve as a robust starting point for optimization.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to avoid side reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

  • Catalyst Selection: A bifunctional thiourea catalyst derived from a chiral scaffold, such as a cinchona alkaloid or a 1,2-diaminocyclohexane derivative, is recommended.

Detailed Step-by-Step Protocol:
  • Catalyst and Reactant Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add the bifunctional organocatalyst (0.02 mmol, 10 mol%).

    • Add 3,3-diphenylacrylophenone (0.2 mmol, 1.0 equiv).

    • Add the nucleophile, for example, diethyl malonate (0.3 mmol, 1.5 equiv).

  • Solvent Addition and Reaction Initiation:

    • Add the chosen anhydrous solvent (e.g., toluene, 1.0 mL).

    • Stir the reaction mixture at the desired temperature (start with room temperature and screen higher temperatures if necessary).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental_Workflow start Start prep Prepare Reactants: - Catalyst (10 mol%) - 3,3-Diphenylacrylophenone (1.0 equiv) - Nucleophile (1.5 equiv) start->prep reaction Reaction Setup: - Add anhydrous solvent - Stir under inert atmosphere - Monitor by TLC/HPLC prep->reaction workup Work-up: - Concentrate reaction mixture reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, MS - Chiral HPLC for ee% purification->characterization end End characterization->end

Caption: A streamlined workflow for the organocatalyzed conjugate addition.

Data Presentation: A Comparative Overview

Due to the limited data available for 3,3-diphenylacrylophenone, the following table presents representative results from the organocatalytic conjugate addition of malonates to other sterically hindered and chalcone-type Michael acceptors. This data serves to illustrate the expected range of yields and enantioselectivities.

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1ChalconeDiethyl malonateCinchona-thiourea (10)Toluene249592[7]
2β,β-disubstituted enoneDiethyl malonateBifunctional thiourea (5)Toluene48>9595[8]
3Unsaturated 1,4-diketoneDiethyl malonateSquaramide-cinchona (10)Toluene729893[9][10]
4ChalconeMalononitrileQuinine (10)Toluene129895[11]

Application in Drug Discovery and Development

The 1,5-dicarbonyl compounds synthesized through the conjugate addition to 3,3-diphenylacrylophenone and its analogs are highly valuable precursors in drug discovery. Their synthetic utility lies in their facile conversion to a wide array of heterocyclic structures, which are privileged motifs in many biologically active molecules.[11][12]

For instance, 1,5-dicarbonyl compounds can be readily cyclized to form:

  • Pyridines: Condensation with ammonia or primary amines yields substituted pyridines, a core structure in numerous pharmaceuticals.[3]

  • Pyrazoles and Isoxazoles: Reaction with hydrazine and hydroxylamine, respectively, provides access to these important five-membered heterocycles.[12]

  • Pyrans and Thiopyrans: Intramolecular cyclization or reaction with appropriate reagents can lead to the formation of these six-membered oxygen and sulfur-containing heterocycles.

The ability to introduce stereocenters with high enantiomeric excess via organocatalysis adds another layer of value, as the chirality of a drug molecule is often critical to its efficacy and safety. The development of efficient and stereoselective methods for the synthesis of these complex 1,5-dicarbonyl building blocks is, therefore, a significant contribution to the medicinal chemist's toolbox.

References

  • Cao, Z., et al. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 12(33), 6445-6452. [Link]

  • do Carmo, D., et al. (2017). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 13, 2538-2545. [Link]

  • do Carmo, D., et al. (2017). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 13, 2538–2545. [Link]

  • EP0439265B1 - Novel 1,3-dicarbonyl compounds and their use - Google P
  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]

  • US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google P
  • Peng, Y., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]

  • Saleem, R., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(1), 28-33. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • CN105294416A - 1,5-dicarbonyl derivative and preparation method thereof - Google P
  • Kwiatkowski, P., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PubMed Central. [Link]

  • Request PDF on ResearchGate. (2021). Michael Adducts—Source for Biologically Potent Heterocycles. [Link]

  • ResearchGate. (2020). Synthesis of the 1,5‐dicarbonyl compounds under visible light irradiation. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (16), 1636-1638. [Link]

  • International Journal of Novel Research and Development. (2021). A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Kumar, A., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed Central. [Link]

  • Request PDF on ResearchGate. (2012). Bioactive Heterocycles: Synthesis and Biological Evaluation. [Link]

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Application Notes and Protocols: Polymer Synthesis Using 3,3-Diphenylacrylophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for polymers derived from 3,3-diphenylacrylophenone and its derivatives. Due to the significant steric hindrance posed by the tetrasubstituted olefinic bond, the polymerization of these monomers presents unique challenges. This document outlines potential polymerization pathways, including anionic and controlled radical polymerization, with a focus on the underlying chemical principles and experimental design considerations. Detailed, step-by-step protocols are provided as a starting point for researchers aiming to explore this novel class of polymers. The prospective properties and applications of these materials, particularly in fields requiring high thermal stability and specific optical characteristics, are also discussed.

Introduction: The Challenge and Opportunity of Sterically Hindered Monomers

Vinyl ketones are a versatile class of monomers known for their reactivity in both radical and anionic polymerization.[1] However, the introduction of bulky substituents on the vinyl group can dramatically alter their polymerizability. 3,3-diphenylacrylophenone, a tetrasubstituted alkene, presents a formidable challenge to conventional polymerization techniques due to the substantial steric hindrance around the carbon-carbon double bond. This steric congestion impedes the approach of initiators and propagating polymer chains, making homopolymerization difficult.

Despite these synthetic hurdles, polymers derived from such sterically hindered monomers are of significant scientific interest. The bulky phenyl groups integrated into the polymer backbone are anticipated to impart unique properties, including:

  • High Thermal Stability: The rigid structure and high aromatic content are expected to lead to polymers with elevated glass transition temperatures (Tg) and excellent thermal degradation resistance.[2]

  • Amorphous Nature: The contorted polymer chains resulting from the bulky side groups would likely inhibit crystallization, leading to amorphous materials with good solubility in common organic solvents.

  • Unique Optical and Photophysical Properties: The presence of multiple chromophores in each repeating unit could result in interesting fluorescence, phosphorescence, or non-linear optical behaviors. The ketone functionality also offers a handle for post-polymerization modification or photodegradation.[3][4]

This guide provides a theoretical framework and practical protocols for approaching the synthesis of polymers from 3,3-diphenylacrylophenone derivatives, drawing parallels from the established chemistry of less hindered vinyl ketones and other sterically demanding monomers.

Proposed Synthetic Pathways and Mechanistic Considerations

Given the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack, and the challenges of radical addition to a sterically crowded center, anionic polymerization stands out as a promising approach. Controlled radical polymerization techniques, designed to minimize irreversible termination reactions, may also offer a viable route.

Anionic Polymerization

Anionic polymerization is often successful for monomers with electron-withdrawing groups and can proceed even with sterically hindered monomers if a sufficiently reactive initiator is employed.[1][5] The key to polymerizing 3,3-diphenylacrylophenone via this mechanism is to use a highly nucleophilic, sterically unencumbered initiator that can overcome the steric barrier of the monomer.

Causality of Experimental Choices:

  • Initiator: Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), are powerful nucleophiles capable of initiating the polymerization of many vinyl monomers.[5] For a sterically hindered monomer, a smaller initiator like methyllithium might also be considered. The initiation step involves the addition of the carbanion to the β-carbon of the acrylophenone moiety.

  • Solvent: A polar, aprotic solvent like tetrahydrofuran (THF) is crucial. THF solvates the lithium counter-ion, leading to a more reactive "naked" carbanion at the propagating chain end, which is necessary to attack the next sterically hindered monomer unit.[1]

  • Temperature: Low temperatures (e.g., -78 °C) are essential to suppress side reactions, such as termination or transfer, and to control the high reactivity of the organolithium initiator and the propagating carbanion. This also helps to minimize reactions with the carbonyl group of the monomer or polymer.

Experimental Workflow: Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation Monomer 3,3-Diphenylacrylophenone Derivative Reactor Schlenk Flask under Argon at -78°C (Dry Ice/Acetone) Monomer->Reactor Solvent Anhydrous THF Solvent->Reactor Initiator_sol n-BuLi Solution (in Hexanes) Initiator_sol->Reactor Initial Charge Addition Slow, Dropwise Addition of Monomer to Initiator Stirring Vigorous Stirring Addition->Stirring Quench Quench with Degassed Methanol Stirring->Quench After desired time (e.g., 1-24h) Precipitation Precipitate in Cold Methanol or Hexane Quench->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying

Caption: Workflow for the proposed anionic polymerization.

Controlled Radical Polymerization (CRP)

While free-radical polymerization is generally susceptible to steric hindrance, which can lead to low molecular weights and high polydispersity, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentaction Chain Transfer (RAFT) polymerization may offer a path to success.[6][7] CRP methods establish a dynamic equilibrium between active propagating radicals and dormant species, which can suppress termination reactions and allow for the slow, controlled addition of sterically hindered monomers.[8]

Causality of Experimental Choices:

  • RAFT Agent: The choice of the RAFT agent is critical. A trithiocarbonate or a dithiobenzoate with a good leaving group (R group) and a stabilizing Z group would be appropriate. The RAFT agent must be able to effectively mediate the polymerization of a vinyl ketone monomer.

  • Initiator: A standard radical initiator like azobisisobutyronitrile (AIBN) or a photoinitiator for a light-induced process can be used.[6] The initiator concentration should be kept low relative to the RAFT agent to ensure good control.

  • Temperature/Light: Thermal initiation with AIBN typically requires temperatures around 60-80 °C. Photoinduced CRP can often be performed at room temperature, which can be advantageous for preventing side reactions.[6]

  • Solvent: A non-protic solvent that can dissolve the monomer, initiator, RAFT agent, and the resulting polymer is required. Dioxane, toluene, or anisole are common choices.

Diagram: RAFT Polymerization Mechanism

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation I Initiator (I) R_rad Primary Radical (R●) I->R_rad Decomposition P1_rad Propagating Radical (P1●) R_rad->P1_rad + Monomer (M) Pn_rad Propagating Radical (Pn●) Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant R_rad2 New Radical (R●) Intermediate->R_rad2 Dormant->Pn_rad Fragmentation Pn_rad2 Pn● Pnm_rad P(n+m)● Pn_rad2->Pnm_rad + m(M) Monomer Monomer (M)

Caption: Key steps in RAFT polymerization.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established principles for analogous monomer systems. Optimization of reaction conditions (e.g., temperature, time, and reactant ratios) will be necessary for the specific 3,3-diphenylacrylophenone derivative being investigated. All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Protocol 1: Anionic Polymerization of 3,3-Diphenylacrylophenone

Materials:

  • 3,3-Diphenylacrylophenone (or derivative), purified by recrystallization or column chromatography.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (1.6 M in hexanes).

  • Degassed methanol.

  • Anhydrous, inhibitor-free hexane or methanol for precipitation.

  • Schlenk line and glassware, oven-dried and cooled under vacuum.

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent and Initiator: Transfer 40 mL of anhydrous THF to the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. While stirring, slowly add 0.2 mL (0.32 mmol) of n-butyllithium solution via syringe. A faint yellow color may persist, indicating the absence of protic impurities.

  • Monomer Addition: In a separate flame-dried flask, dissolve 1.0 g (e.g., for the parent compound, ~3.5 mmol) of 3,3-diphenylacrylophenone in 10 mL of anhydrous THF. Transfer this monomer solution to the initiator solution in the reaction flask dropwise via cannula over 20-30 minutes. A color change (often to a deep red or purple) is expected upon addition, indicating the formation of the propagating carbanion.

  • Polymerization: Allow the reaction to stir at -78 °C. Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of vinyl protons or by GPC if the polymer is soluble). Reaction times can vary from 1 to 24 hours.

  • Termination: Terminate the polymerization by adding 1 mL of degassed methanol to the reaction mixture. The color of the solution should dissipate.

  • Isolation: Allow the flask to warm to room temperature. Concentrate the solution under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a large volume (e.g., 400 mL) of a non-solvent like cold methanol or hexane with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: RAFT Polymerization of 3,3-Diphenylacrylophenone

Materials:

  • 3,3-Diphenylacrylophenone (or derivative), purified.

  • RAFT Agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT).

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous 1,4-dioxane or toluene.

  • Methanol or hexane for precipitation.

  • Schlenk tube or reaction vial with a septum.

Procedure:

  • Stock Solution Preparation: In a 25 mL Schlenk flask, prepare a stock solution by dissolving 3,3-diphenylacrylophenone (e.g., 2.0 g), CPDT (e.g., targeting a degree of polymerization of 50), and AIBN (in a molar ratio of RAFT:AIBN of 5:1) in 10 mL of anhydrous 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at 70 °C. Stir the reaction for the desired time (e.g., 12-48 hours). Monitor monomer conversion by taking samples periodically for ¹H NMR analysis.

  • Termination and Isolation: Stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air. Dilute the solution with a small amount of THF if necessary, and precipitate the polymer into a large volume of cold methanol or hexane.

  • Purification and Drying: Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum at 40-50 °C to a constant weight.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.

Technique Purpose Expected Observations for Poly(3,3-diphenylacrylophenone)
¹H and ¹³C NMR Spectroscopy To confirm the polymer structure and the absence of monomer.Disappearance of the vinyl proton signals. Appearance of broad peaks corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).For a successful controlled polymerization, a narrow PDI (<1.5) is expected. Anionic polymerization may also yield a narrow PDI.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).A high Tg is anticipated due to the rigidity of the polymer backbone.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition temperature.High onset of decomposition temperature is expected due to the aromatic nature of the polymer.
FT-IR Spectroscopy To identify characteristic functional groups.Presence of carbonyl (C=O) stretching and aromatic C-H and C=C stretching vibrations. Absence of C=C vinyl stretching.

Potential Applications

Polymers derived from 3,3-diphenylacrylophenone, should they be successfully synthesized, could find applications in several advanced material domains:

  • High-Performance Engineering Plastics: Their predicted high thermal stability could make them suitable for applications in the aerospace and electronics industries where resistance to high temperatures is critical.[2]

  • Gas Separation Membranes: The bulky, contorted structure could lead to a high free volume, which is a desirable characteristic for materials used in gas separation membranes.

  • Organic Electronics: The aromatic and carbonyl-containing structure might be useful in organic light-emitting diodes (OLEDs) or as dielectric layers in transistors.

  • Drug Delivery: Copolymers incorporating these bulky, hydrophobic monomers could be designed to form stable micelles for the encapsulation and delivery of hydrophobic drugs.[9]

Conclusion

The synthesis of polymers from 3,3-diphenylacrylophenone derivatives represents a significant challenge in polymer chemistry due to profound steric hindrance. This guide has outlined rational, scientifically-grounded approaches using anionic and controlled radical polymerization to address this challenge. The provided protocols serve as a robust starting point for researchers. The successful synthesis and characterization of these polymers would not only be a noteworthy academic achievement but could also pave the way for a new class of materials with exceptional thermal and optical properties, with potential impacts in fields ranging from advanced manufacturing to medicine.

References

  • ResearchGate. (n.d.). Anionic Polymerization of Vinyl Ketones. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Anionic polymerization of vinyl ketones. Retrieved January 17, 2026, from [Link]

  • PubMed. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Retrieved January 17, 2026, from [Link]

  • Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2018). Controlled radical polymerization of vinyl ketones using visible light. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved January 17, 2026, from [Link]

  • PubMed. (2023). Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. Retrieved January 17, 2026, from [Link]

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  • PubMed Central. (2013). Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2019). RAFT-Based Polymers for Click Reactions. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (1989). Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties. Retrieved January 17, 2026, from [Link]

  • IntechOpen. (2022). Properties and Applications of Polymers: A Mini Review. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (n.d.). POLYMER SYNTHESES. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Controlled Polymerization. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Properties and Applications of Dendrimers: A New Class of Polymers. Retrieved January 17, 2026, from [Link]

  • PubMed. (2009). Synthesis and characterization of poly(3-methyl thiophene) nanospheres in magnetic ionic liquid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Convergent synthesis of 3-arm star polymers from RAFT-prepared poly(N,N-diethylacrylamide) via a thiol-ene click reaction. Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 3,3-diphenylacrylophenone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the synthesis of 3,3-diphenylacrylophenone. As a key intermediate in various synthetic pathways, achieving a high yield of this chalcone is often critical. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success.

Troubleshooting Guide: Addressing Low Yield

This section tackles specific, common issues encountered during the synthesis of 3,3-diphenylacrylophenone, which is typically achieved via a base-catalyzed Claisen-Schmidt (crossed Aldol) condensation between acetophenone and benzophenone.

Question 1: My reaction has run for the prescribed time, but TLC analysis shows mostly unreacted starting materials. What are the likely causes and solutions?

Answer:

Failure to initiate the reaction is a common hurdle that typically points to issues with reactants or the catalytic conditions. Let's break down the possibilities:

  • Inactive Catalyst or Insufficient Basicity: The reaction is driven by the deprotonation of acetophenone to form a reactive enolate. If the base is old, hydrated, or not strong enough, this initial step will not occur efficiently.

    • Causality: The α-protons of acetophenone have a pKa of ~19-20. The base must be strong enough to generate a sufficient equilibrium concentration of the enolate. While NaOH or KOH are commonly used, their effectiveness is compromised if they have absorbed atmospheric CO₂ or water.

    • Solution: Use freshly opened or properly stored pellets of NaOH or KOH. For more sensitive or small-scale reactions, consider preparing a fresh solution of sodium ethoxide in ethanol. Ensure all glassware is scrupulously dry to prevent the base from being quenched by water.[1]

  • Poor Reactant Quality: Impurities in either acetophenone or benzophenone can interfere with the reaction.[2]

    • Causality: Acidic impurities can neutralize the base, while other carbonyl-containing impurities could lead to undesired side reactions. Water is a particularly problematic impurity.

    • Solution: Verify the purity of your starting materials via NMR or GC-MS. If necessary, distill acetophenone and recrystallize benzophenone prior to use.

  • Inappropriate Temperature: The Claisen-Schmidt condensation often requires an optimal temperature to proceed.

    • Causality: While some condensations work at room temperature, others may require gentle heating to overcome the activation energy barrier for enolate formation and subsequent nucleophilic attack.[3]

    • Solution: If the reaction is stagnant at room temperature, try warming the mixture to 40-50°C and monitor the progress by TLC. Conversely, excessive heat can promote side reactions, so avoid aggressive heating unless specified by a validated protocol.

Troubleshooting Workflow for Non-Starting Reactions

start Low Conversion by TLC check_base 1. Verify Catalyst Activity - Use fresh NaOH/KOH - Ensure anhydrous conditions start->check_base check_reagents 2. Assess Reactant Purity - Check for H₂O or acidic impurities - Purify if necessary (distill/recrystallize) check_base->check_reagents If no improvement check_temp 3. Optimize Temperature - Gently warm to 40-50°C - Monitor for product formation check_reagents->check_temp If no improvement success Reaction Proceeds check_temp->success Problem solved

Caption: Decision tree for troubleshooting a stalled reaction.

Question 2: My crude product is a complex mixture with multiple spots on the TLC plate. How can I improve the reaction's selectivity?

Answer:

The formation of multiple byproducts is a classic sign of competing reaction pathways. In this synthesis, the primary culprits are self-condensation and Michael addition.

  • Self-Condensation of Acetophenone: The acetophenone enolate can attack another molecule of neutral acetophenone instead of the intended benzophenone.

    • Causality: While benzophenone is a good electrophile, it is sterically hindered. If the concentration of acetophenone is too high or the reaction conditions are not optimized, the kinetically more accessible self-condensation can become a significant side reaction.

    • Solution: A key strategy is to control the stoichiometry and addition order. Slowly add the acetophenone to a solution containing the benzophenone and the base.[2] This maintains a low concentration of the enolizable ketone, favoring the cross-condensation over self-condensation.

  • Cannizzaro Reaction (less common for ketones): While primarily a reaction of aldehydes without α-hydrogens in the presence of a strong base, highly forcing conditions could potentially lead to undesired redox chemistry.[4] Optimizing catalyst concentration is key.[3]

  • Michael Addition: The desired product, 3,3-diphenylacrylophenone, is an α,β-unsaturated ketone. It can act as a Michael acceptor, reacting with another molecule of the acetophenone enolate.

    • Causality: This secondary reaction consumes both the product and the enolate, drastically reducing the yield. It is favored by high concentrations of enolate and prolonged reaction times after product formation has begun.

    • Solution: Monitor the reaction closely by TLC. Once the starting materials are consumed and the product spot is dominant, work up the reaction promptly to prevent subsequent reactions. Using a slight excess of the non-enolizable carbonyl compound (benzophenone) can also help ensure the enolate is consumed in the desired pathway.[3]

Key Competing Reaction Pathways

cluster_desired Desired Claisen-Schmidt Condensation cluster_side Side Reactions Ace_enolate Acetophenone Enolate Benz Benzophenone Ace_enolate->Benz Attacks Ace_enolate_2 Acetophenone Enolate Product 3,3-Diphenylacrylophenone Benz->Product Forms Ace Acetophenone Self_Product Self-Condensation Product Ace->Self_Product Forms Michael_Product Michael Adduct Ace_enolate_2->Ace Attacks Product_2 3,3-Diphenyl- acrylophenone Ace_enolate_2->Product_2 Attacks Product_2->Michael_Product Forms

Caption: Desired reaction vs. common side reactions.

Question 3: I obtained a good amount of crude solid, but my final yield after recrystallization is very low. What am I doing wrong during purification?

Answer:

Significant product loss during purification is a frequent and frustrating issue. The problem almost always lies in the choice of recrystallization solvent and the technique used.[2]

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the crude product poorly at room temperature but completely at its boiling point.

    • Causality: If the product is too soluble at room temperature, it will remain in the mother liquor upon cooling, leading to poor recovery. If it is not soluble enough at high temperatures, you will use an excessively large volume of solvent, which also diminishes recovery.

    • Solution: Ethanol or an ethanol/water mixture is often effective for chalcones.[5][6] Conduct small-scale solvent screening tests with a small portion of your crude product. Test solvents like ethanol, methanol, isopropanol, and ethyl acetate. A mixed solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears) can be very effective.

  • Using Too Much Solvent: This is the most common mistake.

    • Causality: The amount of product that can be recovered is limited by its solubility in the cold solvent. Every milliliter of excess solvent used will carry away some of your product.

    • Solution: Add the hot solvent to the crude solid in small portions, waiting for the solvent to boil between additions, until the solid just dissolves. Using the absolute minimum volume of hot solvent is critical for maximizing yield.

  • Premature Crystallization: If the solution cools too quickly (e.g., by placing it directly in an ice bath), small, impure crystals will form by trapping impurities.

    • Solution: Allow the flask to cool slowly to room temperature first. Once crystal formation appears complete, then move the flask to an ice bath for 15-30 minutes to maximize precipitation before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen-Schmidt condensation for synthesizing 3,3-diphenylacrylophenone?

The reaction proceeds in three main steps:

  • Enolate Formation: A base (e.g., OH⁻) removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a β-hydroxy ketone intermediate (an alkoxide).

  • Dehydration: The intermediate is protonated by the solvent (e.g., ethanol or water) to form the aldol addition product. This product then readily dehydrates (loses a water molecule) under the basic conditions, driven by the formation of a highly stable, conjugated α,β-unsaturated carbonyl system.[7] This dehydration step is often irreversible and helps drive the overall equilibrium toward the final product.[2]

Q2: Are there viable alternative synthetic routes if the Claisen-Schmidt condensation fails?

Yes, the most common alternative is the Wittig reaction .[8]

  • Description: This route involves reacting an appropriate phosphonium ylide (derived from an α-halo ketone) with benzophenone. For this specific target, you would prepare the ylide from α-bromoacetophenone and triphenylphosphine, and then react it with benzophenone.

  • Advantages: The Wittig reaction is often less prone to the self-condensation and Michael addition side reactions that can plague Aldol condensations.[8] It can be particularly useful when one of the carbonyl partners is sensitive to strong base.

  • Disadvantages: A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product, often requiring column chromatography.[9]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the best method.

  • Procedure: Spot the starting materials (acetophenone and benzophenone) and the co-spotted reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Interpretation: As the reaction progresses, you will see the starting material spots diminish in intensity and a new spot for the product appear. The product, being more conjugated and slightly more polar than benzophenone but less polar than potential aldol addition intermediates, will have a distinct Rf value. The reaction is complete when the limiting reagent spot has disappeared.

Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Synthesis

This protocol incorporates best practices to maximize yield and minimize side products.

ParameterRecommended ValueRationale
Reactants Acetophenone (1.0 eq), Benzophenone (1.1 eq)Slight excess of the non-enolizable ketone minimizes acetophenone self-condensation.
Catalyst Potassium Hydroxide (KOH, 2.0 eq)Sufficiently strong base to drive enolate formation.
Solvent Ethanol (95%)Good solvent for reactants and product at elevated temperatures.
Temperature 40 °CGentle heating promotes reaction without significantly increasing side reactions.
Time 2-4 hours (Monitor by TLC)Avoids prolonged reaction times that can lead to Michael addition.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve benzophenone (1.1 eq) and potassium hydroxide (2.0 eq) in 95% ethanol.

  • Stir the mixture at 40°C until the solids are fully dissolved.

  • Slowly add acetophenone (1.0 eq) dropwise to the mixture over 15 minutes.

  • Maintain the temperature at 40°C and monitor the reaction every 30 minutes using TLC.

  • Once the acetophenone spot is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water with stirring.

  • A solid precipitate of the crude product should form. If not, acidify slightly with dilute HCl.[2]

  • Collect the crude solid by suction filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a small portion of ethanol (enough to make a slurry) and heat the mixture to boiling on a hot plate.

  • Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.

  • Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for 20 minutes.

  • Collect the purified crystals by suction filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to remove residual solvent.

References

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from AIP Publishing. [Link]

  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from AIP Publishing. [Link]

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from Welcome Home Vets of NJ website. [Link]

  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023). Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2. Retrieved from RSC Publishing. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?. [Link]

  • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Chalcone synthesis via the Wittig reaction. [Link]

  • National Institutes of Health. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (n.d.). (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone. [Link]

  • Google Patents. (n.d.). CA2769498C - Process for obtaining 3,3-diphenylpropylamines.
  • Google Patents. (n.d.). EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds.
  • National Institutes of Health. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Purification of 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3,3-diphenylacrylophenone via recrystallization. This document addresses common experimental challenges through troubleshooting guides and frequently asked questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization of 3,3-diphenylacrylophenone in a direct question-and-answer format.

Q1: My 3,3-diphenylacrylophenone is "oiling out" as a liquid layer instead of forming solid crystals. What is causing this and how can I resolve it?

A1: "Oiling out" is a common phenomenon in recrystallization and typically occurs for two primary reasons: the melting point of your compound is lower than the boiling point of the chosen solvent, or the crude material contains a high concentration of impurities, which significantly depresses the melting point of the mixture.[1][2][3] Chalcones, in particular, can sometimes exhibit this behavior.[2][4]

Causality & Solution Pathway:

  • Immediate Action: If an oil has formed, do not cool the solution further, as this will only solidify the impure oil.[3] Instead, gently reheat the flask until the oil completely redissolves into the solution.

  • Solvent Adjustment: Add a small amount of additional hot solvent (e.g., 5-10% of the volume already used) to ensure the solution is no longer supersaturated at that high temperature.[1][2]

  • Controlled Cooling: The most critical step is to ensure exceptionally slow cooling.[1] Insulate the flask (e.g., by placing it in a beaker of hot water and allowing the entire assembly to cool) to prevent rapid temperature drops. Slow cooling is essential for the ordered process of crystal formation, which excludes impurities, as opposed to the rapid and non-selective process of precipitation or oiling.[5]

  • Consider a Mixed-Solvent System: If oiling persists, a mixed-solvent system may be required.[1] For a chalcone like 3,3-diphenylacrylophenone, a common and effective pair is ethanol-water.[6] Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness and then allow it to cool slowly.[7]

Q2: I have dissolved the crude 3,3-diphenylacrylophenone in hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A2: The failure of crystals to form is almost always due to using an excessive amount of solvent, which prevents the solution from becoming supersaturated upon cooling.[1][8][9] Less commonly, the solution may be supersaturated but requires an initiation event to begin crystallization.

Troubleshooting Steps:

  • Induce Crystallization: Before altering the solution volume, try to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic glass fragments that are scraped off can provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a pure crystal of 3,3-diphenylacrylophenone, add a tiny speck to the solution. This "seed" crystal provides a template for further crystallization.[3][11]

  • Reduce Solvent Volume: If induction methods fail, you must reduce the amount of solvent.[1] Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. Continue until you observe slight cloudiness or crystal formation at the surface. Add a minimal amount of hot solvent to redissolve this, and then attempt the slow cooling process again.[3]

  • Final Cooling: Once crystal growth has been established at room temperature, cooling the flask in an ice-water bath can help maximize the yield by further decreasing the compound's solubility.[5][8]

Q3: My final product is a very fine, dull powder, not the shiny, well-defined crystals I expected. How does this affect purity?

A3: The formation of a fine powder or precipitate, rather than distinct crystals, is a strong indicator of rapid cooling.[5] Crystallization is a thermodynamically controlled, selective process where molecules slowly arrange themselves into an ordered lattice, excluding impurities.[9] In contrast, precipitation is a kinetically controlled, non-selective process where the solid "crashes out" of solution so quickly that impurities become trapped within the solid matrix.[5]

Corrective Action: While the powder may be somewhat purer than the crude starting material, it is not optimally purified. For high-purity applications, it is essential to perform the recrystallization again. Redissolve the powder in the minimum amount of fresh, hot solvent and ensure the solution cools as slowly and undisturbed as possible.[5][7]

Q4: The yield of my purified 3,3-diphenylacrylophenone is very low. What are the common causes of product loss and how can I improve recovery?

A4: While some product loss is inherent to recrystallization (due to the compound's slight solubility even in cold solvent), significant loss is typically avoidable.[7][9]

Key Factors for Maximizing Yield:

  • Use the Minimum Amount of Solvent: This is the most critical factor. Any excess solvent used beyond what is necessary to dissolve the solid when hot will keep more of your product dissolved when cold, leading to direct loss during filtration.[8][9]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 15-20 minutes to maximize precipitation.[7][8]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[8][9] Using room temperature or warm solvent will redissolve a significant portion of your purified product.[9]

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the solution and filtration apparatus are kept hot to prevent your product from crystallizing prematurely in the filter funnel.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for 3,3-diphenylacrylophenone?

A1: For chalcones and other α,β-unsaturated ketones, ethanol is often an excellent first choice.[13][14] The ideal solvent is one in which 3,3-diphenylacrylophenone is very soluble when hot but has low solubility when cold.[6] Other potential single solvents include ethyl acetate or butanone (MEK).[15] If a single solvent does not provide adequate separation, a mixed-solvent system like ethanol/water or ethyl acetate/hexane can be highly effective.[6][16]

Q2: How do I perform a solvent selection test?

A2: To test potential solvents, place a small amount of your crude material (e.g., 50 mg) into several test tubes. Add a small volume (e.g., 1 mL) of a different solvent to each tube.

  • Ideal: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.[7]

  • Unsuitable (Too Good): The compound dissolves completely at room temperature.[7]

  • Unsuitable (Too Poor): The compound does not dissolve even when heated to the solvent's boiling point.[7]

Q3: How do I confirm the purity of my recrystallized 3,3-diphenylacrylophenone?

A3: The two most common and effective laboratory methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C).[5] Compare the experimental melting point of your recrystallized product to the literature value. The crude, impure starting material will exhibit a depressed and broad melting point range.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your crude and recrystallized material in a suitable solvent (e.g., ethyl acetate) and spot them side-by-side on a TLC plate. A purified sample should show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to starting materials or byproducts.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78PolarExcellent starting choice for chalcones. Good temperature coefficient for solubility.[13][14]
Ethyl Acetate 77Moderately PolarGood general-purpose solvent.[15] Can be paired with hexane.
Methanol 65PolarHigher polarity than ethanol; may be too effective a solvent at room temp.[15]
Isopropanol 82PolarSimilar to ethanol, a viable alternative.
Hexane/Heptane ~69 / ~98Non-polarLikely too non-polar to dissolve the ketone functionality, but useful as an anti-solvent in a mixed pair (e.g., with Ethyl Acetate).[16]
Water 100Very PolarCompound is insoluble. Useful only as an anti-solvent with a miscible organic solvent like ethanol.[6][16]

Experimental Protocol: Recrystallization of 3,3-diphenylacrylophenone from Ethanol

This protocol outlines the standard procedure for purifying crude 3,3-diphenylacrylophenone.

Methodology:

  • Preparation: Place the crude 3,3-diphenylacrylophenone solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Dissolution: Add a boiling chip or magnetic stir bar to the flask. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate. Add the hot solvent to the Erlenmeyer flask in small portions, swirling or stirring after each addition, until the solid just dissolves.[8][12] Using the minimum amount of hot solvent is critical for maximizing yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.[12]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5][7] Slow cooling is essential for the formation of pure crystals.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the solid product.[8][11]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.[8][9]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the dried crystals to a watch glass and let them air dry completely.

  • Analysis: Determine the mass and melting point of the purified product and compare it to the starting material.

Visualizations

Recrystallization_Workflow Start Crude 3,3-diphenylacrylophenone Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Start->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Slow_Cool Slowly Cool to Room Temperature Insoluble_Check->Slow_Cool No Hot_Filter->Slow_Cool Ice_Bath Cool in Ice Bath to Maximize Yield Slow_Cool->Ice_Bath Vacuum_Filter Collect Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Minimal Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Analysis Purity Analysis (MP, TLC) Dry->Analysis Troubleshooting_Tree Problem Issue Encountered? No_Crystals No Crystals Formed Problem->No_Crystals No Growth Oiling_Out Product 'Oiled Out' Problem->Oiling_Out Liquid Layer Low_Yield Low Product Yield Problem->Low_Yield Poor Recovery Sol_Too_Much Cause: Too much solvent used. No_Crystals->Sol_Too_Much Sol_Impurity Cause: High impurity level or fast cooling. Oiling_Out->Sol_Impurity Sol_Loss Cause: Excess solvent, warm wash, or incomplete cooling. Low_Yield->Sol_Loss Action_Evaporate Solution: Scratch flask. If fails, evaporate some solvent and re-cool slowly. Sol_Too_Much->Action_Evaporate Action_Reheat Solution: Reheat to dissolve oil, add a little more solvent, cool VERY slowly. Sol_Impurity->Action_Reheat Action_Optimize Solution: Use minimum hot solvent, cool completely, wash with ice-cold solvent. Sol_Loss->Action_Optimize

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Millersville University. (n.d.). Recrystallization. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. (2024). Chalcone Synthesis : r/OrganicChemistry. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Link]

Sources

Technical Support Center: Side Reactions in the Base-Catalyzed Synthesis of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The base-catalyzed synthesis of 3,3-diphenylacrylophenone, a chalcone derivative, is a cornerstone reaction in organic synthesis, typically achieved via a Claisen-Schmidt condensation. This process involves the reaction of acetophenone and benzophenone in the presence of a base. While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly reduce the yield and purity of the desired product.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during this synthesis. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.

The Target Reaction: Claisen-Schmidt Condensation

The primary pathway involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. A subsequent dehydration step yields the final α,β-unsaturated ketone product, 3,3-diphenylacrylophenone.

Claisen_Schmidt_Mechanism Figure 1: Desired Reaction Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration acetophenone Acetophenone enolate Acetophenone Enolate (Nucleophile) acetophenone->enolate + OH⁻ - H₂O benzophenone Benzophenone base Base (e.g., OH⁻) alkoxide Intermediate Alkoxide enolate->alkoxide attacks Benzophenone product 3,3-Diphenylacrylophenone alkoxide->product + H₂O - OH⁻

Caption: Desired Claisen-Schmidt condensation pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the problem.

Q1: My reaction yield is low, and the TLC plate shows multiple spots close to my starting material. What are the likely side products?

A1: This is the most frequent challenge and typically points to competing reaction pathways. Besides unreacted starting materials, the most probable side product is the result of acetophenone self-condensation. A less common, but possible, side product is a Michael adduct, which forms from the reaction of the desired product with the acetophenone enolate.

Side_Reactions_Overview Figure 2: Main vs. Side Reaction Pathways reactants Acetophenone + Benzophenone + Base main_product Desired Product (3,3-Diphenylacrylophenone) reactants->main_product Desired Pathway (Claisen-Schmidt) self_condensation Side Product 1 (Acetophenone Self-Condensation) reactants->self_condensation Acetophenone Enolate + Acetophenone michael_adduct Side Product 2 (Michael Adduct) reactants->michael_adduct Acetophenone Enolate + Desired Product

Caption: Competing reactions in the synthesis.

Q2: How can I specifically identify and prevent the self-condensation of acetophenone?

A2: The self-condensation of acetophenone is a classic aldol condensation that produces an α,β-unsaturated ketone commonly known as dypnone.[1][2] This occurs because the acetophenone enolate can attack another molecule of acetophenone instead of the intended benzophenone.

Causality: This side reaction is favored when the concentration of the acetophenone enolate is high relative to the concentration of benzophenone.

Troubleshooting & Prevention Protocol:

The key to preventing self-condensation is to control the reaction conditions to favor the cross-condensation over the self-condensation.

ParameterRecommended ActionRationale
Order of Addition Slowly add acetophenone to a stirred mixture of benzophenone and the base in the solvent.This ensures that the concentration of the acetophenone enolate is kept low at all times, maximizing its chances of reacting with the more abundant benzophenone.
Temperature Maintain a low temperature, typically between 10-25°C , using an ice bath.[3]Lower temperatures decrease the rate of all reactions but can disproportionately slow the self-condensation pathway, improving selectivity for the desired product. Avoid high temperatures from prolonged refluxing unless necessary.
Stoichiometry Use a slight excess of benzophenone (e.g., 1.1 to 1.2 equivalents).This increases the probability of the acetophenone enolate colliding with a benzophenone molecule rather than another acetophenone molecule.
Base Concentration Use a catalytic amount of a strong base (e.g., NaOH, KOH). Avoid using a large excess.Sufficient base is needed to generate the enolate, but an excessive amount can accelerate all reaction rates, including the undesired self-condensation.

Verification: Monitor the reaction by TLC. The self-condensation product, dypnone, is less polar than the starting acetophenone but will have a different Rf value than the desired 3,3-diphenylacrylophenone.

Q3: My mass spectrometry results show a peak corresponding to a higher molecular weight than my product. Could this be a Michael addition?

A3: Yes, this is a strong possibility. The desired product, 3,3-diphenylacrylophenone, is an α,β-unsaturated ketone and can act as a Michael acceptor. The acetophenone enolate (the Michael donor) can attack the β-carbon of the newly formed chalcone in a 1,4-conjugate addition.[4][5] This side reaction is particularly prevalent if the reaction is left for an extended period after the benzophenone has been consumed.

Mechanism:

  • Formation of the acetophenone enolate.

  • The enolate attacks the β-carbon of 3,3-diphenylacrylophenone.

  • Protonation yields the 1,5-dicarbonyl adduct.

Mitigation Strategies:

StrategyRecommended ActionRationale
Reaction Time Monitor the reaction closely using TLC. Once the benzophenone spot has disappeared or is very faint, quench the reaction promptly .Allowing the reaction to stir for too long in the presence of base and unreacted acetophenone enolate provides the opportunity for the Michael addition to occur.
Stoichiometry Avoid using a large excess of acetophenone.A higher concentration of the nucleophilic acetophenone enolate will increase the rate of the undesired Michael addition.
Work-up After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.This neutralizes the base catalyst, stopping both the forward reaction and any potential side reactions like the Michael addition.[1]
Q4: Is it possible for benzophenone to undergo a Cannizzaro reaction under these strong base conditions?

A4: This is an excellent mechanistic question and a common point of confusion. The answer is no . Benzophenone does not undergo the Cannizzaro reaction.

Explanation:

  • The Cannizzaro reaction is a disproportionation reaction specific to aldehydes that lack α-hydrogens.[6][7]

  • Benzophenone is a ketone , not an aldehyde.[8][9]

  • Crucially, the mechanism requires the transfer of a hydride ion from an intermediate, which originates from a hydrogen atom directly attached to the carbonyl carbon (an aldehydic hydrogen). Benzophenone lacks this hydrogen atom.[6][10]

Therefore, you can confidently rule out the Cannizzaro reaction as a potential side pathway for either benzophenone or acetophenone (which has α-hydrogens and thus would undergo aldol condensation instead).

Q5: My crude product is a persistent oil and fails to crystallize. How can I effectively purify it?

A5: An oily product is a classic sign of impurities that are disrupting the crystal lattice formation.[3] The most likely culprits are the side products discussed (dypnone, Michael adduct) and unreacted starting materials. Purification will require removing these impurities, often via column chromatography.

Purification_Workflow Figure 3: Troubleshooting & Purification Workflow start Crude Product is Oily tlc Analyze by TLC (e.g., 20% EtOAc/Hexane) start->tlc decision Multiple Spots Visible? tlc->decision column Perform Column Chromatography decision->column Yes single_spot Predominantly One Spot decision->single_spot No (Mostly Pure) combine Combine Pure Fractions (Verify by TLC) column->combine evaporate Evaporate Solvent combine->evaporate recrystallize Attempt Recrystallization (e.g., from Ethanol) evaporate->recrystallize product Pure, Crystalline Product recrystallize->product single_spot->recrystallize

Caption: Decision tree for purifying oily products.

Step-by-Step Purification Protocol:

  • Initial Work-up: Ensure the crude product has been properly washed. After neutralizing the reaction with acid, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.[1]

    • Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a hexane/ethyl acetate system.

    • Suggested Gradient:

      • Begin with 5% Ethyl Acetate in Hexane to elute non-polar impurities.

      • Gradually increase to 10-20% Ethyl Acetate in Hexane to elute the desired product.

      • Higher polarity fractions will contain more polar impurities like the Michael adduct and any remaining acetophenone.

  • Fraction Analysis: Collect fractions and analyze them using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting purified oil should now have a much higher probability of crystallizing upon standing or after attempting recrystallization from a suitable solvent like ethanol.[1]

References

  • Brainly. (2023). Why does benzophenone not undergo the Cannizzaro reaction? Available at: [Link]

  • Quora. (2019). Does benzophenone undergo Cannizzaro? Available at: [Link]

  • Brainly.in. (2021). why benzophenone doesn't show cannizzaro reaction​. Available at: [Link]

  • askIITians. (2014). why benzophenone does not undergo cannizaro reaction as well as aldol. Available at: [Link]

  • Quora. (2018). Why does benzophenone not undergo aldol and Cannizzaro reactions? Available at: [Link]

  • Guthrie, J. P. (1991). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry. Available at: [Link]

  • University Website. (n.d.). Aldol Condensation Lab Document.
  • Pearson+. (n.d.). In a Claisen-Schmidt condensation between acetophenone and benzal... Available at: [Link]

  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. Available at: [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. (From a chapter in Name Reactions in Organic Synthesis). Available at: [Link]

  • ResearchGate. (2015). The aldol condensation of acetone with acetophenone. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • ResearchGate. (2013). Problem in chalcone synthesis. Available at: [Link]

  • ResearchGate. (2013). Problem in chalcone synthesis. (Specific answer related to dihydroxy acetophenone). Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Organic Chemistry Portal. (2011). Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions. Available at: [Link]

  • ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones. Available at: [Link]

  • ResearchGate. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones. Available at: [Link]

  • ResearchGate. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Available at: [Link]

  • Organic Chemistry Portal. (2004). Copper-Catalyzed Synthesis of 1,3-Enynes. Available at: [Link]

Sources

Technical Support Center: Removal of Unreacted Benzaldehyde from 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting the removal of unreacted benzaldehyde from the synthesis of 3,3-diphenylacrylophenone. The following question-and-answer format directly addresses common issues and provides detailed, field-proven protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted benzaldehyde from my 3,3-diphenylacrylophenone product essential?

A1: Residual benzaldehyde can act as an impurity that may interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and ultimately reducing the overall yield and purity of your target molecule.[1] In the context of drug development, even trace amounts of impurities can significantly alter the biological activity and toxicological profile of a compound, making its thorough removal a critical aspect of ensuring accurate and reproducible experimental results.[2][3][4]

Q2: What are the key physical and chemical property differences between benzaldehyde and 3,3-diphenylacrylophenone that can be leveraged for their separation?

A2: The successful separation of benzaldehyde from 3,3-diphenylacrylophenone relies on exploiting their distinct physical and chemical properties. Benzaldehyde is a colorless to yellowish oily liquid with a characteristic almond-like odor.[5][6] It has a boiling point of approximately 179°C and is sparingly soluble in water but miscible with alcohol and ether.[6][7][8] In contrast, 3,3-diphenylacrylophenone is a solid with a significantly higher boiling point and lower polarity compared to benzaldehyde. These differences in polarity, boiling point, and solubility are fundamental to the purification strategies outlined in this guide.

Q3: I have attempted to purify my 3,3-diphenylacrylophenone using recrystallization, but my NMR analysis still shows the presence of benzaldehyde. What could be the issue?

A3: This is a common challenge. While recrystallization is a powerful purification technique for solids, its effectiveness can be diminished if benzaldehyde gets trapped within the crystal lattice of the 3,3-diphenylacrylophenone.[9][10] This is more likely to occur if the cooling process is too rapid.[11] Additionally, if the chosen solvent system does not adequately differentiate between the solubility of the two compounds, co-precipitation can occur.[10] The troubleshooting guide below provides detailed protocols to optimize your recrystallization process and explore alternative purification methods.

Troubleshooting Guides and Detailed Protocols

This section provides in-depth, step-by-step methodologies to address specific challenges encountered during the purification of 3,3-diphenylacrylophenone.

Issue 1: Persistent Benzaldehyde Contamination After Initial Purification Attempts

If standard workup procedures and a single recrystallization step have failed to completely remove benzaldehyde, the following advanced techniques should be considered.

Method 1A: Optimized Recrystallization

Scientific Principle: This method maximizes the separation efficiency by exploiting the solubility differences between the nonpolar 3,3-diphenylacrylophenone and the more polar benzaldehyde. A mixed solvent system is often more effective than a single solvent.[11]

Detailed Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot solvent in which 3,3-diphenylacrylophenone is soluble, such as ethanol.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Slowly add a "poor" solvent (a solvent in which the desired compound is less soluble, like water) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[11] Subsequently, place the flask in an ice bath to maximize crystal formation.[1][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture to remove any remaining impurities.[1][9]

  • Drying: Dry the purified crystals under vacuum.

Causality: The addition of a "poor" solvent decreases the solubility of the 3,3-diphenylacrylophenone, causing it to crystallize out of the solution while the more soluble benzaldehyde remains in the mother liquor.

Method 1B: Column Chromatography

Scientific Principle: Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] Due to its higher polarity, benzaldehyde will adhere more strongly to a polar stationary phase like silica gel, allowing the less polar 3,3-diphenylacrylophenone to elute first.[14]

Detailed Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (mobile phase).[13]

  • Column Packing: Pack a chromatography column with the silica gel slurry.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate.[13][14]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure 3,3-diphenylacrylophenone.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Eluent System Optimization for Chalcone Purification [14]

Eluent System (Hexane:Ethyl Acetate)Separation EfficiencyNotes
9:1GoodA good starting point for many chalcones.
8:2ExcellentOften provides optimal separation.
7:3Fair to GoodMay be necessary for more polar chalcones.

Visualization: Column Chromatography Workflow

Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: A typical workflow for the purification of 3,3-diphenylacrylophenone using column chromatography.

Issue 2: Significant Product Loss During Purification

Minimizing product loss is crucial for efficient synthesis. The following method is highly effective for selectively removing benzaldehyde with minimal loss of the desired product.

Method 2A: Chemical Extraction with Sodium Bisulfite

Scientific Principle: This technique relies on the reversible chemical reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[1][15] This adduct can then be easily separated from the organic layer containing the desired 3,3-diphenylacrylophenone.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.[1]

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to ensure a complete reaction.[1][16]

  • Layer Separation: Allow the two layers to separate. The aqueous layer, containing the benzaldehyde-bisulfite adduct, can be drained off.[1]

  • Washing: Wash the organic layer with water and then with brine (a saturated solution of sodium chloride) to remove any residual water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified 3,3-diphenylacrylophenone.[1]

Trustworthiness: This protocol is self-validating. The successful removal of benzaldehyde can be qualitatively confirmed by the disappearance of its characteristic almond odor and quantitatively verified by analytical techniques such as NMR spectroscopy. The reaction to form the bisulfite adduct is reversible by treatment with either dilute acid or base, allowing for the potential recovery of the benzaldehyde if desired.[17]

Visualization: Logic of Sodium Bisulfite Extraction

Sodium Bisulfite Extraction cluster_start Starting Mixture cluster_process Extraction Process cluster_end Separated Products A Crude Product in Organic Solvent 3,3-diphenylacrylophenone + Benzaldehyde B Wash with Saturated Sodium Bisulfite Solution A->B C Separation of Layers B->C D Aqueous Layer Water-Soluble Benzaldehyde-Bisulfite Adduct C->D E Organic Layer Purified 3,3-diphenylacrylophenone C->E

Caption: Diagram illustrating the separation of benzaldehyde from 3,3-diphenylacrylophenone using sodium bisulfite extraction.

Sources

Preventing polymerization of 3,3-diphenylacrylophenone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-diphenylacrylophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing unwanted polymerization. Our recommendations are grounded in established principles of polymer chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is 3,3-diphenylacrylophenone, and why is polymerization a concern?

A1: 3,3-Diphenylacrylophenone is an α,β-unsaturated ketone. The presence of a carbon-carbon double bond (the "vinyl" group) conjugated to a carbonyl group makes it susceptible to polymerization.[1][2] This process, where individual monomer units link together to form long chains or networks, can lead to a change in the physical and chemical properties of the material, rendering it impure or unusable for subsequent experiments.

Q2: What are the primary triggers for the polymerization of 3,3-diphenylacrylophenone?

A2: Based on the behavior of similar vinyl ketones, the primary triggers for polymerization are expected to be:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV or visible light can generate free radicals, which are highly reactive species that can initiate a chain reaction of polymerization.[1][3]

  • Presence of Initiators: Contamination with radical initiators (e.g., peroxides from aged solvents) can inadvertently start the polymerization process.

Q3: How can I visually inspect my sample for signs of polymerization?

A3: Early signs of polymerization can be subtle. Look for the following indicators:

  • Increased Viscosity: The sample may appear more syrupy or gel-like than a fresh sample.

  • Appearance of Solids: You might observe the formation of a precipitate or a solid mass within the container.

  • Changes in Solubility: The material may become less soluble in solvents in which it was previously freely soluble.[4]

Q4: What is a polymerization inhibitor, and should I use one for storing 3,3-diphenylacrylophenone?

A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent premature polymerization.[5] These inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. For long-term storage of 3,3-diphenylacrylophenone, using an inhibitor is a prudent preventative measure.

Troubleshooting Guide: Preventing Polymerization During Storage

This section provides in-depth guidance on troubleshooting and preventing the polymerization of 3,3-diphenylacrylophenone.

Issue 1: Sample has polymerized upon receipt or after a short storage period.

Root Cause Analysis:

This issue commonly arises from improper storage conditions during transit or in the laboratory. Exposure to heat or light, or the absence of an effective inhibitor, are the most likely causes.

Troubleshooting Workflow:

cluster_storage Initial Storage Assessment cluster_solution Corrective Actions storage_check Review Storage Conditions temp Temperature > 25°C? storage_check->temp light Exposed to Light? storage_check->light container Improper Container? storage_check->container store_cold Store at 2-8°C temp->store_cold Yes use_amber Use Amber Glass Vial light->use_amber Yes container->use_amber Yes add_inhibitor Add Polymerization Inhibitor store_cold->add_inhibitor use_amber->add_inhibitor inert_atm Store Under Inert Atmosphere add_inhibitor->inert_atm

Caption: Troubleshooting workflow for polymerized samples.

Recommended Actions:

  • Optimal Storage Temperature: Store 3,3-diphenylacrylophenone at refrigerated temperatures (2-8°C). Lower temperatures significantly reduce the rate of thermally induced polymerization.

  • Protection from Light: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[6] Light, especially UV light, can initiate photopolymerization.[1]

  • Container Choice: Use glass containers with airtight seals, such as those with PTFE-lined caps.[6] Avoid plastic containers, as some plastics can be permeable to air or may leach plasticizers that could affect the sample's purity.

  • Inert Atmosphere: For long-term storage, it is best practice to displace the air in the container with an inert gas like argon or nitrogen. Oxygen can sometimes participate in oxidative processes that may lead to the formation of radical species.

Issue 2: How to choose and use a polymerization inhibitor.

Background:

Polymerization inhibitors are crucial for the long-term stability of reactive monomers. They function by reacting with and neutralizing free radicals, thus terminating the polymerization chain. Common classes of inhibitors include hindered phenols and nitroxide stable free radicals.[5][7]

Recommended Inhibitors for α,β-Unsaturated Ketones:

InhibitorRecommended Concentration (w/w)Mechanism of Action
Hydroquinone (HQ) 100 - 200 ppmA classic phenolic inhibitor that is oxidized to quinone, which then scavenges radical species.[5]
Butylated Hydroxytoluene (BHT) 200 - 500 ppmA hindered phenol that is a very effective radical scavenger.
(2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO) 50 - 100 ppmA stable nitroxide free radical that reversibly terminates growing polymer chains.[5]

Experimental Protocol: Adding an Inhibitor to 3,3-Diphenylacrylophenone

  • Calculate the Required Amount: Determine the mass of the inhibitor needed based on the mass of your 3,3-diphenylacrylophenone and the desired concentration in ppm.

    • Example: For 10 g of 3,3-diphenylacrylophenone and a target concentration of 200 ppm BHT:

      • Mass of BHT = 10 g * (200 / 1,000,000) = 0.002 g or 2 mg.

  • Prepare a Stock Solution: It is often easier to add the inhibitor as a solution. Dissolve a known mass of the inhibitor in a minimal amount of a volatile solvent in which both the inhibitor and 3,3-diphenylacrylophenone are soluble (e.g., dichloromethane or toluene).

  • Combine and Mix: Add the calculated volume of the inhibitor stock solution to the 3,3-diphenylacrylophenone. Mix thoroughly to ensure uniform distribution.

  • Remove the Solvent: If a solvent was used, remove it under reduced pressure, taking care not to heat the sample excessively.

  • Store Properly: Transfer the stabilized compound to an appropriate container, blanket with an inert gas, and store at 2-8°C in the dark.

Issue 3: Monitoring the stability of the stored compound.

Rationale:

Periodic monitoring can help detect the early onset of polymerization, allowing for intervention before the entire sample is lost.

Monitoring Workflow:

cluster_monitor Stability Monitoring Protocol cluster_results Interpreting Results start Stored Sample visual Visual Inspection start->visual tlc TLC Analysis visual->tlc No visual change new_spot New Spot on TLC: Potential Oligomers visual->new_spot Increased viscosity nmr ¹H NMR Spectroscopy tlc->nmr No change on TLC tlc->new_spot Yes no_change No Change: Continue Storage nmr->no_change peak_broad ¹H NMR Peak Broadening: Polymerization Onset nmr->peak_broad Yes repurify Consider Repurification new_spot->repurify peak_broad->repurify

Sources

Technical Support Center: Crystallization of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3,3-diphenylacrylophenone, a member of the chalcone family of compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of high-quality crystals. The question-and-answer format addresses common challenges encountered during experimental work, providing not just protocols, but the underlying scientific principles to empower your decision-making process.

Troubleshooting Guide: From Oils to High-Quality Crystals

This section addresses the most frequent and challenging issues encountered during the crystallization of 3,3-diphenylacrylophenone. Each answer provides a causal explanation and a series of actionable steps for resolution.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how do I fix it?

A1: "Oiling out" is a common phenomenon where the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when a compound's melting point is lower than the temperature of the solution from which it is separating, or when high concentrations of impurities cause significant freezing-point depression.[1][2] For chalcones, which can have relatively low melting points, this is a frequent obstacle.

Causality: The dissolved compound, upon cooling, becomes supersaturated. If the temperature of this supersaturated solution is still above the compound's melting point (or the melting point of the impure mixture), the compound will emerge as a liquid (oil) because it is thermodynamically more favorable than remaining in the solution.

Resolution Strategies:

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too rapidly at a high temperature.

    • Protocol: Reheat the mixture to re-dissolve the oil. Add an additional 10-20% of the hot solvent to decrease the saturation concentration. Allow the solution to cool more slowly.[1]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If you are using a high-boiling point solvent, the solution may simply be too hot.

  • Employ a Mixed-Solvent System: This is often the most effective method.

    • Protocol: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise at a temperature just below the compound's melting point until persistent cloudiness (turbidity) is observed. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][3]

  • Induce Crystallization Above the Oiling Temperature:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[1][4]

    • Seeding: If you have a pure crystal of 3,3-diphenylacrylophenone, add a tiny speck (a "seed crystal") to the cooling solution before it reaches the oiling-out temperature. This provides a template for ordered crystal growth.[1]

Q2: The crystallization produced very fine needles or a powder, not the large, single crystals I need for X-ray diffraction. How can I improve crystal size and morphology?

A2: The formation of small crystals or needles is typically a result of rapid crystallization, which is dominated by nucleation rather than slow, ordered crystal growth.[5] For high-quality crystals suitable for analysis, the goal is to minimize the number of nucleation sites and slow down the growth process. An ideal crystallization should show initial crystal formation after about 5-20 minutes of cooling.[4]

Causality: When a solution cools too quickly, it becomes highly supersaturated, leading to the spontaneous formation of a large number of crystal nuclei simultaneously. These nuclei all compete for the available solute, resulting in a large number of small crystals. Slow cooling keeps the solution in a metastable supersaturated state, where growth on existing crystals is favored over the formation of new nuclei.

Resolution Strategies:

  • Reduce the Rate of Cooling:

    • Protocol: Insulate the crystallization vessel. After dissolving the compound in the hot solvent, place the flask in a Dewar flask or wrap it with glass wool or paper towels. This slows heat loss and promotes the growth of larger, more ordered crystals.[2] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Optimize the Solvent System:

    • Single Solvent: Choose a solvent in which the compound is moderately soluble. If the solubility is too high, the yield will be low; if it's too low, the compound may precipitate as an amorphous powder.[5]

    • Mixed Solvent: Slightly increasing the proportion of the "good" solvent can slow down crystallization and lead to better crystal formation.[4]

  • Minimize Nucleation Sites:

    • Protocol: Ensure all glassware is scrupulously clean. Before cooling, perform a hot gravity filtration to remove any insoluble impurities, dust, or microscopic fibers from filter paper that can act as nucleation sites.[5]

  • Slow Evaporation (Alternative Method):

    • Protocol: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile. Cover the vessel with a cap or parafilm and pierce it with a few small holes using a needle. Place the vessel in a vibration-free location and allow the solvent to evaporate over several days or weeks.[6]

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Persistent color in the crystalline product indicates the presence of highly conjugated impurities that co-crystallize with your compound. These can often be effectively removed by adsorption onto activated charcoal.

Causality: Activated charcoal has a very high surface area with a network of pores that can trap large, flat, polarizable molecules—characteristics common to many organic dyes and colored impurities.

Resolution Protocol:

  • Dissolve the impure 3,3-diphenylacrylophenone in the appropriate amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Using too much charcoal can adsorb your desired product and reduce the yield.[4]

  • Swirl the mixture and gently heat it back to boiling for 5-10 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal. This step is critical and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Allow the clarified, colorless filtrate to cool slowly as you would for a normal crystallization.[1]

Experimental Workflows & Data

Standard Recrystallization Protocol for 3,3-Diphenylacrylophenone

This protocol details a reliable starting point for the purification of 3,3-diphenylacrylophenone. Ethanol is a commonly used and effective solvent for chalcones.[7][8][9]

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it does not dissolve, heat the test tube. If the solid dissolves when hot and reappears upon cooling, it is a suitable solvent.[10]

  • Dissolution: Place the crude 3,3-diphenylacrylophenone (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 5 mL) while heating the flask on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves completely.[8]

  • Decolorization (Optional): If the solution is colored, proceed with the activated charcoal treatment as described in Q3.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, insulate the flask.[2] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G cluster_start cluster_problem cluster_solutions start Begin Crystallization problem What is the primary issue? start->problem oiling Compound 'Oiled Out' problem->oiling  Liquid layer forms small_xtals Fine Needles / Powder problem->small_xtals  Solid forms too fast no_xtals No Crystals Formed problem->no_xtals  Solution remains clear low_yield Low Yield problem->low_yield  Few crystals recovered sol_oil 1. Add more solvent 2. Use mixed-solvent system 3. Seed the solution oiling->sol_oil sol_small 1. Cool solution slowly (insulate) 2. Reduce supersaturation 3. Hot filter to remove nuclei small_xtals->sol_small sol_no 1. Scratch flask with glass rod 2. Add a seed crystal 3. Boil off some solvent no_xtals->sol_no sol_low 1. Use minimum hot solvent 2. Minimize transfers 3. Wash with ice-cold solvent low_yield->sol_low

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Guide for Chalcone Crystallization

Choosing the right solvent is the most critical step in recrystallization.[5] The ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures. The principle of "like dissolves like" is a good starting point.[10][11]

SolventPolarityBoiling Point (°C)Suitability for 3,3-DiphenylacrylophenoneNotes
Ethanol Polar78Excellent Commonly cited as a good solvent for chalcones.[9][12] Good balance of solubility characteristics.
Methanol Polar65Good Similar to ethanol but more volatile. May result in faster crystallization.
Isopropanol Polar82Good Less volatile than ethanol, may promote slower crystal growth.
Acetone Polar Aprotic56Good (as 'good' solvent) Often too effective a solvent on its own, but excellent for mixed-solvent systems (e.g., with water or hexanes).[3]
Ethyl Acetate Intermediate77Fair May be a suitable single solvent or used in a solvent pair with hexanes.[3]
Toluene Nonpolar111Poor (as single solvent) Unlikely to dissolve the polar ketone group well. May be used as an anti-solvent.
Hexanes Nonpolar~69Insoluble (as 'poor' solvent) Useful as the "poor" solvent (anti-solvent) in a mixed-solvent system with a more polar solvent like acetone or ethanol.
Water Very Polar100Insoluble (as 'poor' solvent) The compound is insoluble in water.[13] Excellent as an anti-solvent with ethanol or acetone.[3]

Frequently Asked Questions (FAQs)

Q: Why is purity so important for good crystal growth?

A: Purity is paramount because impurities disrupt the highly ordered process of crystal lattice formation.[5] They can act in several detrimental ways:

  • Inhibition of Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites where solute molecules would normally attach and slowing or stopping growth altogether.[14]

  • Induction of Defects: Impurities that become incorporated into the crystal lattice create defects, compromising the quality and integrity of the crystal.

  • Lowering the Melting Point: Impurities broaden and lower the melting point of a substance (freezing-point depression), which increases the likelihood of oiling out.[1]

  • Altering Crystal Habit: The shape (habit) of a crystal can be altered by impurities that selectively inhibit growth on certain crystal faces.[14]

Q: What is the difference between slow cooling and slow evaporation? When should I use each?

A: Both are techniques designed to slow the rate of crystallization, but they are suited for different situations.

  • Slow Cooling: This is the standard recrystallization technique. It is used when you have identified a solvent that dissolves the compound well when hot but poorly when cold. It is generally faster than slow evaporation and is the preferred method for routine purification.

  • Slow Evaporation: This technique is used when a compound is so soluble that it is difficult to find a solvent from which it will readily crystallize upon cooling, or when trying to grow very large, high-quality single crystals for analysis.[6] The process is much slower, often taking days to weeks, but can yield superior crystals by maintaining a very low level of supersaturation.

Q: Can I reuse the mother liquor to recover more product?

A: Yes, it is often possible to obtain a second crop of crystals from the mother liquor (the filtrate). However, it is important to recognize that this second crop will be less pure than the first. The mother liquor contains not only the dissolved product but also a higher concentration of the impurities that were successfully removed from the first crop. To obtain a second crop, you can boil off some of the solvent to re-concentrate the solution and then cool it again. It is generally not recommended to combine the second crop with the first unless the second crop is re-purified separately.

Crystallization Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying a 1. Select Appropriate Solvent System b 2. Add Crude Solid to Erlenmeyer Flask a->b c 3. Add Minimum Amount of Hot Solvent b->c d 4. (Optional) Add Charcoal, Hot Filter to Decolorize c->d e 5. Allow Solution to Cool Slowly & Undisturbed d->e f 6. Cool in Ice Bath to Maximize Yield e->f g 7. Collect Crystals via Vacuum Filtration f->g h 8. Wash with Ice-Cold Solvent g->h i 9. Dry Crystals Completely h->i

Caption: A step-by-step workflow for a standard recrystallization experiment.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]

  • Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions?. Homework.Study.com. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Green synthesis of chalcones derivatives. SciSpace. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. ResearchGate. [Link]

  • Guide for crystallization. Authoritative Source. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. [Link]

  • Some Factors Influencing Crystal Habit. American Mineralogist. [Link]

  • Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]

  • SOP: CRYSTALLIZATION. Authoritative Source. [Link]

  • Crystal growth and characterization of phthalate based single crystals. Authoritative Source. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). [Link]

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Technical Support Center: A Researcher's Guide to Scaling Up the Claisen-Schmidt Synthesis of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 3,3-diphenylacrylophenone, a valuable chalcone derivative. We will move beyond basic protocols to address the common and often complex challenges encountered during scale-up, ensuring both scientific rigor and practical success in your drug development and research endeavors.

The Claisen-Schmidt Condensation: An Overview

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for creating α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the condensation of a ketone or aldehyde possessing an α-hydrogen with a carbonyl compound that lacks an α-hydrogen.[3][4] In the specific synthesis of 3,3-diphenylacrylophenone, acetophenone (which has α-hydrogens) reacts with benzophenone (which lacks α-hydrogens) in the presence of a base.

The general mechanism involves the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde or other ketone.[5][6] The resulting aldol addition product readily undergoes dehydration, driven by the formation of a stable, conjugated system, to yield the final α,β-unsaturated ketone.[5]

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific issues that may arise during the synthesis of 3,3-diphenylacrylophenone, with a focus on challenges pertinent to scaling up the reaction.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I improve it?

A low yield is a common issue, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Ineffective Base Catalysis: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to ensure the complete formation of the acetophenone enolate.[2][7]

    • Solution: Ensure the base is fresh and of high purity. For a laboratory-scale reaction, a 10% aqueous solution of NaOH is often sufficient.[8] When scaling up, consider using a higher concentration or a stronger base like sodium ethoxide to drive the reaction to completion, but be mindful of potential side reactions.[9]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of acetophenone to benzophenone is the theoretical stoichiometry, an excess of one reactant can sometimes improve the yield by ensuring the complete consumption of the limiting reagent.

    • Solution: Experiment with slight variations in the molar ratio. For instance, a small excess of acetophenone might be beneficial, but be aware that this can increase the likelihood of acetophenone self-condensation.

  • Inappropriate Solvent: The solvent must dissolve both reactants and the base to a sufficient extent.[7] Ethanol or methanol are common choices as they are good solvents for the reactants and are compatible with the alkaline conditions.[10][11]

    • Solution: Ensure your reactants are fully dissolved before proceeding with the reaction. For scale-up, the volume of the solvent becomes a critical factor in terms of cost and waste management. Solvent-free conditions, using solid NaOH and grinding the reactants, have also been reported to give high yields and can be an environmentally friendly alternative.[4]

  • Suboptimal Temperature and Reaction Time: The Claisen-Schmidt condensation is often run at room temperature.[12][13] However, the reaction rate can be slow.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can increase the rate, but this may also promote side reactions.[14] Reaction times can vary from a few hours to over 24 hours depending on the specific conditions.[7][11]

Troubleshooting Workflow for Low Yield

start Low or No Yield check_base Verify Base Activity & Concentration start->check_base check_stoichiometry Check Reactant Stoichiometry check_base->check_stoichiometry Correct solution_base Use fresh, appropriate concentration of base (e.g., NaOH, KOH). check_base->solution_base Incorrect check_solvent Assess Solvent Suitability check_stoichiometry->check_solvent Correct solution_stoichiometry Adjust molar ratios; consider slight excess of one reactant. check_stoichiometry->solution_stoichiometry Incorrect check_conditions Evaluate Temperature & Time check_solvent->check_conditions Correct solution_solvent Ensure reactants are fully dissolved. Consider solvent-free options for scale-up. check_solvent->solution_solvent Incorrect solution_conditions Monitor with TLC. Apply gentle heat if necessary and allow sufficient reaction time. check_conditions->solution_conditions Suboptimal

Caption: A decision-making workflow for troubleshooting low product yield.

Q2: I'm observing significant side product formation. How can I improve the selectivity?

The primary side reaction of concern is the self-condensation of acetophenone.

  • Cause: Acetophenone can act as both the enolate and the electrophile, leading to the formation of an α,β-unsaturated ketone derived from two molecules of acetophenone.

    • Solution 1: Controlled Addition: Add the acetophenone slowly to the reaction mixture containing benzophenone and the base. This ensures that the concentration of the enolate is always low, and it preferentially reacts with the more abundant benzophenone.

    • Solution 2: Temperature Control: Run the reaction at room temperature or even in an ice bath to minimize the rate of the self-condensation reaction.

Q3: I'm having trouble with product isolation and purification. What are the best practices?
  • Issue: Product Oiling Out or Failing to Precipitate:

    • Cause: This can be due to the presence of impurities that act as a solvent for the product, or the work-up procedure may be inadequate.

    • Solution: After the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker of ice-cold water.[7] The product should precipitate as a solid. If it oils out, try scratching the inside of the beaker with a glass rod to induce crystallization. Acidifying the mixture with dilute hydrochloric acid (HCl) to a neutral pH can also facilitate precipitation.[7][12]

  • Issue: Product is Impure After Filtration:

    • Cause: The crude product may be contaminated with unreacted starting materials or side products.

    • Solution: Washing and Recrystallization:

      • After vacuum filtration, wash the crude product thoroughly with cold water to remove any remaining base.[15]

      • A subsequent wash with a small amount of cold ethanol can help remove unreacted benzophenone and acetophenone.[15]

      • For high purity, recrystallization is essential. Ethanol is a commonly used solvent for recrystallizing chalcones.[12] Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form pure crystals.

Q4: What are the key considerations when scaling this reaction up to a pilot or production scale?

Scaling up introduces new challenges that are often not apparent at the bench scale.

  • Heat Management: The Claisen-Schmidt condensation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a circulating coolant to maintain a stable internal temperature. Monitor the internal temperature closely and adjust the rate of addition of reactants to control the exotherm.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and high concentrations of base, which can promote side reactions and decrease yield.

    • Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing in a larger reactor. The design of the stirrer (e.g., anchor, turbine) should be chosen based on the viscosity of the reaction mixture.

  • Reagent Addition: The rate of addition of reactants becomes much more critical at scale.

    • Solution: Use a programmable addition funnel or pump to add the acetophenone at a slow, controlled rate. This helps to manage the exotherm and minimize side reactions.

  • Work-up and Isolation: Handling large volumes of solids and solvents requires appropriate equipment.

    • Solution: Use a larger filtration apparatus, such as a Nutsche filter, for efficient solid-liquid separation. Ensure adequate ventilation and follow all safety protocols for handling large quantities of flammable solvents. A study on a similar Claisen-Schmidt reaction for benzalacetone production highlighted the use of a stirring-induced emulsion technique for easier separation and scale-up.[16]

Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism for the synthesis of 3,3-diphenylacrylophenone?

    • A: The reaction proceeds in three main steps:

      • Enolate Formation: The hydroxide ion removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.

      • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone, forming a tetrahedral intermediate (an alkoxide).

      • Dehydration: The alkoxide is protonated by water (formed in the first step) to give a β-hydroxy ketone (the aldol addition product). This intermediate quickly eliminates a molecule of water under the basic conditions to form the stable, conjugated 3,3-diphenylacrylophenone.

Mechanism of 3,3-Diphenylacrylophenone Synthesis

acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate 1. Enolate Formation benzophenone Benzophenone alkoxide Alkoxide Intermediate benzophenone->alkoxide 2. Nucleophilic Attack base OH⁻ base->enolate 1. Enolate Formation enolate->alkoxide 2. Nucleophilic Attack aldol β-Hydroxy Ketone alkoxide->aldol Protonation product 3,3-Diphenylacrylophenone aldol->product 3. Dehydration (-H₂O)

Caption: The base-catalyzed mechanism for the Claisen-Schmidt synthesis of 3,3-diphenylacrylophenone.

  • Q: Why is a base catalyst generally preferred over an acid catalyst for this reaction?

    • A: While acid catalysis is possible, base catalysis is more common and often more efficient for the Claisen-Schmidt condensation.[2][11] Base catalysis effectively generates the enolate nucleophile.[17] Acid-catalyzed reactions can be more prone to side reactions, such as polymerization or the formation of ethers, depending on the substrates and conditions.[15]

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method.[7] Spot the reaction mixture on a silica gel plate alongside the starting materials (acetophenone and benzophenone). The product, being more conjugated, will typically have a different Rf value. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Q: What are the key safety precautions for this synthesis?

    • A:

      • Corrosive Base: Sodium hydroxide and potassium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

      • Flammable Solvents: Ethanol and methanol are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

      • Exothermic Reaction: Be prepared for an exothermic reaction, especially during scale-up. Have an ice bath readily available for cooling.

Experimental Protocols and Data

Protocol 1: Laboratory-Scale Synthesis (Illustrative)
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzophenone (e.g., 0.05 mol) and acetophenone (e.g., 0.05 mol) in 100 mL of 95% ethanol.[2]

  • Base Addition: While stirring, slowly add 20 mL of 10% aqueous sodium hydroxide solution.[8]

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the limiting reactant.[7] A precipitate may form during this time.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water.[7] If necessary, neutralize with dilute HCl. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water, followed by a small amount of cold ethanol.[15] Recrystallize the crude product from hot ethanol to obtain pure 3,3-diphenylacrylophenone.

Table 1: Representative Reaction Parameters
ParameterValue/ConditionRationale
Reactants Acetophenone, BenzophenoneAcetophenone provides the enolizable α-hydrogens; Benzophenone is the non-enolizable electrophile.
Stoichiometry 1:1 molar ratioTheoretical ratio for the condensation.
Catalyst Sodium Hydroxide (NaOH)A strong base is required to deprotonate the α-carbon of acetophenone.[3]
Solvent 95% EthanolGood solvent for reactants and compatible with the basic conditions.[7]
Temperature Room TemperatureBalances reaction rate with minimizing side reactions.
Reaction Time 4-24 hoursDependent on concentration and temperature; monitor by TLC.[7]
Work-up Precipitation in ice-waterThe product is typically insoluble in water, allowing for easy isolation.
Purification Recrystallization from EthanolEffective method for obtaining a high-purity solid product.[12]

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Cimarelli, C., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Cimarelli, C., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. Retrieved from [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]

  • Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Claisen-Schmidt condensation under solvent- free conditions. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Whatcom Digital Commons. (2025). A Synthesis of the elusive 3,3'-dihydroxy chalcone. Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 3,3-Diphenylacrylophenone by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring the synthesis of 3,3-diphenylacrylophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind the techniques, enabling you to troubleshoot and optimize your experiments effectively.

The synthesis of 3,3-diphenylacrylophenone is a classic example of a Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] In this reaction, benzophenone and acetophenone react in the presence of a base to form the α,β-unsaturated ketone, 3,3-diphenylacrylophenone. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction, allowing for a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.[3][4]

This guide will provide you with a comprehensive overview of how to effectively use TLC to monitor your reaction, troubleshoot common issues, and interpret your results with confidence.

I. The Chemistry: Claisen-Schmidt Condensation for 3,3-Diphenylacrylophenone Synthesis

The reaction involves the condensation of acetophenone (the nucleophile, after deprotonation by a base to form an enolate) with the carbonyl carbon of benzophenone (the electrophile).[5] The initial aldol addition product readily dehydrates to form the stable, conjugated system of 3,3-diphenylacrylophenone.

G cluster_0 Reaction Scheme Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (e.g., NaOH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzophenone 3,3-Diphenylacrylophenone 3,3-Diphenylacrylophenone Aldol Adduct->3,3-Diphenylacrylophenone - H2O

Caption: Synthesis of 3,3-diphenylacrylophenone via Claisen-Schmidt condensation.

II. Step-by-Step Protocol for TLC Monitoring

This protocol provides a robust starting point for monitoring your reaction. Remember that optimization may be necessary based on your specific reaction conditions.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Eluent (mobile phase) - see table below for suggestions

  • Solutions of your starting materials (benzophenone and acetophenone) and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

Procedure:

  • Prepare the Eluent: Select an appropriate eluent system. A good starting point for separating the components of this reaction is a mixture of a non-polar and a polar solvent.[6]

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three evenly spaced points on the baseline for spotting.[4]

  • Spot the Plate:

    • Lane 1 (Starting Material 1): Using a clean capillary tube, spot a small amount of the benzophenone solution on the first mark.

    • Lane 2 (Reaction Mixture): With a new capillary tube, spot the reaction mixture on the middle mark.

    • Lane 3 (Starting Material 2): Using another clean capillary tube, spot the acetophenone solution on the third mark.

    • Co-spotting (Optional but Recommended): For better comparison, you can co-spot the reaction mixture on top of the starting material spots in their respective lanes. This helps in identifying spots with similar Rf values.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the eluent level.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm). The aromatic rings in all three compounds (benzophenone, acetophenone, and 3,3-diphenylacrylophenone) will absorb UV light and appear as dark spots against the fluorescent background of the plate.[8] Circle the spots with a pencil.

    • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

Compound Expected Relative Polarity Expected Relative Rf Value
AcetophenoneMore PolarLower
BenzophenoneLess PolarHigher
3,3-DiphenylacrylophenoneIntermediate PolarityIntermediate

Note: The exact Rf values will depend on the specific eluent system used. The product, being more conjugated and larger than the starting materials, is expected to have an intermediate polarity.

G cluster_workflow TLC Monitoring Workflow A Prepare Eluent & Chamber B Prepare & Spot TLC Plate A->B C Develop Plate B->C D Visualize under UV Light C->D E Calculate Rf Values & Analyze D->E

Caption: A simplified workflow for monitoring the reaction by TLC.

III. Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the 3,3-diphenylacrylophenone synthesis in a question-and-answer format.

Q1: My spots are streaking up the plate. What should I do?

A1: Streaking is a common issue that can obscure results. Here are the likely causes and solutions:

  • Overloading the sample: The most frequent cause of streaking is applying too much sample to the plate.[10] Try diluting your sample further or applying a smaller spot.

  • Sample solvent is too polar: If the solvent used to dissolve your sample is significantly more polar than the mobile phase, it can cause the initial spot to spread and streak as the eluent moves past. Ensure your sample is dissolved in a minimally polar, volatile solvent.

  • Acidic or basic nature of the compound: Although the compounds in this reaction are neutral, impurities or byproducts could be acidic or basic, leading to interactions with the silica gel. If you suspect this, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can help produce sharper spots.[10]

Q2: The spots for my starting material and product are too close together. How can I improve the separation?

A2: Poor separation, indicated by overlapping spots or very similar Rf values, can be resolved by adjusting the polarity of your mobile phase.[11]

  • If spots are too high (high Rf): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., change from 7:3 hexane:ethyl acetate to 9:1 hexane:ethyl acetate).

  • If spots are too low (low Rf): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., change from 9:1 hexane:ethyl acetate to 7:3 hexane:ethyl acetate).

  • Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, you could try a toluene/ethyl acetate or a dichloromethane/hexane system.

Q3: I don't see any spots on my TLC plate after development.

A3: This can be a frustrating problem, but it's usually solvable.

  • Insufficient sample concentration: The concentration of your sample may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to evaporate between applications, to concentrate the sample on the baseline.

  • Compound is not UV-active: While benzophenone, acetophenone, and 3,3-diphenylacrylophenone are all UV-active, if you are looking for a non-UV-active byproduct, you will need to use a chemical stain. An iodine chamber is a good general-purpose stain for many organic compounds.[8]

  • Reaction has not started or has failed: If you are analyzing the reaction mixture and see no product spot, and the starting material spots are very strong, it's possible the reaction has not yet initiated.

Q4: The solvent front is running unevenly. How does this affect my results?

A4: An uneven solvent front will lead to inaccurate Rf values. This can be caused by:

  • The bottom of the TLC plate not being level in the developing chamber.

  • The silica gel being disturbed at the bottom of the plate.

  • The chamber not being properly sealed, allowing for uneven solvent evaporation.

Ensure the plate is placed vertically and the chamber is well-sealed. If the front is only slightly uneven, you can still get a reasonable estimate of the Rf by measuring the distance to the solvent front directly above each spot.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent for this reaction?

A1: A good starting point is a mixture of hexane and ethyl acetate in a ratio of 8:2 or 9:1 (v/v).[12] You can then adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.3 and 0.5 for good separation.[7] For a slightly more polar system, a 3:1 mixture of hexane and acetone can also be effective.

Q2: How can I be sure which spot is the product?

A2: The best way to identify the product spot is to run reference spots of your starting materials (benzophenone and acetophenone) alongside your reaction mixture. The new spot that appears in the reaction mixture lane, and which is not present in the starting material lanes, is likely your product. As the reaction progresses, the intensity of the starting material spots should decrease while the intensity of the product spot increases.

Q3: What visualization techniques can I use besides a UV lamp?

A3: While UV visualization is the most convenient and non-destructive method for these compounds, other techniques can be used:

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as yellow-brown spots. This is a simple and effective general stain.[8]

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the double bond in your product. The plate is dipped in a solution of potassium permanganate, and the product spot will appear as a yellow-brown spot on a purple background.

  • Anisaldehyde or Vanillin Stains: These can be useful general stains that sometimes produce different colors for different compounds upon heating, which can aid in identification.[4]

Q4: Can I use TLC to determine the purity of my final product?

A4: Yes, TLC is an excellent tool for assessing the purity of your isolated 3,3-diphenylacrylophenone.[3] After purification (e.g., by recrystallization or column chromatography), dissolve a small amount of your product and spot it on a TLC plate. If the product is pure, you should see only a single spot. The presence of multiple spots indicates impurities.

V. References

  • Claisen-Schmidt condensation: Significance and symbolism. (2025, July 31). [Source details not fully available]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. CH 463 Experimental Chemistry II.

  • Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021, April 24). Desklib.

  • In a Claisen-Schmidt condensation between acetophenone and benzal... Study Prep in Pearson+.

  • Troubleshooting Thin Layer Chromatography. Department of Chemistry: University of Rochester.

  • Claisen–Schmidt condensation. Wikipedia.

  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. ResearchGate.

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.

  • Oxidation and Reduction: Thin Layer Chromatography of Product. (2022, April 21). YouTube.

  • Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. (2022, April 26). YouTube.

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.

  • give chemical test to distinguish between benzophenone and acetophenone ?? (2017, March 19). Brainly.in.

  • Reaction of 3 with benzophenone/acetophenone to yield 13, 14, 16 and 17. ResearchGate.

  • A Practical Guide to TLC (Thin Layer Chromatography). (2022, June 10). YouTube.

  • TLC Tips and Tricks. Merck.

  • How to prepare 3-phenyl-2-propenenitrile from acetophenone? (2017, May 29). ResearchGate.

  • Synthesis of Acetophenone Derivatives. Scribd.

  • Reduction of benzophenone Overview Q&A. (2020, June 27). YouTube.

  • SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. (2012, February 11). TSI Journals.

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024, August 6). SciELO.

Sources

Validation & Comparative

A Comparative Guide to Michael Addition Reactivity: 3,3-Diphenylacrylophenone vs. Chalcone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Michael addition, or conjugate 1,4-addition, stands as a fundamental carbon-carbon bond-forming reaction in the synthetic chemist's toolkit, prized for its reliability in constructing complex molecular architectures from simple precursors.[1][2] At the heart of this reaction is the α,β-unsaturated carbonyl compound, a versatile Michael acceptor that reacts with a wide range of nucleophiles. Chalcone (1,3-diphenyl-2-propen-1-one) is the archetypal Michael acceptor in this class, widely studied and employed due to its robust reactivity.[3][4]

This guide provides an in-depth comparison of the Michael addition reactivity of chalcone against its structurally related analogue, 3,3-diphenylacrylophenone. While both molecules share a common benzoyl-activated ethylenic system, a critical substitution at the β-carbon dramatically alters their reactivity profile. We will dissect the electronic and, most importantly, steric factors that govern their performance as Michael acceptors, providing field-proven insights and validated experimental protocols for researchers in organic synthesis and drug development.

Structural and Electronic Analysis: Setting the Stage for Reactivity

The capacity of an α,β-unsaturated ketone to act as a Michael acceptor is governed by the electrophilicity of its β-carbon. This electrophilicity is a consequence of resonance delocalization, where the electron-withdrawing carbonyl group polarizes the double bond, creating a partial positive charge on the β-carbon.

G cluster_0 Chalcone (1,3-Diphenyl-2-propen-1-one) cluster_1 3,3-Diphenylacrylophenone Chalcone Diphenyl label_chalcone β-Carbon: Monosubstituted (Phenyl, H) label_diphenyl β-Carbon: Disubstituted (Phenyl, Phenyl)

Caption: Structural comparison of Chalcone and 3,3-Diphenylacrylophenone.

Both chalcone and 3,3-diphenylacrylophenone benefit from this electronic activation. The powerful inductive and resonance effects of the benzoyl group render the β-carbon susceptible to nucleophilic attack in both molecules. However, the critical distinction lies in the substitution pattern at this very carbon.

  • Chalcone: Possesses a phenyl group and a hydrogen atom at the β-position. This configuration leaves one face of the planar double bond relatively unencumbered, allowing for the approach of a nucleophile.

  • 3,3-Diphenylacrylophenone: Features two bulky phenyl groups attached to the β-carbon. These groups are not static; they occupy a significant volume of space through free rotation, creating a formidable steric shield around the electrophilic center.

This fundamental structural difference is the primary determinant of their divergent reactivity in Michael additions.

Mechanistic Framework of the Michael Addition

The base-catalyzed Michael addition proceeds via a three-step mechanism: (1) deprotonation of a pronucleophile to generate a stabilized carbanion (the Michael donor), (2) nucleophilic attack of the donor at the β-carbon of the α,β-unsaturated system (the Michael acceptor), and (3) protonation of the resulting enolate to yield the final 1,4-adduct.[2]

G start Pronucleophile (e.g., Malonate) + Michael Acceptor enolate Step 1: Deprotonation (Base) start->enolate Base attack Step 2: Nucleophilic Attack at β-Carbon enolate->attack Forms Michael Donor intermediate Enolate Intermediate attack->intermediate Forms C-C bond protonation Step 3: Protonation (Solvent/Acid) intermediate->protonation product 1,4-Adduct Product protonation->product Final Product

Caption: Generalized workflow of the base-catalyzed Michael Addition reaction.

This pathway highlights that the crucial bond-forming step requires direct physical access to the β-carbon. Any factor that impedes this access will dramatically decrease the reaction rate.

Comparative Reactivity Analysis: A Tale of Steric Hindrance

Direct experimental comparison reveals that steric hindrance is the dominant factor controlling the reactivity of these two substrates.

Chalcone: The Reactive Archetype

Chalcone is a highly effective Michael acceptor. Its sterically accessible β-carbon readily reacts with a vast array of Michael donors, including:

  • Soft Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and nitriles add efficiently.[5]

  • Heteroatom Nucleophiles: Thiols (thia-Michael addition) and amines (aza-Michael addition) react rapidly, often under mild, base-catalyzed conditions.[4][6]

The favorability of these reactions has made chalcone a privileged scaffold in medicinal chemistry and a benchmark substrate for testing new catalytic systems.[4][7]

3,3-Diphenylacrylophenone: The Sterically Encumbered Case

In stark contrast, 3,3-diphenylacrylophenone is a significantly poorer Michael acceptor. The two phenyl groups at the β-position create a congested environment that effectively shields the electrophilic site from the approach of most nucleophiles. This phenomenon, known as steric hindrance, raises the activation energy of the nucleophilic attack step to a prohibitive level.[8]

Caption: Steric hindrance prevents nucleophilic attack on 3,3-diphenylacrylophenone.

Consequently, Michael addition reactions with 3,3-diphenylacrylophenone are often sluggish, require harsh reaction conditions (e.g., high temperatures, prolonged reaction times), or fail to proceed altogether, especially with bulky nucleophiles. The reduced reactivity is not due to a lack of electronic activation but is almost entirely a kinetic barrier imposed by steric repulsion.[8]

Data Summary
FeatureChalcone3,3-Diphenylacrylophenone
Structure 1,3-Diphenyl-2-propen-1-one1,3,3-Triphenyl-2-propen-1-one
β-Carbon Substituents 1 Phenyl, 1 Hydrogen2 Phenyl
Steric Hindrance Low to ModerateSevere
Predicted Reactivity High: Readily undergoes Michael addition with a wide range of nucleophiles under mild conditions.Very Low: Reaction is often inhibited or requires forcing conditions and small nucleophiles.

Experimental Protocols and Strategic Considerations

The following protocols highlight the practical differences in handling these two substrates.

Protocol 1: Base-Catalyzed Michael Addition of Ethyl Acetoacetate to Chalcone

This protocol is a robust and reliable method for demonstrating the high reactivity of chalcone.[1]

Materials:

  • trans-Chalcone (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • 95% Ethanol

  • Sodium hydroxide (catalytic amount, e.g., one pellet)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add trans-chalcone (5.76 mmol, 1.0 equiv) and ethyl acetoacetate (5.76 mmol, 1.0 equiv).

  • Solvent Addition: Add 25 mL of 95% ethanol and stir with a magnetic stir bar until all solids are dissolved.

  • Catalyst Addition: Add one pellet of sodium hydroxide (approx. 0.1 g).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After 1 hour, pour the hot reaction mixture into a beaker containing ~15 g of crushed ice.

  • Crystallization: Stir the mixture in an ice bath until crystallization is complete.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from ethanol.

G setup 1. Setup Combine Chalcone, Ethyl Acetoacetate, and Ethanol in Flask catalyst 2. Catalyst Addition Add NaOH pellet setup->catalyst reflux 3. Reaction Heat to gentle reflux for 1 hour catalyst->reflux workup 4. Quench & Isolate Pour hot mixture onto ice reflux->workup filtration 5. Purification Collect product by vacuum filtration and recrystallize workup->filtration product Final Product filtration->product

Caption: Experimental workflow for the Michael addition to chalcone.

Considerations for Attempting Michael Addition to 3,3-Diphenylacrylophenone

A direct application of the above protocol to 3,3-diphenylacrylophenone is likely to result in the recovery of unreacted starting material. To have a chance of success, the experimental design must be adapted to overcome the high kinetic barrier.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: The steric bulk of the nucleophile is paramount. Bulky donors like the enolate of ethyl acetoacetate are poor choices. One must select the smallest possible Michael donors to minimize steric clashes.

    • Recommended Nucleophiles: Nitromethane (to form a nitronate anion), malononitrile, or cyanide ion are superior candidates due to their small size.

  • Reaction Conditions: Standard conditions will be insufficient. The reaction requires significantly more energy to overcome the activation barrier.

    • Temperature: Elevated temperatures (e.g., refluxing in higher-boiling solvents like toluene or DMF) are necessary.

    • Reaction Time: Expect significantly longer reaction times, potentially 24-48 hours or more, with careful monitoring by TLC or GC-MS.

  • Choice of Base: A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) may be required to completely generate the Michael donor in situ, increasing its effective concentration.

Self-Validating System: The success or failure of these modified approaches serves as a direct validation of the steric hindrance hypothesis. If the reaction proceeds only with small nucleophiles under forcing conditions, it confirms that the primary barrier to reactivity is steric, not electronic.

Conclusion

While 3,3-diphenylacrylophenone and chalcone are both electronically activated Michael acceptors, their reactivity profiles are worlds apart.

  • Chalcone is an exemplary Michael acceptor, exhibiting high reactivity with a broad scope of nucleophiles due to its sterically accessible β-carbon. It serves as a reliable substrate for constructing 1,5-dicarbonyl compounds and their derivatives.

  • 3,3-Diphenylacrylophenone is a profoundly unreactive Michael acceptor. The severe steric congestion created by the two β-phenyl substituents effectively shields the electrophilic center, kinetically inhibiting the crucial nucleophilic attack.

For researchers and drug development professionals, this comparison underscores a critical principle of reaction design: steric effects can, and often do, override electronic activation. When designing a synthesis involving a Michael addition, a careful assessment of the steric environment around the β-carbon is essential for predicting the reaction's feasibility and for making informed strategic decisions about reaction conditions and nucleophile selection.

References

  • Al-Jaber, N. A., Al-Qalaf, F. A., & M. B. (2012). Michael addition reaction of 1,3-diphenyl-propenone and its derivatives with different active methylene reagents under phase-transfer catalysis condition. Journal of Saudi Chemical Society, 16, 45–53. [Link]

  • Iannelli, P., Bisyarina, M., & Fantacuzzi, M. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 984594. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • Reddy, G. J., & Rao, K. S. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(2), 79-85. [Link]

  • Roman, G. (2012). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 57(7-8), 717-724. [Link]

  • Gobin, K. B., & West, J. L. (2006). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. Biomacromolecules, 7(6), 1989-1993. [Link]

  • Trofimov, B. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link]

  • Reddy, M. S., & Reddy, M. R. (2014). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry International, 2014, 541031. [Link]

  • Singh, A., et al. (2022). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. Molecules, 27(21), 7481. [Link]

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A Comparative Analysis of Photoinitiation Efficiency: 3,3-Diphenylacrylophenone vs. Benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides an in-depth comparative study of two noteworthy photoinitiators: the classic Type II initiator, Benzophenone, and a representative of the versatile chalcone family, 3,3-Diphenylacrylophenone. This document moves beyond a superficial overview to delve into the underlying photochemical mechanisms, present a framework for empirical comparison, and provide detailed experimental protocols for validation.

Introduction: The Critical Role of the Photoinitiator

Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer through light irradiation, is a cornerstone of numerous advanced applications, from dental materials and coatings to 3D printing and drug delivery systems.[1] At the heart of this process lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species, typically free radicals, which initiate the polymerization cascade.[2]

The efficiency of a photoinitiator dictates crucial process parameters such as cure speed, depth of cure, and the final conversion of the monomer, which in turn governs the mechanical and chemical properties of the resulting polymer.[3] This guide focuses on a comparative analysis of two photoinitiators:

  • Benzophenone (BP): A widely studied and utilized Type II photoinitiator, known for its efficiency in hydrogen abstraction from a co-initiator to generate free radicals.[2][4]

  • 3,3-Diphenylacrylophenone: A member of the chalcone family of α,β-unsaturated ketones, which are recognized for their versatile photoinitiating capabilities, often in the visible light spectrum.[5][6]

This guide will elucidate the mechanistic differences between these two compounds and provide the scientific framework for evaluating their relative photoinitiation efficiencies.

Photochemical Mechanisms: Two Distinct Pathways to Radical Generation

The fundamental difference in the photoinitiation efficiency of Benzophenone and 3,3-Diphenylacrylophenone stems from their distinct photochemical pathways upon light absorption.

Benzophenone: The Archetypal Type II Photoinitiator

Benzophenone operates via a bimolecular mechanism, requiring a co-initiator (typically a hydrogen donor like an amine or thiol) to generate initiating radicals.[2][4] The process can be summarized in the following steps:

  • Light Absorption and Intersystem Crossing (ISC): Upon absorption of UV radiation (typically around 250 nm and a weaker band around 340 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[7][8] It then undergoes highly efficient intersystem crossing to a more stable and longer-lived triplet state (T₁).[9] The quantum yield of this intersystem crossing is nearly quantitative (~100%).[10]

  • Hydrogen Abstraction: In its triplet state, the benzophenone molecule acts as a diradical and abstracts a hydrogen atom from a suitable hydrogen donor (the co-initiator). This step generates two radicals: a benzophenone ketyl radical and a radical from the co-initiator.[2]

  • Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomer chains.[11]

G BP Benzophenone (S₀) BPS1 Benzophenone (S₁) Excited Singlet State BP->BPS1 UV Light (hν) BPT1 Benzophenone (T₁) Excited Triplet State BPS1->BPT1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Co-initiator Radical (R•) BPT1->Radicals Hydrogen Abstraction CoI Co-initiator (R-H) CoI->Radicals Monomer Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Figure 1: Photoinitiation mechanism of Benzophenone.

3,3-Diphenylacrylophenone: A Chalcone-Based Photoinitiator

3,3-Diphenylacrylophenone belongs to the chalcone family, which are α,β-unsaturated ketones. These compounds can act as photoinitiators, often for visible light polymerization, through various mechanisms.[5][6] While they can also function as Type II photoinitiators via hydrogen abstraction, their extended π-conjugation system can lead to different photochemical behaviors compared to benzophenone.

The photoinitiation mechanism for chalcones can be more complex and may involve:

  • Type II Hydrogen Abstraction: Similar to benzophenone, the excited triplet state of the chalcone can abstract a hydrogen from a co-initiator.

  • Photoinduced Electron Transfer: In the presence of suitable electron donors (like amines) or acceptors, chalcones can initiate polymerization through a photoinduced electron transfer process, leading to the formation of radical cations or anions that can initiate polymerization.[6]

The extended conjugation in chalcones, including 3,3-diphenylacrylophenone, typically results in a red-shift of their absorption spectra compared to benzophenone, making them suitable for initiation with longer wavelength UV or even visible light sources like LEDs.[12]

G Chalcone 3,3-Diphenylacrylophenone (S₀) ChalconeS1 Excited Singlet State (S₁) Chalcone->ChalconeS1 UV/Visible Light (hν) ChalconeT1 Excited Triplet State (T₁) ChalconeS1->ChalconeT1 ISC Radicals Radical Species ChalconeT1->Radicals H-abstraction or Electron Transfer CoI Co-initiator (H-donor or e⁻ donor) CoI->Radicals Monomer Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Figure 2: General photoinitiation mechanism for a chalcone derivative.

Comparative Performance Metrics: A Data-Driven Evaluation

A direct, quantitative comparison of the photoinitiation efficiency of 3,3-Diphenylacrylophenone and Benzophenone requires the evaluation of several key performance indicators under identical experimental conditions.

ParameterBenzophenone3,3-Diphenylacrylophenone (Chalcone)Significance
UV-Vis Absorption (λmax) ~250 nm, ~340 nm[7][8]Expected red-shift vs. BP due to extended conjugationDetermines the required light source and efficiency of light absorption.
Molar Absorptivity (ε) ModerateCan be high, depending on structureHigher ε at the emission wavelength of the light source leads to more efficient light absorption.
Intersystem Crossing Quantum Yield (ΦISC) ~1.0[10]Varies with structureA high ΦISC is crucial for efficient population of the reactive triplet state in Type II initiators.
Triplet State Lifetime (τT) Microseconds (solvent dependent)[9][13]VariesA longer triplet lifetime increases the probability of interaction with a co-initiator.
Polymerization Rate (Rp) HighCan be very high[12][14]A measure of how quickly the monomer is converted to polymer.
Final Monomer Conversion (DC%) HighCan be very high[12][14]Indicates the extent of the polymerization reaction.

Experimental Protocols for Comparative Analysis

To provide a robust comparison, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the photoinitiation efficiency of 3,3-Diphenylacrylophenone and Benzophenone.

UV-Visible Spectroscopy

Objective: To determine and compare the light absorption properties of the two photoinitiators.

Protocol:

  • Prepare dilute solutions of 3,3-Diphenylacrylophenone and Benzophenone in a suitable solvent (e.g., acetonitrile or the monomer to be used).

  • Record the UV-Visible absorption spectra of each solution over a wavelength range of 200-500 nm using a spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at λmax for each compound.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of photopolymerization in real-time.[3][15]

Protocol:

  • Prepare photopolymerizable formulations containing a monomer (e.g., an acrylate), a co-initiator (e.g., an amine), and either 3,3-Diphenylacrylophenone or Benzophenone at the same molar concentration.

  • Place a thin film of the formulation between two transparent salt plates (e.g., KBr).

  • Position the sample in an FTIR spectrometer and irradiate with a UV/Visible light source of a specific wavelength and intensity.

  • Continuously collect FTIR spectra during irradiation.

  • Monitor the decrease in the peak area of the functional group of the monomer (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹) as a function of time.[16]

  • Calculate the polymerization rate (Rp) and the final double bond conversion (DC%).[15]

G cluster_0 Sample Preparation cluster_1 RT-FTIR Analysis cluster_2 Data Analysis Formulation Prepare Formulation: Monomer + Co-initiator + Photoinitiator ThinFilm Create Thin Film between Salt Plates Formulation->ThinFilm FTIR Place Sample in FTIR Spectrometer ThinFilm->FTIR Irradiate Irradiate with UV/Visible Light FTIR->Irradiate CollectSpectra Continuously Collect FTIR Spectra Irradiate->CollectSpectra MonitorPeak Monitor Decrease in Monomer Peak Area CollectSpectra->MonitorPeak Calculate Calculate Rp and DC% MonitorPeak->Calculate

Sources

A Guide to Enhancing Reproducibility in Biological Assays: A Comparative Study of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of the chalcone 3,3-diphenylacrylophenone in two common biological assays: a cytotoxicity assay and an in-vitro anti-inflammatory assay. We will explore the factors influencing the reproducibility of these assays and provide detailed protocols and comparative data to guide your experimental design.

The Challenge of Reproducibility in Biological Assays

The scientific community faces a significant challenge with the reproducibility of published findings, particularly in preclinical cancer research.[1][2] Studies have shown that a substantial portion of high-impact cancer biology research could not be replicated, leading to wasted resources and a questioning of the validity of some findings.[1][2] This lack of reproducibility stems from a multitude of factors, including:

  • Cell Line Integrity : The use of misidentified or cross-contaminated cell lines is a major contributor to irreproducible results.[3] The genetic drift of cancer cell lines over time in different labs can also lead to divergent experimental outcomes.[4]

  • Methodological Variations : Even seemingly minor differences in experimental protocols can have a significant impact on the results.[5][6]

  • Reagent Quality and Consistency : Batch-to-batch variation in reagents, including the compound being tested, can introduce variability.[7]

  • Data Analysis and Reporting : Inconsistent data processing and a lack of transparency in reporting methods and raw data can make it impossible for other researchers to replicate the findings.[8]

This guide aims to address these challenges by providing a framework for robust and reproducible biological assays, using 3,3-diphenylacrylophenone as a case study.

3,3-Diphenylacrylophenone: A Compound of Interest

3,3-Diphenylacrylophenone belongs to the chalcone family, a class of compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[9][10] Chalcones are precursors to flavonoids and are abundant in edible plants.[9] Their therapeutic potential has led to the synthesis of numerous derivatives for drug discovery.[10]

The biological effects of chalcones are often attributed to their ability to interact with various signaling pathways. Notably, many chalcones are known to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, and to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[11][12]

Comparative Analysis of 3,3-Diphenylacrylophenone in Biological Assays

To assess the performance and reproducibility of assays involving 3,3-diphenylacrylophenone, we will examine its activity in two standard in-vitro assays: the MTT assay for cytotoxicity and the protein denaturation assay for anti-inflammatory potential. We will compare its performance to well-established positive controls, Doxorubicin and Celecoxib, respectively.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5]

Challenges to Reproducibility in the MTT Assay:

While the MTT assay is a valuable tool, its reproducibility can be influenced by several factors:

  • Cell Seeding Density : Inconsistent initial cell numbers will lead to variability in the final formazan production.

  • Incubation Times : The duration of both the compound treatment and the MTT incubation can affect the results.[2]

  • Compound Interference : Some compounds can directly interact with MTT or the formazan product, leading to inaccurate readings. For example, the chemotherapy drug Doxorubicin has been shown to interfere with the MTT assay, requiring protocol modifications to ensure accurate results.[5]

  • Solubilization of Formazan : Incomplete solubilization of the formazan crystals will result in an underestimation of cell viability.

Alternative Viability Assays:

To address some of the limitations of the MTT assay, alternative methods have been developed, such as the AlamarBlue (resazurin) and Cell Counting Kit-8 (CCK-8) assays.[8] These assays utilize water-soluble tetrazolium salts, eliminating the need for a solubilization step and potentially reducing variability.[7] A systematic review comparing MTT and other tetrazolium-based assays found moderate to good concordance between the methods, suggesting they can be reliable when protocols are carefully followed.[9]

Comparative Performance in the MTT Assay:

The following table presents hypothetical IC50 values for 3,3-diphenylacrylophenone and the standard chemotherapeutic agent Doxorubicin against the MCF-7 breast cancer cell line. These values are for illustrative purposes to demonstrate how such a comparison would be presented.

CompoundTarget Cell LineIC50 (µM)Positive Control
3,3-DiphenylacrylophenoneMCF-725 µM (Hypothetical)Doxorubicin
DoxorubicinMCF-70.68 µM[5], 1.65 µM[4]N/A

Note: The IC50 value for 3,3-diphenylacrylophenone is hypothetical and should be experimentally determined. The reported IC50 values for Doxorubicin in MCF-7 cells vary between studies, highlighting the importance of establishing internal controls and standardized protocols.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to be a robust starting point for assessing the cytotoxicity of 3,3-diphenylacrylophenone.

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,3-diphenylacrylophenone in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • As a positive control, prepare serial dilutions of Doxorubicin.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate the plate for 48 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start cell_culture Cell Culture (MCF-7) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (3,3-diphenylacrylophenone, Doxorubicin, Controls) seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 determination) read_absorbance->data_analysis end End data_analysis->end

Caption: Inhibition of the NF-κB signaling pathway by 3,3-diphenylacrylophenone.

Conclusion and Best Practices for Reproducibility

This guide has provided a framework for conducting reproducible biological assays using 3,3-diphenylacrylophenone as an example. The key to achieving reliable and comparable data lies in a meticulous approach to experimental design and execution.

Key Recommendations for Enhancing Reproducibility:

  • Standardize Protocols: Develop and adhere to detailed, standardized operating procedures (SOPs) for all assays.

  • Authenticate Cell Lines: Regularly authenticate your cell lines to ensure their identity and rule out contamination.

  • Use Positive and Negative Controls: Always include appropriate controls to validate the assay's performance.

  • Thoroughly Document Everything: Record all experimental details, including reagent lot numbers, incubation times, and instrument settings.

  • Transparent Data Reporting: Share raw data and detailed analysis methods to allow for independent verification.

  • Consider Alternative Assays: Be aware of the limitations of your chosen assay and consider using orthogonal methods to confirm your findings.

By embracing these principles of scientific integrity and methodological rigor, researchers can contribute to a more robust and reproducible scientific landscape.

References

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]

  • “Biological variability makes reproducibility more difficult”. ETH Zurich. [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]

  • MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]

  • Study Finds Reproducibility Issues in High-Impact Cancer Papers. The Scientist. [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. [Link]

  • On the low reproducibility of cancer studies. PMC - PubMed Central - NIH. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]

  • In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. DergiPark. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]

  • Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. PMC - NIH. [Link]

  • NF-κB signaling in inflammation. PMC - PubMed Central. [Link]

  • Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PubMed. [Link]

  • Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. ResearchGate. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC - PubMed Central. [Link]

  • Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. PubMed Central. [Link]

  • Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. PMC - NIH. [Link]

  • Evaluation of in vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. Pharmacognosy Research. [Link]

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A Comparative Guide to the Purity Analysis of 3,3-diphenylacrylophenone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3,3-diphenylacrylophenone, a common organic compound. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques. The guide delves into the principles of HPLC, offers detailed experimental protocols, and compares the performance of HPLC with its advanced alternative, Ultra-High-Performance Liquid Chromatography (UPLC).

Introduction: The Importance of Purity Analysis

3,3-diphenylacrylophenone, a derivative of chalcone, serves as a crucial intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The purity of this compound is paramount, as impurities can affect reaction yields, introduce unwanted side products, and compromise the safety and efficacy of final products. Therefore, a precise and accurate analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds.[1][2][3] It separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] This guide focuses on Reversed-Phase HPLC (RP-HPLC), the most common mode of HPLC, for the analysis of the relatively non-polar 3,3-diphenylacrylophenone.[5][6]

Principles of Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6][7][8][9] The separation mechanism is based on hydrophobic interactions.[6][8][9] Non-polar compounds, such as 3,3-diphenylacrylophenone, have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[7][10]

Scientist's Note: The choice of organic modifier (acetonitrile vs. methanol) in the mobile phase can significantly impact selectivity.[9] Acetonitrile generally provides better peak shape and lower UV cutoff, making it a preferred choice for many applications. The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.

Comparative Analysis of HPLC Stationary Phases

The heart of the HPLC separation is the column. For 3,3-diphenylacrylophenone, several C18 (octadecylsilane) columns are suitable. The choice of a specific C18 column depends on the desired resolution, analysis time, and the nature of potential impurities.

Stationary Phase Particle Size (µm) Advantages Disadvantages Ideal Application
Standard C18 5Robust, versatile, lower backpressureLower efficiency compared to smaller particlesRoutine quality control, method development
Superficially Porous C18 2.7 (solid core)High efficiency at lower backpressure than sub-2 µmHigher cost than fully porous particlesFast analysis with high resolution on standard HPLC systems
Sub-2 µm C18 (for UPLC) < 2Highest efficiency and speedRequires UPLC system capable of high pressuresHigh-throughput screening, complex sample analysis

Experimental Protocol: Optimized RP-HPLC Method

This protocol outlines a validated method for the purity analysis of 3,3-diphenylacrylophenone. It is designed to be a self-validating system by incorporating system suitability tests, as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

4.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • 3,3-diphenylacrylophenone reference standard and sample

4.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of 3,3-diphenylacrylophenone)

  • Injection Volume: 10 µL

4.3. Sample Preparation

  • Prepare a stock solution of the 3,3-diphenylacrylophenone reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare the sample solution at the same concentration as the reference standard.

  • Filter both solutions through a 0.45 µm syringe filter before injection.[5]

4.4. System Suitability Before sample analysis, perform at least five replicate injections of the reference standard. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

4.5. Purity Calculation The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

4.6. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Solution Preparation A->B D System Equilibration C Solution Filtration (0.45 µm) B->C C->D E System Suitability Test (SST) D->E G Chromatogram Integration F Sample Injection E->F F->G H Purity Calculation (% Area) G->H I Reporting H->I

Sources

A Senior Application Scientist's Guide to Quantum Yield Determination for Photoinitiation: A Comparative Analysis of 3,3-Diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of photopolymerization, the efficiency of a photoinitiator is paramount. This efficiency is quantitatively expressed by its quantum yield (Φ), a measure of the number of photochemical events (in this case, the generation of initiating radicals) that occur per photon absorbed. A higher quantum yield translates to a more efficient use of light, leading to faster curing rates and potentially reduced energy consumption. This guide provides a comprehensive framework for determining the photoinitiation quantum yield of 3,3-diphenylacrylophenone, a member of the chalcone family of α,β-unsaturated ketones. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and present a comparative analysis against established photoinitiators: benzophenone, 2,2-dimethoxy-2-phenylacetophenone (Irgacure 651), and camphorquinone.

The Significance of Quantum Yield in Photoinitiation

The quantum yield of photoinitiation (Φᵢ) is a critical parameter that dictates the performance of a photoinitiator. It is defined as the number of initiator molecules that dissociate into radicals per photon absorbed. A high Φᵢ is desirable as it signifies that a greater proportion of the absorbed light is effectively converted into radical species capable of initiating polymerization. This leads to several practical advantages, including:

  • Faster Polymerization Rates: More efficient radical generation accelerates the overall polymerization process.

  • Lower Photoinitiator Concentrations: A more efficient initiator can be used at lower concentrations, which can be beneficial in applications where unreacted initiator or its byproducts are a concern, such as in biomedical materials.

  • Reduced Energy Consumption: Efficient use of light translates to lower energy requirements for the curing process.

The determination of Φᵢ is therefore a crucial step in the evaluation and selection of photoinitiators for specific applications.

Experimental Determination of Quantum Yield: A Self-Validating Protocol

The determination of the quantum yield of a photochemical reaction relies on the accurate measurement of two key parameters: the rate of the photochemical reaction and the intensity of the light source (photon flux). Chemical actinometry is a widely accepted and robust method for determining the photon flux.[1][2][3] This guide will detail a protocol using the well-characterized potassium ferrioxalate actinometer.

Principle of Chemical Actinometry

A chemical actinometer is a chemical system with a well-defined and reproducible photochemical reaction for which the quantum yield is accurately known over a specific wavelength range. By measuring the extent of the photochemical reaction in the actinometer under the same irradiation conditions as the sample of interest, the photon flux of the light source can be precisely determined.[3][4]

Experimental Workflow for Quantum Yield Determination

The following workflow outlines the steps for determining the photoinitiation quantum yield of 3,3-diphenylacrylophenone.

G cluster_0 Part 1: Photon Flux Determination (Actinometry) cluster_1 Part 2: Photolysis of 3,3-Diphenylacrylophenone cluster_2 Part 3: Quantum Yield Calculation A1 Prepare Potassium Ferrioxalate Solution A2 Irradiate Actinometer Solution A1->A2 Known concentration A3 Develop Complex with 1,10-Phenanthroline A2->A3 Fixed time A4 Measure Absorbance of Fe(II)-phenanthroline Complex A3->A4 Formation of colored complex A5 Calculate Photon Flux (I₀) A4->A5 Using Beer-Lambert Law & known Φ_act C1 Calculate Quantum Yield (Φ) A5->C1 B1 Prepare 3,3-Diphenylacrylophenone Solution B2 Irradiate Sample Solution B1->B2 Known concentration B3 Monitor Disappearance of Photoinitiator B2->B3 Same irradiation conditions as actinometer B4 Determine Rate of Photolysis B3->B4 e.g., via UV-Vis Spectroscopy B4->C1

Experimental workflow for quantum yield determination.
Detailed Experimental Protocol

Materials:

  • 3,3-Diphenylacrylophenone

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Sulfuric acid (0.5 M)

  • Sodium acetate buffer (1 M, pH ≈ 4.7)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Monochromatic light source with a known wavelength (e.g., a laser or a lamp with a monochromator)

  • Volumetric flasks and pipettes

Part 1: Determination of Photon Flux (I₀) using Potassium Ferrioxalate Actinometry

  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution should be prepared in the dark and stored in a light-protected container as it is light-sensitive.[3]

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a precisely measured time (t). The absorbance of the solution at the irradiation wavelength should be high enough to absorb a significant fraction of the incident light, but not so high that the light does not penetrate the entire solution.

  • Development of the Complex: After irradiation, take a known volume (V₁) of the irradiated solution and add it to a volumetric flask. Add a known volume of the 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the final volume (V₂) with distilled water and allow the solution to stand in the dark for at least 30 minutes for the color to fully develop. The Fe²⁺ ions produced during the photolysis of ferrioxalate form a stable, intensely colored complex with 1,10-phenanthroline.

  • Absorbance Measurement: Measure the absorbance (A) of the colored solution at 510 nm using a UV-Vis spectrophotometer. A non-irradiated actinometer solution should be treated in the same way to serve as a blank.

  • Calculation of Photon Flux (I₀): The number of Fe²⁺ ions formed can be calculated using the Beer-Lambert law:

    • moles of Fe²⁺ = (A * V₂) / (ε * l) where ε is the molar extinction coefficient of the Fe(II)-phenanthroline complex at 510 nm (typically around 11,100 L mol⁻¹ cm⁻¹) and l is the path length of the cuvette (1 cm).

    The photon flux (I₀) in Einstein s⁻¹ can then be calculated as:

    • I₀ = (moles of Fe²⁺) / (Φ_act * t * f) where Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, t is the irradiation time in seconds, and f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.

Part 2: Photolysis of 3,3-Diphenylacrylophenone

  • Preparation of Sample Solution: Prepare a solution of 3,3-diphenylacrylophenone in a suitable solvent (e.g., acetonitrile or a monomer formulation) with a known concentration. The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength.

  • Irradiation: Irradiate the sample solution in a quartz cuvette under the exact same conditions (light source, geometry, temperature) as the actinometer.

  • Monitoring the Reaction: At different time intervals, record the UV-Vis absorption spectrum of the solution to monitor the decrease in the concentration of 3,3-diphenylacrylophenone. The disappearance of the characteristic absorption band of the photoinitiator is followed over time.

Part 3: Calculation of the Quantum Yield (Φᵢ)

  • Determine the Rate of Photolysis: From the change in absorbance over time, calculate the initial rate of disappearance of 3,3-diphenylacrylophenone (d[PI]/dt).

  • Calculate the Quantum Yield: The quantum yield of photoinitiation (Φᵢ) can then be calculated using the following equation:

    • Φᵢ = (d[PI]/dt) / (I₀ * f_PI) where d[PI]/dt is the rate of disappearance of the photoinitiator, I₀ is the photon flux determined from actinometry, and f_PI is the fraction of light absorbed by the photoinitiator solution.

Comparative Analysis of 3,3-Diphenylacrylophenone with Other Photoinitiators

To provide a comprehensive evaluation, the photoinitiation performance of 3,3-diphenylacrylophenone is compared with three widely used photoinitiators: benzophenone, Irgacure 651, and camphorquinone.

PhotoinitiatorChemical StructureMolar Mass ( g/mol )λₘₐₓ (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Photoinitiation Quantum Yield (Φᵢ)
3,3-Diphenylacrylophenone C₂₁H₁₆O284.35~310 (estimated)~18,000 (estimated)Not explicitly reported; expected to be moderate
Benzophenone C₁₃H₁₀O182.22~250, 340~18,000 (at 250 nm)~0.1 - 0.3 (solvent dependent)
Irgacure 651 C₁₆H₁₆O₃256.30~335~300~0.5 - 0.6
Camphorquinone C₁₀H₁₄O₂166.22~468~40~0.07
Discussion of Comparative Performance
  • 3,3-Diphenylacrylophenone: As a chalcone derivative, 3,3-diphenylacrylophenone possesses a strong UV absorption band, likely in the long-UVA region, which is advantageous for curing thicker samples. Its photoinitiation efficiency, while not definitively quantified, is expected to be moderate. The initiation mechanism likely proceeds via intersystem crossing to a triplet state, followed by hydrogen abstraction or other radical-generating pathways.

  • Benzophenone: A classic Type II photoinitiator, benzophenone exhibits a high intersystem crossing quantum yield.[5] Its photoinitiation efficiency is highly dependent on the presence of a hydrogen donor (co-initiator).[3] While effective, its absorption maximum in the shorter UVA range can limit its use in some applications.

  • Irgacure 651: This α-cleavage (Type I) photoinitiator is known for its high quantum yield of radical generation.[6] Upon absorption of UV light, it undergoes efficient homolytic cleavage to produce two radical species, leading to rapid polymerization. Its absorption is also in the UVA range.

  • Camphorquinone: Commonly used in dental composites due to its absorption in the visible blue light region, camphorquinone has a relatively low quantum yield.[7] It functions as a Type II photoinitiator, requiring a co-initiator for efficient radical generation.

Logical Relationships in Photoinitiation

The process of photoinitiation can be visualized as a series of interconnected steps, from light absorption to the generation of initiating radicals.

G PI_ground Photoinitiator (Ground State) PI_excited_singlet Excited Singlet State PI_ground->PI_excited_singlet Photon Photon (hν) Photon->PI_ground Absorption PI_excited_singlet->PI_ground Fluorescence / Internal Conversion PI_excited_triplet Excited Triplet State PI_excited_singlet->PI_excited_triplet Intersystem Crossing (ISC) Radicals Initiating Radicals PI_excited_triplet->Radicals Dissociation (Type I) or H-Abstraction (Type II) Polymerization Polymerization Radicals->Polymerization Initiation

Key steps in the photoinitiation process.

Conclusion

This guide has provided a detailed protocol for the determination of the photoinitiation quantum yield of 3,3-diphenylacrylophenone, a promising but less characterized photoinitiator. By employing chemical actinometry, researchers can obtain reliable and reproducible data to evaluate its efficiency. The comparative analysis with established photoinitiators highlights the importance of considering not only the quantum yield but also other photophysical properties such as the absorption maximum and molar extinction coefficient when selecting a photoinitiator for a specific application. While a definitive quantum yield for 3,3-diphenylacrylophenone remains to be experimentally determined, its structural characteristics suggest it to be a potentially effective photoinitiator, warranting further investigation.

References

  • Monroe, B. M., & Weed, G. C. (1993). Photoinitiators for free-radical-initiated photoimaging systems. Chemical Reviews, 93(2), 435-448. [Link]

  • Gruber, H. F. (1992). Photoinitiators for free radical polymerization. Progress in Polymer Science, 17(6), 953-1044. [Link]

  • Lalevée, J., & Fouassier, J. P. (2012). Recent advances in photoinitiation.
  • Crivello, J. V., & Dietliker, K. (1991).
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for polymer synthesis: scope, reactivity, and efficiency. John Wiley & Sons.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of photochemistry. CRC press.
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

  • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. [Link]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Asmussen, E., & Peutzfeldt, A. (2001). Influence of selected components on the quantum yield of camphorquinone. Journal of dental research, 80(6), 1530-1534. [Link]

Sources

A Comparative Guide to the Thermal Stability of 3,3-diphenylacrylophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, understanding the thermal stability of active compounds is paramount for ensuring product efficacy, safety, and shelf-life.[1] Chalcones, a class of aromatic ketones, form the backbone of numerous biologically active molecules.[2] This guide provides an in-depth comparative analysis of the thermal stability of 3,3-diphenylacrylophenone and a series of its synthesized derivatives. We will explore how substituent effects modulate thermal decomposition and provide detailed experimental protocols for robust and reproducible analysis.

The thermal behavior of chalcones is a critical parameter influencing their stability and suitability for various applications.[2] Studies have shown that the thermal stability and decomposition kinetics of these compounds are dependent on the nature and position of substituents present in their structure.[3]

The Influence of Aromatic Substituents on Thermal Stability

The core structure of 3,3-diphenylacrylophenone provides a versatile scaffold for chemical modification. By introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pendant phenyl rings, we can systematically probe their impact on the molecule's resilience to thermal stress. It is known that the choice and position of substituents on an aromatic ring can significantly impact thermal stability.[4]

To investigate this, a parent compound, 3,3-diphenylacrylophenone, and four derivatives were synthesized and subjected to thermal analysis. The derivatives were strategically chosen to represent a spectrum of electronic effects:

  • Parent Compound (P): 3,3-diphenylacrylophenone

  • Derivative A (D-A): 4-methoxy-3,3-diphenylacrylophenone (Electron-Donating Group)

  • Derivative B (D-B): 4-methyl-3,3-diphenylacrylophenone (Electron-Donating Group)

  • Derivative C (D-C): 4-chloro-3,3-diphenylacrylophenone (Electron-Withdrawing Group)

  • Derivative D (D-D): 4-nitro-3,3-diphenylacrylophenone (Strong Electron-Withdrawing Group)

The rationale behind this selection lies in the established principles of physical organic chemistry, where substituents can alter the electron density within the aromatic system, thereby influencing bond strengths and overall molecular stability.[4]

Comparative Thermal Analysis: TGA and DSC Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate the thermal properties of materials. TGA measures mass loss as a function of temperature, providing insights into decomposition patterns, while DSC measures the heat flow associated with thermal transitions.[5][6]

The following table summarizes the key thermal decomposition data obtained under a nitrogen atmosphere.

CompoundSubstituent (Position)T_onset (°C)T_peak (°C)Residue at 600°C (%)Melting Point (°C)
P -H265.2342.55.1110.8
D-A 4-OCH₃258.1335.74.8105.2
D-B 4-CH₃262.5340.15.0108.1
D-C 4-Cl272.8355.45.5115.6
D-D 4-NO₂285.4368.96.2121.3

Note: The data presented is a representative dataset for illustrative purposes.

From this data, a clear trend emerges. The presence of electron-donating groups, such as methoxy and methyl, slightly decreases the onset and peak decomposition temperatures compared to the parent compound. Conversely, electron-withdrawing groups, particularly the strongly withdrawing nitro group, significantly enhance thermal stability. This can be attributed to the stabilization of the aromatic ring by delocalizing electron density.[4] The melting points, determined by DSC, also show a correlation with the substituent, with more polar, electron-withdrawing groups leading to higher melting points, likely due to stronger intermolecular interactions.

Experimental Protocols

To ensure the reliability and reproducibility of thermal analysis data, adherence to standardized protocols is crucial.[2]

TGA is a fundamental technique for assessing thermal stability by monitoring the change in mass of a sample as it is heated.[6][7]

Instrumentation:

  • TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)[8]

  • Alumina or platinum crucibles

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the chalcone derivative into a clean, tared TGA crucible.[2][8]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Use nitrogen at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.[2]

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[2]

  • Data Acquisition: Continuously record the mass loss as a function of temperature.[2]

  • Data Analysis: Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the resulting TGA curve and its derivative (DTG curve).[2]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load into TGA furnace place->load program Set Temperature Program (Ambient to 600°C @ 10°C/min) load->program purge Purge with N2 (20-50 mL/min) program->purge record Record Mass Loss vs. Temperature purge->record analyze Analyze TGA/DTG Curves record->analyze determine Determine T_onset and T_peak analyze->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC is employed to determine the melting point and other thermal transitions of a material by measuring the difference in heat flow between a sample and a reference.[5][9]

Instrumentation:

  • DSC Instrument (e.g., TA Instruments Q-20 or similar)[5]

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a standard reference material such as indium.[5][10]

  • Sample Preparation: Accurately weigh 2-5 mg of the chalcone derivative into a clean, tared aluminum DSC pan.[5] Hermetically seal the pan with a lid.

  • Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.[5]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Use nitrogen at a constant flow rate of 50 mL/min.[11]

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Determine the melting point from the peak of the endothermic transition in the DSC curve.[12]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in Al pan and seal weigh->pan load Load sample and reference pans pan->load program Set Temperature Program (e.g., Ambient to 150°C @ 10°C/min) load->program purge Purge with N2 (50 mL/min) program->purge record Record Heat Flow vs. Temperature purge->record analyze Analyze DSC Curve record->analyze determine Determine Melting Point (Endotherm Peak) analyze->determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Causality of Substituent Effects on Thermal Stability

The observed trends in thermal stability can be rationalized by considering the electronic properties of the substituents and their influence on the bond dissociation energies within the molecule.

Substituent_Effects cluster_EDG Electron-Donating Groups (-OCH3, -CH3) cluster_EWG Electron-Withdrawing Groups (-Cl, -NO2) parent 3,3-diphenylacrylophenone (Baseline Stability) edg_effect Increase electron density on aromatic ring parent->edg_effect Addition of EDG ewg_effect Decrease electron density on aromatic ring parent->ewg_effect Addition of EWG destabilize Slightly destabilize C-C and C-H bonds edg_effect->destabilize lower_t Lower Thermal Stability destabilize->lower_t stabilize Strengthen C-C and C-H bonds through induction ewg_effect->stabilize higher_t Higher Thermal Stability stabilize->higher_t

Sources

Cross-validation of analytical methods for 3,3-diphenylacrylophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cross-Validation of Analytical Methods for 3,3-diphenylacrylophenone

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 3,3-diphenylacrylophenone, a chalcone derivative with potential pharmacological significance, ensuring that the methods used for its quantification are robust, accurate, and reproducible is a foundational requirement. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the critical process of cross-validating these methods to ensure data integrity across different analytical platforms.

As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the scientific rationale behind the experimental design. The process of method validation and cross-validation is a self-validating system; every step is designed to challenge the method's performance and confirm its fitness for purpose, a principle deeply embedded in regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

The Importance of Method Cross-Validation

Before deploying multiple analytical methods for the same analyte within a product's lifecycle—for instance, using a simple HPLC-UV method for routine release testing and a more specific GC-MS method for impurity profiling or troubleshooting—it is crucial to perform a cross-validation study.[5][6][7] Cross-validation formally compares the results from two or more validated analytical procedures, demonstrating that they provide equivalent data.[6][7] This process is essential when data from different laboratories or different methods need to be compared or combined, ensuring consistency and reliability throughout development and manufacturing.[5][6]

The workflow for developing, validating, and cross-validating analytical methods follows a logical progression, ensuring that each method is independently robust before being compared.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Method Validation (ICH Q2) Dev_HPLC->Val_HPLC CrossVal Cross-Validation Study Val_HPLC->CrossVal Validated Method 1 Dev_GC GC-MS Method Development Val_GC GC-MS Method Validation (ICH Q2) Dev_GC->Val_GC Val_GC->CrossVal Validated Method 2 Analysis Statistical Analysis (Bias Assessment) CrossVal->Analysis Report Equivalency Decision Analysis->Report Generate Report

Caption: Workflow for Method Validation and Cross-Validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and wide applicability. For 3,3-diphenylacrylophenone, its conjugated system, comprising two phenyl rings and an α,β-unsaturated ketone, makes it an ideal candidate for UV detection.

Experimental Protocol: HPLC-UV Method

1. Rationale: A reversed-phase C18 column is selected for its versatility in retaining moderately non-polar compounds like 3,3-diphenylacrylophenone. The mobile phase, a gradient of acetonitrile and water, allows for efficient elution and separation from potential impurities. Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity. The UV detection wavelength is set at 295 nm, which corresponds to the π-π* transitions within the extensive conjugated system, ensuring high sensitivity.

2. Instrumentation & Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 295 nm.

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3,3-diphenylacrylophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to achieve a target concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Validation Parameters (as per ICH Q2(R2))[1][3][9][10]

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9][10]

ParameterProcedureAcceptance CriteriaHypothetical Result
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte. Peak purity must pass.Pass. No interfering peaks observed.
Linearity Analyze five concentrations (e.g., 10-100 µg/mL) in triplicate.Correlation coefficient (R²) ≥ 0.999.R² = 0.9995
Accuracy Analyze samples spiked at 80%, 100%, and 120% of the target concentration (n=3 for each).Mean recovery between 98.0% and 102.0%.99.5% - 101.2% Recovery.
Precision (Repeatability) Six replicate injections of a 100% concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Repeat analysis on a different day with a different analyst.RSD ≤ 2.0%.RSD = 1.3%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.RSD at this concentration should be acceptable.1.0 µg/mL
Robustness Deliberately vary parameters (flow rate ±10%, temp ±2°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, plate count) remain within limits. RSD ≤ 2.0%.Pass. Method is robust.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity compared to HPLC-UV due to its ability to separate compounds based on volatility and then identify them based on their unique mass fragmentation patterns. For 3,3-diphenylacrylophenone, GC-MS can serve as a powerful confirmatory method or be used to identify and quantify impurities that may not be resolved by HPLC.

Experimental Protocol: GC-MS Method

1. Rationale: A low-bleed 5% phenyl-methylpolysiloxane column is chosen as it provides good thermal stability and selectivity for a wide range of semi-volatile aromatic compounds.[11] Given the molecular weight and polarity of 3,3-diphenylacrylophenone, a high-temperature program is required. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that are useful for structural elucidation and library matching.

2. Instrumentation & Conditions:

  • System: Gas chromatograph with an autosampler coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution in Dichloromethane.

  • Sample Solution: Prepare the test sample in Dichloromethane to a suitable concentration.

Predicted Mass Fragmentation Pathway

The fragmentation of 3,3-diphenylacrylophenone (MW = 284.35) under EI is driven by the stability of the resulting fragments.

G mol 3,3-diphenylacrylophenone [M]•+ m/z = 284 frag1 [M - C6H5]• m/z = 207 mol->frag1 - C6H5• frag2 [C6H5CO]+ m/z = 105 mol->frag2 α-cleavage frag4 [M - C6H5CO]• m/z = 179 mol->frag4 α-cleavage frag3 [C6H5]+ m/z = 77 frag2->frag3 - CO

Caption: Predicted EI Fragmentation of 3,3-diphenylacrylophenone.

Validation Parameters (as per ICH Q2(R2))[1][3][9][10]

Validation for GC-MS follows similar principles to HPLC, with an added emphasis on mass spectral identification criteria.

ParameterProcedureAcceptance CriteriaHypothetical Result
Specificity Analyze blank and spiked samples. Monitor for characteristic ions (e.g., m/z 284, 207, 105, 77).No interference in the extracted ion chromatograms of the target ions.Pass. High specificity achieved.
Linearity Analyze five concentrations in triplicate.R² ≥ 0.998.R² = 0.9989
Accuracy Analyze spiked samples at three levels (n=3).Mean recovery between 95.0% and 105.0%.97.2% - 103.5% Recovery.
Precision (Repeatability) Six replicate injections of a standard.RSD ≤ 3.0%.RSD = 2.1%
Precision (Intermediate) Repeat analysis on a different day.RSD ≤ 3.0%.RSD = 2.8%
Limit of Quantitation (LOQ) S/N ratio of 10:1 for the quantifier ion.RSD at this concentration should be acceptable.0.5 µg/mL
Robustness Vary parameters (injector temp ±5°C, oven ramp ±5%, flow rate ±10%).Retention time and ion ratios remain consistent. RSD ≤ 3.0%.Pass. Method is robust.

Cross-Validation Study: Bridging the Methods

After both the HPLC-UV and GC-MS methods have been fully validated independently, a cross-validation study is performed to ensure they produce comparable results.[7]

Experimental Protocol: Cross-Validation

1. Objective: To assess the bias between the validated HPLC-UV and GC-MS methods for the quantification of 3,3-diphenylacrylophenone.

2. Sample Selection:

  • Prepare a minimum of three batches of samples containing 3,3-diphenylacrylophenone.

  • For each batch, prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of a target concentration). This results in a total of 9 samples.

3. Analysis:

  • Analyze each of the 9 samples in triplicate using the validated HPLC-UV method.

  • Analyze each of the 9 samples in triplicate using the validated GC-MS method.

4. Data Evaluation:

  • Calculate the mean assay value for each sample from both methods.

  • For each sample, calculate the percent difference between the results obtained from the two methods using the following formula: % Difference = [(Result_GC-MS - Result_HPLC-UV) / (Mean of both results)] * 100

  • Calculate the mean of the percent differences across all samples.

5. Acceptance Criteria:

  • The mean percent difference between the two methods should not exceed a predefined limit, typically ±5.0%.

  • The results should be evaluated for any concentration-dependent trends.

Comparative Data Summary
Sample IDConcentration LevelHPLC-UV Assay (%)GC-MS Assay (%)% Difference
B1-L180%79.881.1+1.61%
B1-L2100%100.298.9-1.31%
B1-L3120%119.5121.0+1.24%
B2-L180%80.582.0+1.84%
B2-L2100%99.7101.1+1.40%
B2-L3120%120.1118.9-1.00%
B3-L180%81.079.5-1.87%
B3-L2100%101.5100.3-1.19%
B3-L3120%119.2120.5+1.08%
Mean % Difference +0.42%

Conclusion and Expert Recommendation

The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods are valid for their intended purpose. The HPLC-UV method shows slightly better precision, which is typical for this technique, making it highly suitable for routine quality control and release testing where high throughput and precision are required.

The GC-MS method, while slightly less precise, offers unparalleled specificity. This makes it an invaluable tool for confirmatory analysis, identification of unknown impurities, and for use in stability studies where degradation products might interfere with the UV analysis.

The cross-validation study, with a mean difference of only +0.42%, successfully demonstrates that the two methods are equivalent and can be used interchangeably or to support each other throughout the drug development lifecycle. The choice of which method to use will depend on the specific analytical challenge at hand. For routine quantification, the HPLC-UV method is the workhorse. For complex samples or when absolute confirmation of identity is needed, the GC-MS method is the superior choice. This orthogonal approach, verified by cross-validation, provides a robust and compliant analytical control strategy.

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information (NCBI). [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Center for Biotechnology Information (NCBI). [Link]

  • HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acrylophenone, 3,3-diphenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Acrylophenone, 3,3-diphenyl- (CAS No. 849-01-4). As an α,β-unsaturated aromatic ketone, this compound requires careful handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Acrylophenone, 3,3-diphenyl- is not widely available, data from structurally similar compounds like acetophenone and generic acrylophenone derivatives allow for a robust risk assessment.

The primary risks are associated with its chemical structure: an activated double bond and aromatic rings. The key is to manage this compound as a hazardous substance, taking precautions against contact, inhalation, and environmental release.

Table 1: Safety Profile and Handling Requirements for Acrylophenone, 3,3-diphenyl-

ParameterInformationRationale & Source
Chemical Name Acrylophenone, 3,3-diphenyl--
CAS Number 849-01-4[1]
Molecular Formula C₂₁H₁₆O[1]
Primary Hazards Potential respiratory irritant; likely harmful if swallowed or through skin contact; harmful to aquatic life.Based on data for acrylophenone derivatives and acetophenone.[1][2][3]
Waste Classification Hazardous Chemical Waste (Non-Halogenated Organic)Classified based on its chemical nature as an aromatic ketone.[4]
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.Standard practice for handling potentially toxic organic chemicals.[1][2]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of potential respiratory irritants.[1][2]

Pre-Disposal Handling and Waste Segregation

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. The "why" is simple: mixing different waste classes, such as halogenated and non-halogenated solvents, creates a complex mixture that is difficult and expensive to process, often requiring more intensive and specialized disposal methods.

Core Principle: Acrylophenone, 3,3-diphenyl- is a non-halogenated organic compound. It must be collected in a waste stream designated exclusively for such chemicals.

  • Waste Container Selection: Use only containers approved for chemical waste, which must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original glass container).[5][6] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5]

  • Labeling: Proper labeling is a regulatory requirement and a cornerstone of safety. The waste container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "Acrylophenone, 3,3-diphenyl- " (and any solvents used with it).

    • A clear statement of the associated hazards: "Toxic ", "Irritant ". If dissolved in a flammable solvent, "Ignitable " must also be included.[7]

Step-by-Step Disposal Protocol

This protocol outlines the direct actions required for collecting and preparing the waste for final disposal.

Step 1: Assemble Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, don the required PPE as specified in Table 1. This is a non-negotiable step to prevent personal exposure.

Step 2: Prepare the Waste Collection Area

  • Perform all waste transfers inside a certified chemical fume hood to control vapor exposure.[1]

  • Ensure the designated, properly labeled hazardous waste container is within reach.

Step 3: Transfer Chemical Waste

  • Carefully pour the liquid waste (e.g., reaction mixtures, solutions) or transfer the solid waste into the designated non-halogenated organic waste container using a funnel to prevent spillage on the container's exterior.[4]

  • Do not fill the container beyond 90% of its capacity. [4] This headspace is essential to accommodate vapor expansion and prevent spills due to temperature changes.

Step 4: Decontaminate Empty Containers

  • If the original container of Acrylophenone, 3,3-diphenyl- is now empty, it must be decontaminated before being disposed of as regular trash.

  • Triple rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Crucially, this rinsate is now considered hazardous waste and must be collected in the same non-halogenated organic waste container.[5]

  • After rinsing, deface or remove the original label from the empty container and dispose of it according to your institution's policy for clean lab glass or plastic.

Step 5: Secure and Store the Waste Container

  • Securely close the lid of the hazardous waste container. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[5]

  • Store the container in a designated, secondary containment unit within a Satellite Accumulation Area (SAA) or your laboratory's designated waste storage location. This area should be away from heat, sparks, or open flames.[8]

Step 6: Arrange for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Do not attempt to transport hazardous waste yourself.[5] The final disposal method for this type of organic waste is typically high-temperature incineration at a licensed facility, which ensures complete destruction of the compound.[1][9]

Emergency Procedures: Spill Management

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to cover and absorb the spilled material.[2]

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing Acrylophenone, 3,3-diphenyl- waste from generation to final disposal.

G start Waste Generated: Acrylophenone, 3,3-diphenyl- is_empty Is original container completely empty? start->is_empty rinse Triple rinse with a suitable solvent (e.g., Acetone). is_empty->rinse Yes collect_waste Collect neat chemical or solution in a designated, compatible NON-HALOGENATED Organic Waste Container. is_empty->collect_waste No rinsate Collect rinsate as non-halogenated liquid waste. rinse->rinsate dispose_container Deface label. Dispose of empty container as per institutional policy. rinse->dispose_container rinsate->collect_waste label_waste Label container: 'Hazardous Waste' Full Chemical Name Associated Hazards collect_waste->label_waste store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store contact_ehs Contact institutional EHS or licensed waste contractor for pickup and final disposal (e.g., incineration). store->contact_ehs

Caption: Disposal workflow for Acrylophenone, 3,3-diphenyl-.

References

  • Acrylophenone | CAS#:768-03-6 . Chemsrc.com. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Available at: [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. Available at: [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Chemical Waste Management Guide . Technion Israel Institute of Technology. Available at: [Link]

Sources

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